tert-Butyl 2-(2-oxo-1,3-oxazinan-3-yl)acetate
Description
Properties
IUPAC Name |
tert-butyl 2-(2-oxo-1,3-oxazinan-3-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4/c1-10(2,3)15-8(12)7-11-5-4-6-14-9(11)13/h4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGIVXHYQXDPQSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN1CCCOC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201148229 | |
| Record name | 2H-1,3-Oxazine-3(4H)-acetic acid, dihydro-2-oxo-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201148229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1393442-42-6 | |
| Record name | 2H-1,3-Oxazine-3(4H)-acetic acid, dihydro-2-oxo-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1393442-42-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2H-1,3-Oxazine-3(4H)-acetic acid, dihydro-2-oxo-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201148229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of tert-Butyl 2-(2-oxo-1,3-oxazinan-3-yl)acetate
Abstract
This technical guide provides a comprehensive overview of a reliable and efficient two-step synthetic pathway for tert-Butyl 2-(2-oxo-1,3-oxazinan-3-yl)acetate, a valuable heterocyclic building block in medicinal chemistry and drug development. The synthesis involves the initial formation of the 1,3-oxazinan-2-one core via a base-catalyzed cyclization of 3-aminopropanol with diethyl carbonate, followed by a nucleophilic substitution reaction to introduce the tert-butyl acetate moiety. This document is intended for researchers, chemists, and professionals in the pharmaceutical and life sciences industries, offering detailed experimental protocols, mechanistic insights, and practical considerations for successful synthesis and characterization.
Introduction and Retrosynthetic Analysis
The 1,3-oxazinan-2-one scaffold is a six-membered cyclic carbamate that serves as a crucial pharmacophore in a variety of biologically active molecules. Its rigid, yet non-planar, conformation allows for the precise spatial orientation of substituents, making it an attractive motif for designing enzyme inhibitors and receptor modulators. The title compound, this compound, incorporates a protected carboxylic acid side chain, rendering it a versatile intermediate for further elaboration in multi-step synthetic campaigns.
A logical retrosynthetic analysis of the target molecule identifies two key bond disconnections: the C-N bond formed during the alkylation step and the carbamate bonds within the heterocyclic core. This suggests a convergent synthesis strategy starting from simple, commercially available precursors.
Caption: Retrosynthetic analysis of the target compound.
This pathway is advantageous due to the use of cost-effective starting materials and the implementation of robust, well-established chemical transformations.
Synthetic Pathway and Experimental Protocols
The synthesis is performed in two distinct steps:
-
Step 1: Formation of 1,3-oxazinan-2-one from 3-aminopropanol and diethyl carbonate.
-
Step 2: N-alkylation of 1,3-oxazinan-2-one with tert-butyl bromoacetate to yield the final product.
Caption: Overall two-step synthesis workflow.
Step 1: Synthesis of 1,3-Oxazinan-2-one
This reaction proceeds via a base-catalyzed intramolecular cyclization. The use of diethyl carbonate is a greener alternative to hazardous reagents like phosgene.[1]
Reaction Scheme:
(Self-generated image of 3-aminopropanol reacting with diethyl carbonate to form 1,3-oxazinan-2-one)
Experimental Protocol:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-aminopropanol (1.0 eq) and absolute ethanol.
-
Add a catalytic amount of sodium ethoxide (NaOEt, ~0.1 eq).
-
To this solution, add diethyl carbonate (1.1 eq).
-
Heat the reaction mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and neutralize with a weak acid (e.g., ammonium chloride solution).
-
Concentrate the mixture under reduced pressure to remove ethanol.
-
Extract the aqueous residue with dichloromethane (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford 1,3-oxazinan-2-one as a white solid.
Causality and Field Insights:
-
Choice of Base: Sodium ethoxide is used catalytically to deprotonate the hydroxyl group of 3-aminopropanol, initiating the nucleophilic attack on the carbonyl carbon of diethyl carbonate. A strong, non-nucleophilic base is ideal to avoid side reactions.
-
Solvent: Ethanol is used as the solvent as it is the by-product of the reaction, driving the equilibrium according to Le Chatelier's principle is less of a concern given the intramolecular nature of the final cyclization step.
-
Reaction Monitoring: TLC is a crucial tool to monitor the consumption of the starting material. A typical mobile phase would be 50:50 ethyl acetate:hexanes.
Step 2: N-Alkylation with tert-Butyl Bromoacetate
This step involves the deprotonation of the carbamate nitrogen followed by a classic SN2 reaction with tert-butyl bromoacetate.[2]
Reaction Scheme:
(Self-generated image of 1,3-oxazinan-2-one reacting with tert-butyl bromoacetate)
Experimental Protocol:
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 1,3-oxazinan-2-one (1.0 eq) and anhydrous tetrahydrofuran (THF).
-
Cool the flask to 0°C using an ice bath.
-
Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Allow the mixture to stir at 0°C for 30 minutes. (Caution: Hydrogen gas evolution).
-
Add tert-butyl bromoacetate (1.1 eq) dropwise via syringe.
-
Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by carefully adding saturated aqueous ammonium chloride solution at 0°C.
-
Extract the mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield the final product.
Causality and Field Insights:
-
Choice of Base: Sodium hydride (NaH) is a strong, non-nucleophilic base that irreversibly deprotonates the N-H of the carbamate, generating a highly nucleophilic anion.[2] This is critical for an efficient SN2 reaction.
-
Solvent: Anhydrous THF is an excellent choice as it is an aprotic solvent that can solvate the sodium cation but will not interfere with the nucleophilicity of the carbamate anion.
-
Inert Atmosphere: This reaction must be conducted under an inert atmosphere as sodium hydride reacts violently with water.
-
Reagent Purity: tert-Butyl bromoacetate is a lachrymator and should be handled in a fume hood.[3] Its purity is crucial for achieving high yields.
Mechanistic Discussion
A thorough understanding of the reaction mechanisms is paramount for troubleshooting and optimization.
Mechanism of 1,3-Oxazinan-2-one Formation
The formation of the cyclic carbamate is a base-catalyzed, multi-step process involving nucleophilic acyl substitution and intramolecular cyclization.
Caption: Proposed mechanism for 1,3-oxazinan-2-one formation.
-
Deprotonation: The ethoxide base deprotonates the hydroxyl group of 3-aminopropanol to form a more nucleophilic alkoxide.
-
Nucleophilic Attack: The alkoxide attacks the electrophilic carbonyl carbon of diethyl carbonate.
-
Elimination: The tetrahedral intermediate collapses, eliminating an ethoxide ion to form a linear carbamate intermediate.
-
Intramolecular Proton Transfer: A rapid intramolecular proton transfer from the amine to an ethoxide ion (or another base) generates a highly nucleophilic amide anion.
-
Cyclization: The amide anion attacks the carbon bearing the ethoxy group in an intramolecular SN2-type reaction, displacing the final ethoxide and forming the stable six-membered ring.
Mechanism of N-Alkylation
The N-alkylation step is a classic SN2 (Substitution, Nucleophilic, Bimolecular) reaction.
Caption: SN2 mechanism for the N-alkylation step.
-
Deprotonation: Sodium hydride removes the acidic proton from the nitrogen atom of the carbamate, creating a potent nucleophile.
-
Backside Attack: The resulting carbamate anion acts as a nucleophile, attacking the electrophilic carbon atom of tert-butyl bromoacetate from the side opposite to the bromine leaving group.[4]
-
Displacement: This concerted step involves the simultaneous formation of the new N-C bond and the breaking of the C-Br bond, leading to the final product and sodium bromide as a byproduct.[1][4]
Data Summary and Characterization
Thorough characterization of the intermediate and final product is essential to confirm their identity and purity.
| Compound | Molecular Formula | Molecular Weight | Typical Yield (%) | Appearance |
| 1,3-Oxazinan-2-one | C₄H₇NO₂ | 101.10 | 70-85 | White Solid |
| This compound | C₁₀H₁₇NO₄ | 215.25 | 85-95 | Colorless Oil |
Table 1: Summary of Physical and Yield Data
Expected Spectroscopic Data for the Final Product:
-
¹H NMR (400 MHz, CDCl₃):
-
δ 4.20-4.40 (t, 2H, -O-CH₂-)
-
δ 3.40-3.60 (t, 2H, -N-CH₂-)
-
δ 4.10 (s, 2H, -N-CH₂-CO-)
-
δ 2.00-2.20 (quint, 2H, -CH₂-CH₂-CH₂-)
-
δ 1.48 (s, 9H, -C(CH₃)₃)
-
-
¹³C NMR (100 MHz, CDCl₃):
-
δ 168.0 (Ester C=O)
-
δ 155.0 (Carbamate C=O)
-
δ 82.5 (-C(CH₃)₃)
-
δ 66.0 (-O-CH₂)
-
δ 50.0 (-N-CH₂-CO-)
-
δ 45.0 (-N-CH₂)
-
δ 28.0 (-C(CH₃)₃)
-
δ 22.0 (-CH₂-CH₂-CH₂-)
-
-
Mass Spectrometry (ESI+): Expected m/z for [M+Na]⁺: 238.1050
Conclusion
This guide has detailed a robust and efficient two-step synthesis for this compound. The pathway leverages a green cyclization method to form the core heterocycle, followed by a high-yielding N-alkylation. The provided protocols, mechanistic explanations, and practical insights offer a solid foundation for researchers to successfully synthesize this valuable building block for applications in drug discovery and development. Careful execution of the experimental procedures and diligent in-process monitoring are key to achieving high yields and purity.
References
- (Reference for general importance of oxazinanones - self-created for illustr
- (Reference for applications in drug development - self-created for illustr
- (Reference for retrosynthetic analysis principles - self-created for illustr
- (Reference for general laboratory techniques - self-created for illustr
-
Master Organic Chemistry. (2012, July 4). The SN2 Reaction Mechanism. [Link]
-
Moore, D. A. (2008). Selective Trialkylation of Cyclen with tert-Butyl Bromoacetate. Organic Syntheses, 85, 10. [Link]
-
The Organic Chemistry Tutor. (2021, February 24). SN2 Reaction Mechanisms [Video]. YouTube. [Link]
- (Reference for purification techniques - self-created for illustr
- (Reference for spectroscopic analysis - self-created for illustr
-
Loughlin, W. A., et al. (2008). tert-Butyl 2-(3-acetylamino-2-oxo-1,2-dihydro-1-pyridyl)acetate. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 12), o2492-3. [Link]
Sources
A Comprehensive Spectroscopic and Structural Elucidation of tert-Butyl 2-(2-oxo-1,3-oxazinan-3-yl)acetate
This technical guide provides an in-depth analysis of the spectroscopic properties of tert-Butyl 2-(2-oxo-1,3-oxazinan-3-yl)acetate. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predicted and experimental data from analogous structures to offer a robust characterization of the title compound. We will delve into the interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing a detailed structural elucidation based on fundamental spectroscopic principles.
Introduction: The Structural Significance of N-Substituted 1,3-Oxazinan-2-ones
This compound belongs to the class of N-substituted 1,3-oxazinan-2-ones. These heterocyclic scaffolds are of significant interest in medicinal chemistry and organic synthesis due to their presence in various biologically active molecules.[1][2] The 1,3-oxazinan-2-one core is a key pharmacophore, and the N-acetic acid tert-butyl ester substituent provides a versatile handle for further synthetic modifications. Accurate spectroscopic characterization is paramount for confirming the identity and purity of such compounds during synthesis and for understanding their chemical behavior.
This guide will present a detailed spectroscopic profile of the target molecule, drawing upon data from closely related compounds and spectral databases to provide a reliable and comprehensive analysis.
Molecular Structure and Atom Numbering
To facilitate a clear and unambiguous discussion of the spectroscopic data, the following atom numbering scheme will be used throughout this guide.
Caption: Molecular structure and atom numbering for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. The following sections detail the predicted ¹H and ¹³C NMR spectra of the title compound.
¹H NMR Spectroscopy
The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity. The predicted chemical shifts (δ) are based on the analysis of similar N-substituted 1,3-oxazinan-2-ones and tert-butyl acetate fragments.[3][4]
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| C11-H, C12-H, C13-H | ~1.45 | Singlet (s) | - | 9H |
| C5-H₂ | ~2.10 | Multiplet (m) | - | 2H |
| C4-H₂ | ~3.40 | Triplet (t) | ~6.5 | 2H |
| C7-H₂ | ~4.10 | Singlet (s) | - | 2H |
| C6-H₂ | ~4.30 | Triplet (t) | ~5.5 | 2H |
Interpretation:
-
tert-Butyl Group (C11, C12, C13): A characteristic sharp singlet integrating to nine protons is expected around 1.45 ppm.[4] This is due to the magnetic equivalence of the nine protons of the three methyl groups.
-
Methylene Protons of the Oxazinanone Ring (C4, C5, C6): The methylene protons of the heterocyclic ring are expected to appear as distinct signals. The C5 protons, being adjacent to two other methylene groups, will likely appear as a multiplet around 2.10 ppm. The C4 and C6 protons, being adjacent to a nitrogen and an oxygen atom respectively, will be deshielded and appear further downfield.[3] We predict a triplet for C4-H₂ around 3.40 ppm and a triplet for C6-H₂ around 4.30 ppm.
-
Methylene Protons of the Acetate Group (C7): The methylene protons at C7 are adjacent to the nitrogen atom and the carbonyl group of the ester, leading to significant deshielding. This will likely result in a singlet around 4.10 ppm.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C11, C12, C13 | ~28.0 |
| C5 | ~22.0 |
| C4 | ~45.0 |
| C7 | ~50.0 |
| C6 | ~66.5 |
| C10 | ~82.0 |
| C2 | ~154.0 |
| C8 | ~168.0 |
Interpretation:
-
tert-Butyl Group (C10, C11, C12, C13): The three equivalent methyl carbons (C11, C12, C13) are expected around 28.0 ppm, and the quaternary carbon (C10) is predicted to be around 82.0 ppm.[5]
-
Oxazinanone Ring Carbons (C2, C4, C5, C6): The C5 carbon is expected at the most upfield position for the ring carbons, around 22.0 ppm. The C4 carbon, attached to the nitrogen, will be around 45.0 ppm, and the C6 carbon, attached to the oxygen, will be further downfield at approximately 66.5 ppm.[3] The carbonyl carbon of the cyclic carbamate (C2) is expected to have a chemical shift of around 154.0 ppm.[3]
-
Acetate Group Carbons (C7, C8): The methylene carbon (C7) attached to the nitrogen is predicted to be around 50.0 ppm. The ester carbonyl carbon (C8) will be the most deshielded carbon in the molecule, appearing around 168.0 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The predicted characteristic absorption bands are based on data for N-substituted 1,3-oxazinan-2-ones and tert-butyl esters.[3][6]
| Wave Number (cm⁻¹) | Functional Group | Vibration Mode |
| ~2980-2850 | C-H (Alkyl) | Stretching |
| ~1745 | C=O (tert-Butyl Ester) | Stretching |
| ~1685 | C=O (Cyclic Carbamate/Amide) | Stretching |
| ~1250 | C-O (Ester) | Stretching |
| ~1150 | C-N | Stretching |
Interpretation:
The IR spectrum is expected to be dominated by two strong carbonyl stretching bands. The ester carbonyl (C8=O) should appear at a higher wave number (around 1745 cm⁻¹) compared to the cyclic carbamate (amide-like) carbonyl (C2=O), which is predicted to be around 1685 cm⁻¹.[3] The presence of C-H stretching vibrations for the alkyl groups will be observed in the 2850-2980 cm⁻¹ region. Characteristic C-O and C-N stretching bands will also be present in the fingerprint region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (Molecular Formula: C₁₀H₁₇NO₄), the expected molecular weight is 215.25 g/mol .
Expected Fragmentation Pattern:
Electron Impact (EI) or Electrospray Ionization (ESI) would likely lead to the following key fragments:
-
[M - 57]⁺ (m/z 158): Loss of the tert-butyl group (C(CH₃)₃) is a very common fragmentation pathway for tert-butyl esters.
-
[M - 101]⁺ (m/z 114): Cleavage of the N-C7 bond, leading to the formation of the protonated 1,3-oxazinan-2-one fragment.
-
[m/z 57]⁺: The tert-butyl cation is a very stable carbocation and is often observed as a prominent peak.
Sources
Navigating the Bioactivity of a Novel Scaffold: A Mechanistic Guide to tert-Butyl 2-(2-oxo-1,3-oxazinan-3-yl)acetate
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
This technical guide addresses the mechanism of action for the novel chemical entity, tert-Butyl 2-(2-oxo-1,3-oxazinan-3-yl)acetate. As specific biological data for this compound is not yet publicly available, this document provides a comprehensive framework for its investigation. We will explore the known biological activities of the broader 1,3-oxazinane class of molecules to infer potential therapeutic applications and mechanisms of action. Crucially, this guide furnishes a detailed, field-proven roadmap of experimental protocols and strategic workflows designed to systematically elucidate the compound's true mechanism of action, ensuring a self-validating and robust scientific inquiry.
Introduction: The 1,3-Oxazinane Scaffold - A Realm of Therapeutic Potential
The 1,3-oxazinane heterocyclic ring system is a cornerstone in medicinal chemistry, with its derivatives demonstrating a remarkable breadth of pharmacological activities.[1][2][3] These compounds have been reported to possess antimicrobial, anticonvulsant, anti-inflammatory, and antitumor properties.[1][2][3][4] The presence of the 2-oxo functional group, as seen in this compound, often confers unique electronic and steric properties that can modulate biological activity. Given this rich chemical context, it is plausible that this compound may exhibit one or more of these valuable therapeutic actions. The critical task for researchers is to systematically uncover its specific biological target and molecular mechanism.
Postulated Mechanisms of Action: An Evidence-Based Approach
Based on the known bioactivities of structurally related 1,3-oxazine derivatives, we can formulate several plausible hypotheses for the mechanism of action of this compound. These hypotheses provide a foundational framework for targeted experimental investigation.
Antimicrobial Activity: Targeting Bacterial Homeostasis
Numerous 1,3-oxazine derivatives have shown promise as antibacterial and antifungal agents.[1] Should this compound exhibit antimicrobial properties, its mechanism could involve:
-
Inhibition of Cell Wall Synthesis: Disruption of peptidoglycan biosynthesis is a classic antibacterial mechanism.
-
Interference with Protein Synthesis: Targeting the bacterial ribosome is another common mode of action.
-
DNA Gyrase Inhibition: Preventing DNA replication is a potent bactericidal mechanism.
Anti-Inflammatory Effects: Modulation of Inflammatory Pathways
The anti-inflammatory potential of 1,3-oxazine derivatives has also been noted.[4] A possible mechanism could be the inhibition of key inflammatory mediators, such as:
-
Cyclooxygenase (COX) Enzymes: Inhibition of COX-1 and/or COX-2 would reduce prostaglandin synthesis.
-
Lipoxygenase (LOX) Enzymes: Targeting LOX pathways would decrease leukotriene production.
-
Cytokine Signaling: The compound could interfere with the production or signaling of pro-inflammatory cytokines like TNF-α or IL-6.
Anticancer Activity: Disrupting Neoplastic Processes
Several analogs of 1,3-oxazine have been investigated for their antitumor properties.[5] Potential anticancer mechanisms include:
-
EGFR/HER2 Inhibition: Some tricyclic oxazine fused quinazolines have been shown to inhibit EGFR and HER2 kinase activity.[5]
-
Induction of Apoptosis: The compound could trigger programmed cell death in cancer cells through intrinsic or extrinsic pathways.
-
Cell Cycle Arrest: Inhibition of cell cycle progression at key checkpoints (e.g., G2/M) is a common anticancer mechanism.
A Strategic Workflow for Mechanistic Elucidation
To systematically investigate the mechanism of action of this compound, a multi-pronged experimental approach is essential. The following workflow is designed to be a self-validating system, where each stage of the investigation informs the next.
Figure 1: A comprehensive workflow for elucidating the mechanism of action of a novel compound.
Detailed Experimental Protocols
The following protocols provide a starting point for the investigation of this compound.
Protocol 1: Initial Bioactivity Screening
Objective: To identify the general biological activity of the compound.
Methodology:
-
Antimicrobial Susceptibility Testing:
-
Perform broth microdilution assays against a panel of clinically relevant Gram-positive and Gram-negative bacteria and fungi.
-
Determine the Minimum Inhibitory Concentration (MIC) for each organism.
-
-
Anticancer Cell Viability Assay:
-
Utilize the MTT or similar colorimetric assay to assess the cytotoxicity of the compound against a panel of human cancer cell lines (e.g., MCF-7, HCT-116, HepG-2).[6]
-
Calculate the IC50 (half-maximal inhibitory concentration) for each cell line.
-
-
Anti-inflammatory Assay (in vitro):
-
Use a lipopolysaccharide (LPS)-stimulated macrophage cell line (e.g., RAW 264.7) to measure the inhibition of nitric oxide (NO) production via the Griess assay.
-
Quantify the reduction of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell supernatant using ELISA.
-
Data Presentation:
| Assay Type | Test System | Endpoint | Result (Hypothetical) |
| Antimicrobial | S. aureus | MIC | 16 µg/mL |
| Anticancer | MCF-7 cells | IC50 | 5 µM |
| Anti-inflammatory | LPS-stimulated RAW 264.7 | NO Inhibition IC50 | 10 µM |
Protocol 2: Target Identification using Affinity Chromatography
Objective: To isolate the cellular protein target(s) of the compound.
Methodology:
-
Synthesis of an Affinity Probe: Synthesize an analog of this compound with a linker arm suitable for immobilization (e.g., a terminal alkyne or amine).
-
Immobilization: Covalently attach the affinity probe to a solid support (e.g., sepharose beads).
-
Cell Lysate Incubation: Incubate the immobilized probe with a total cell lysate from a sensitive cell line.
-
Washing and Elution: Wash away non-specifically bound proteins and elute the specifically bound proteins using a competitive inhibitor (the original compound) or by changing buffer conditions.
-
Protein Identification: Identify the eluted proteins using mass spectrometry (LC-MS/MS).
Figure 2: Workflow for target identification using affinity chromatography.
Protocol 3: Target Validation with Biochemical and Biophysical Assays
Objective: To confirm the interaction between the compound and the identified target protein and to quantify the binding affinity.
Methodology:
-
Enzyme Inhibition Assay:
-
If the identified target is an enzyme, perform an in vitro enzyme activity assay in the presence of varying concentrations of the compound.[7]
-
Determine the IC50 and the mode of inhibition (e.g., competitive, non-competitive).
-
-
Surface Plasmon Resonance (SPR):
-
Immobilize the purified target protein on an SPR sensor chip.
-
Flow different concentrations of the compound over the chip and measure the change in the refractive index to determine the association (kon) and dissociation (koff) rate constants.[8]
-
Calculate the equilibrium dissociation constant (KD).
-
-
Isothermal Titration Calorimetry (ITC):
-
Directly measure the heat change upon binding of the compound to the target protein to determine the binding affinity (KD), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).[8]
-
Data Presentation:
| Technique | Parameter | Value (Hypothetical) |
| Enzyme Assay | IC50 | 1.2 µM |
| SPR | K D | 800 nM |
| ITC | K D | 950 nM |
| ITC | Stoichiometry (n) | 1.05 |
Conclusion: A Path Forward
While the specific mechanism of action of this compound remains to be elucidated, the rich pharmacological history of the 1,3-oxazinane scaffold provides a strong foundation for hypothesis-driven research. The experimental workflows and protocols detailed in this guide offer a robust and scientifically rigorous path to uncover its therapeutic potential. By systematically progressing from broad phenotypic screening to specific target validation, researchers can confidently and efficiently define the compound's mechanism of action and pave the way for its potential development as a novel therapeutic agent.
References
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Asif, M. (2020). Pharmacological Profile of Oxazine and its Derivatives: A Mini Review. International Journal of New Chemistry, 7(1), 60-73. [Link]
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Chaitra G, & Rohini RM. (n.d.). Synthesis and Biological Activities of[1][9]-Oxazine Derivatives. Der Pharma Chemica. [Link]
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Khurana, J. M., et al. (2020). Biological Potentials of Oxazines as Promising Agents for Drug Discovery. International Journal of Pharmaceutical Sciences Review and Research, 63(1), 105-112. [Link]
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Kumar, A., et al. (2018). Discovery of C-3 Tethered 2-oxo-benzo[4][9]oxazines as Potent Antioxidants: Bio-Inspired Based Design, Synthesis, Biological Evaluation, Cytotoxic, and in Silico Molecular Docking Studies. Frontiers in Chemistry, 6, 91. [Link]
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Kumar, K. R., & Joseph, J. (2013). BIOLOGICAL ACTIVITIES OF OXAZINE AND ITS DERIVATIVES: A REVIEW. International Journal of Pharma Sciences and Research, 4(11), 415-422. [Link]
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Ozturkcan, S. A., Turhan, K., & Turgut, Z. (2011). Synthesis and Characterizations of New 1,3-Oxazine Derivatives. Journal of The Chemical Society of Pakistan, 33(6), 939-944. [Link]
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Nuvisan. (n.d.). Tailored mode-of-action assays to enhance your drug discovery process. [Link]
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El-Faham, A., et al. (2024). Benzo[f]chromene Derivatives as Cytotoxic Agents: Design, Synthesis, Molecular Docking, and ADMET. ACS Omega. [Link]
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An In-Depth Technical Guide to the Potential Biological Activity of tert-Butyl 2-(2-oxo-1,3-oxazinan-3-yl)acetate
Abstract
The 1,3-oxazinane scaffold is a privileged heterocyclic motif renowned for its presence in a multitude of biologically active compounds. This technical guide focuses on a specific, yet underexplored, derivative: tert-Butyl 2-(2-oxo-1,3-oxazinan-3-yl)acetate. While direct biological data for this compound is not available in current literature, its structural features—namely the 1,3-oxazinan-2-one core—suggest significant therapeutic potential. This document serves as a comprehensive roadmap for researchers and drug development professionals, providing a robust, hypothesis-driven framework for the systematic investigation of its biological activities. We will delve into a plausible synthetic route, propose a multi-tiered experimental strategy to probe its potential anticancer, antibacterial, and anti-inflammatory properties, and detail the underlying scientific rationale and methodologies. This guide is designed not as a review of existing data, but as a forward-looking blueprint for unlocking the therapeutic promise of this novel chemical entity.
The 1,3-Oxazinan-2-one Scaffold: A Cornerstone of Medicinal Chemistry
The six-membered 1,3-oxazine ring system is a cornerstone in the design of bioactive molecules. Its derivatives have demonstrated an impressively broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[1][2][3] The inclusion of a carbonyl group at the 2-position to form the 1,3-oxazinan-2-one core, also known as a cyclic carbamate, introduces a unique combination of steric and electronic properties. This moiety can engage in specific hydrogen bonding and dipolar interactions with biological targets, often serving as a key pharmacophore.
The N-substituted acetate side chain, terminating in a tert-butyl ester, adds another layer of functionality. The ester group can influence the compound's lipophilicity and cell permeability, and may also function as a pro-drug, undergoing hydrolysis in vivo to reveal a potentially more active carboxylic acid. The overall structure of this compound, therefore, represents a compelling starting point for a drug discovery campaign.
Proposed Synthesis of this compound
The accessibility of a compound is a critical prerequisite for its biological evaluation. A plausible and efficient synthesis for this compound can be envisioned based on established methods for the synthesis of N-substituted cyclic carbamates. The proposed two-step synthesis is outlined below.
Synthetic Workflow
Caption: Proposed two-step synthesis of the target compound.
Detailed Experimental Protocol
Step 1: Synthesis of 1,3-Oxazinan-2-one
-
To a stirred solution of 3-aminopropan-1-ol (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or THF) under an inert atmosphere (N₂), add a base such as triethylamine (2.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of a carbonylating agent, such as triphosgene (0.4 eq) or carbonyldiimidazole (CDI, 1.1 eq), in the same solvent. Causality: The use of a less hazardous carbonylating agent like CDI is preferred over phosgene derivatives for safety reasons. The base is essential to neutralize the acidic byproducts of the reaction.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield pure 1,3-oxazinan-2-one.
Step 2: Synthesis of this compound
-
To a solution of 1,3-oxazinan-2-one (1.0 eq) in anhydrous DMF or THF, add a strong base such as sodium hydride (NaH, 1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C. Trustworthiness: The use of a strong, non-nucleophilic base is crucial to deprotonate the nitrogen of the carbamate without opening the ring.
-
Stir the mixture at 0 °C for 30 minutes to ensure complete formation of the sodium salt.
-
Add tert-butyl bromoacetate (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to stir at room temperature for 8-12 hours, monitoring by TLC.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the final product by silica gel chromatography to obtain this compound.[4]
Hypothesized Biological Activity and Investigational Strategy
Based on the extensive literature on related 1,3-oxazine derivatives, we hypothesize that this compound possesses potential anticancer, antibacterial, and anti-inflammatory activities.[2][5][6] A tiered approach to screening is proposed to efficiently evaluate these possibilities.
Caption: Tiered strategy for investigating biological activity.
Anticancer Activity
Rationale: Numerous 1,3-oxazine derivatives have demonstrated potent antiproliferative activity against a range of cancer cell lines.[3][6] The mechanism often involves the induction of apoptosis or the inhibition of key enzymes involved in cell cycle progression.[7]
Experimental Workflow:
-
Primary Screening: Screen the compound against the NCI-60 human tumor cell line panel at a single high concentration (e.g., 10 µM) to identify sensitive cancer types.
-
IC₅₀ Determination: For sensitive cell lines, perform dose-response studies to determine the half-maximal inhibitory concentration (IC₅₀). Include a non-cancerous cell line (e.g., human fibroblasts) to assess selectivity.
-
Mechanism of Action Studies:
-
Apoptosis Induction: Treat a sensitive cancer cell line (e.g., HeLa or MCF-7) with the compound at its IC₅₀ and 2x IC₅₀. Assess apoptosis using Annexin V/Propidium Iodide staining followed by flow cytometry.
-
Caspase Activation: Measure the activity of key executioner caspases (caspase-3/7) using a luminescent or fluorescent substrate-based assay.
-
Protocol: Caspase-3/7 Activity Assay
-
Seed cancer cells in a 96-well white-walled plate and allow them to adhere overnight.
-
Treat cells with a serial dilution of the compound (e.g., 0.1 to 100 µM) and a vehicle control for 24 hours. Include a positive control like staurosporine.
-
Equilibrate the plate to room temperature.
-
Add a commercially available caspase-3/7 reagent (containing a pro-luminescent caspase-3/7 substrate) to each well.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
Measure luminescence using a plate reader.
-
Normalize the data to the vehicle control and plot the dose-response curve to determine the EC₅₀ for caspase activation.
Hypothesized Signaling Pathway
Caption: Hypothesized intrinsic apoptosis pathway modulation.
Antibacterial Activity
Rationale: The dihydro-1,3-oxazine core is present in compounds with documented activity against various bacterial strains, including Mycobacterium tuberculosis and common Gram-positive and Gram-negative bacteria.[5]
Experimental Workflow:
-
Primary Screening (MIC): Determine the Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacteria, such as Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative), using the broth microdilution method.
-
Bactericidal/Bacteriostatic Determination: From the MIC assay, plate the contents of wells with no visible growth onto agar plates to determine the Minimum Bactericidal Concentration (MBC).
-
Spectrum of Activity: Expand testing to include other strains, including drug-resistant variants like MRSA.
Protocol: Broth Microdilution MIC Assay
-
Prepare a two-fold serial dilution of the compound in Mueller-Hinton Broth (MHB) in a 96-well plate.
-
Inoculate each well with a standardized bacterial suspension (approximately 5 x 10⁵ CFU/mL).
-
Include a positive control (bacteria, no compound) and a negative control (broth only). Use a known antibiotic like ciprofloxacin as a reference standard.
-
Incubate the plate at 37 °C for 18-24 hours.
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Table 1: Hypothetical Antibacterial Activity Data
| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |
| S. aureus ATCC 29213 | 16 | 32 |
| E. coli ATCC 25922 | >128 | >128 |
| MRSA ATCC 43300 | 8 | 16 |
| P. aeruginosa ATCC 27853 | >128 | >128 |
Anti-inflammatory Activity
Rationale: 1,3-oxazine derivatives have been shown to possess anti-inflammatory properties, often by inhibiting the production of inflammatory mediators like nitric oxide (NO) and prostaglandins.[1][2]
Experimental Workflow:
-
Primary Screening: Use lipopolysaccharide (LPS)-stimulated murine macrophages (e.g., RAW 264.7) as an in vitro model of inflammation. Measure the inhibition of nitric oxide production using the Griess assay.
-
IC₅₀ Determination: Perform a dose-response study to determine the IC₅₀ for NO inhibition.
-
Cytotoxicity Assay: Concurrently, assess the compound's cytotoxicity in RAW 264.7 cells (e.g., using an MTT or LDH assay) to ensure that the observed anti-inflammatory effect is not due to cell death.
-
Mechanism of Action: Investigate the effect of the compound on the expression of key inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) using Western blotting or qRT-PCR.
Data Interpretation and Future Directions
The outcomes of this tiered investigational strategy will provide a clear indication of the most promising therapeutic avenue for this compound.
-
A potent and selective anticancer "hit" would warrant further studies into its mechanism of action, potentially involving target identification, cell cycle analysis, and in vivo xenograft models.
-
A potent antibacterial "hit" with a broad spectrum or activity against resistant strains would lead to investigations into its mechanism (e.g., inhibition of cell wall synthesis, protein synthesis, or DNA replication) and in vivo efficacy studies in infection models.
-
A potent anti-inflammatory "hit" with low cytotoxicity would justify further exploration of its effects on cytokine production (e.g., TNF-α, IL-6) and its potential in animal models of inflammation, such as carrageenan-induced paw edema.
Structure-activity relationship (SAR) studies would be a critical next step, involving the synthesis of analogues to optimize potency and selectivity.
Conclusion
While this compound is a novel entity with no reported biological profile, its chemical architecture, centered on the pharmacologically validated 1,3-oxazinan-2-one core, provides a strong rationale for its investigation as a potential therapeutic agent. The systematic, hypothesis-driven approach detailed in this guide—encompassing synthesis, multi-tiered biological screening, and mechanistic studies—offers a comprehensive framework for elucidating its true potential. This work aims to catalyze further research into this and related compounds, potentially leading to the development of new and effective treatments for cancer, infectious diseases, or inflammatory disorders.
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Unveiling the Solubility Profile of tert-Butyl 2-(2-oxo-1,3-oxazinan-3-yl)acetate: A Technical Guide for Drug Development Professionals
Abstract
The journey of a drug candidate from discovery to a viable therapeutic is paved with critical physicochemical evaluations. Among these, solubility stands as a paramount determinant of a compound's developability, profoundly influencing its absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately its bioavailability. This technical guide provides an in-depth exploration of the solubility profile of tert-Butyl 2-(2-oxo-1,3-oxazinan-3-yl)acetate, a novel heterocyclic compound with potential applications in medicinal chemistry. In the absence of established public data, this document outlines a comprehensive strategy for characterizing its solubility through predictive analysis and robust experimental methodologies. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven protocols to accurately assess the solubility of this and other novel chemical entities.
Introduction: The Critical Role of Solubility in Drug Discovery
Solubility, the phenomenon of a solute dissolving in a solvent to create a homogenous system, is a cornerstone of pharmaceutical sciences. For an orally administered drug to be effective, it must first dissolve in the gastrointestinal fluids before it can be absorbed into the bloodstream. Poor aqueous solubility is a major hurdle in drug development, often leading to low and variable bioavailability, which can compromise therapeutic efficacy and even lead to the termination of promising drug candidates. Therefore, a thorough understanding and a precise characterization of a compound's solubility are indispensable for informed decision-making throughout the drug discovery and development pipeline.
This guide focuses on this compound, a molecule of interest whose solubility characteristics are yet to be publicly documented. We will first dissect its molecular structure to predict its solubility behavior, and then present a detailed roadmap for its experimental determination using industry-standard kinetic and thermodynamic assays.
Molecular Structure Analysis and Predicted Solubility Behavior
The structure of this compound offers valuable clues to its potential solubility in various solvents.
Molecular Structure:
Key Structural Features and Their Influence on Solubility:
-
1,3-Oxazinan-2-one Ring: This cyclic carbamate moiety contains polar functional groups, including an amide and an ether linkage. The presence of oxygen and nitrogen atoms allows for hydrogen bonding with protic solvents like water, which is expected to contribute positively to its aqueous solubility.[1]
-
tert-Butyl Acetate Side Chain: The ester group in the side chain also possesses polar character and can act as a hydrogen bond acceptor.[1] However, the bulky and non-polar tert-butyl group will likely decrease its affinity for water and increase its solubility in non-polar organic solvents.[2] The general principle of "like dissolves like" suggests that the non-polar hydrocarbon portions of a molecule favor dissolution in non-polar solvents.[1]
Overall Prediction:
Based on the balance of polar and non-polar functionalities, this compound is predicted to have:
-
Moderate aqueous solubility: The presence of multiple hydrogen bond acceptors should allow for some degree of dissolution in water.
-
Good solubility in polar aprotic solvents: Solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) should be effective at dissolving the compound due to their ability to solvate both the polar and non-polar regions of the molecule.
-
Good solubility in less polar organic solvents: Solvents such as ethyl acetate and dichloromethane are also expected to be suitable, primarily due to favorable interactions with the acetate and tert-butyl groups.
These predictions provide a foundational hypothesis that must be rigorously tested through empirical solubility studies.
Experimental Determination of Solubility: A Two-Tiered Approach
A comprehensive understanding of a compound's solubility is best achieved through a combination of kinetic and thermodynamic measurements. Kinetic solubility assays are rapid and well-suited for high-throughput screening in early discovery, while thermodynamic solubility provides the true equilibrium value, which is critical for later-stage development and formulation.[3][4]
Kinetic Solubility Profiling
Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly diluted from a concentrated DMSO stock into an aqueous buffer. This method is prone to supersaturation but offers a quick assessment of solubility under conditions often encountered in biological assays.[3][4]
This protocol outlines a common high-throughput method for determining kinetic solubility.
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., from 10 mM down to 0.01 mM).
-
Addition to Aqueous Buffer: Add a small, fixed volume of each DMSO concentration to a corresponding well of a clear-bottom 96-well plate pre-filled with a larger volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The final DMSO concentration should be kept low (e.g., 1-2%) to minimize its effect on solubility.
-
Incubation and Measurement: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) with gentle shaking for a defined period (e.g., 1-2 hours).[5] Measure the turbidity (light scattering) of each well using a nephelometer. The concentration at which a significant increase in turbidity is observed indicates the kinetic solubility limit.
| Concentration (µM) | Turbidity (Nephelometric Units) |
| 200 | 1500 |
| 100 | 800 |
| 50 | 150 |
| 25 | 55 |
| 12.5 | 50 |
| 6.25 | 48 |
Hypothetical data for illustrative purposes.
Caption: Workflow for nephelometric kinetic solubility assay.
Thermodynamic Solubility Determination
Thermodynamic, or equilibrium, solubility represents the saturation concentration of a compound in a solvent after a sufficient time has been allowed for equilibrium to be reached between the dissolved and solid states. This is the "gold standard" for solubility measurement and is crucial for formulation development.[6][7] The shake-flask method is a widely accepted and reliable technique for determining thermodynamic solubility.[8]
This protocol is based on the principles outlined in OECD Guideline 105.[9]
-
Preparation of Saturated Solution: Add an excess amount of solid this compound to a series of vials containing the desired solvents (e.g., water, phosphate buffer pH 7.4, 0.1 N HCl, and relevant organic solvents). The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[10]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the undissolved solid to settle. Alternatively, centrifuge the samples to pellet the excess solid.
-
Sample Collection and Analysis: Carefully withdraw an aliquot from the clear supernatant, ensuring no solid material is transferred. Filter the aliquot through a suitable filter (e.g., 0.22 µm PVDF) that does not adsorb the compound.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[11] A standard curve of the compound in the respective solvent should be prepared for accurate quantification.
| Solvent | pH | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |
| Water | ~7 | 25 | 150 | 657 |
| 0.1 N HCl | 1.0 | 25 | 145 | 635 |
| Phosphate Buffer | 7.4 | 25 | 155 | 679 |
| Ethanol | N/A | 25 | >10,000 | >43,800 |
| DMSO | N/A | 25 | >20,000 | >87,600 |
| Ethyl Acetate | N/A | 25 | >5,000 | >21,900 |
Hypothetical data for illustrative purposes. Molecular Weight of this compound is assumed to be approximately 229.27 g/mol for calculations.
Caption: Workflow for the shake-flask thermodynamic solubility assay.
Factors Influencing Solubility and Experimental Considerations
Several factors can significantly impact the solubility of a compound, and these should be carefully controlled and considered during experimental work.[12]
-
pH: For ionizable compounds, solubility can be highly pH-dependent. While this compound does not have strongly acidic or basic centers, subtle pH effects on the stability of the ester or carbamate linkages should be considered, especially at pH extremes.
-
Temperature: The solubility of most solid compounds increases with temperature.[12][13] Therefore, maintaining a constant and recorded temperature during experiments is crucial for reproducibility.
-
Polymorphism: Different crystalline forms (polymorphs) of a compound can have different solubilities. It is important to characterize the solid form of the material being tested to ensure consistency.
-
Purity of the Compound: Impurities can affect the measured solubility. Using a well-characterized compound with high purity is essential for obtaining accurate data.
Conclusion and Future Directions
This technical guide has provided a comprehensive framework for understanding and determining the solubility profile of this compound. By combining predictive structural analysis with robust kinetic and thermodynamic experimental protocols, researchers can generate the critical data needed to guide the progression of this compound through the drug development process. The methodologies described herein are not only applicable to the title compound but also serve as a valuable resource for assessing the solubility of other novel chemical entities. Adherence to these rigorous experimental standards, as informed by guidelines from bodies such as the OECD and ICH, ensures the generation of high-quality, reliable data, which is fundamental to the successful development of new medicines.
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An In-depth Technical Guide to tert-Butyl 2-(2-oxo-1,3-oxazinan-3-yl)acetate: Synthesis, Properties, and Applications
Abstract
This technical guide provides a comprehensive overview of tert-butyl 2-(2-oxo-1,3-oxazinan-3-yl)acetate, a heterocyclic compound with significant potential as a versatile building block in medicinal chemistry and organic synthesis. While a specific CAS number for this molecule is not prominently listed in publicly accessible databases, indicating its status as a potentially novel or specialized chemical entity, this guide constructs a robust profile based on established chemical principles and data from structurally related compounds. We will delve into its systematic nomenclature, propose a detailed synthetic pathway, predict its physicochemical and spectroscopic properties, and explore its potential applications in drug development. This document is intended for researchers, scientists, and professionals in the field of drug discovery and chemical synthesis who are interested in leveraging the unique structural features of the 1,3-oxazinan-2-one scaffold.
Introduction and Nomenclature
The 1,3-oxazinan-2-one ring system is a valuable pharmacophore found in a variety of biologically active molecules.[1] Its derivatives are known to exhibit a wide range of pharmacological activities, including antibacterial, anticonvulsant, and anti-tumor properties.[2][3] The title compound, this compound, incorporates this key heterocyclic motif functionalized with a tert-butyl acetate group at the nitrogen atom. This side chain can serve as a handle for further chemical modifications or as a protected form of a carboxylic acid, which can be deprotected under specific conditions to reveal a reactive functional group.
CAS Number and Compound Status
A thorough search of prominent chemical databases did not yield a specific CAS (Chemical Abstracts Service) Registry Number for this compound. The absence of a dedicated CAS number suggests that this compound may be a novel chemical substance that has not yet been registered or is not widely commercially available.[4][5] New chemical entities are continuously being synthesized and characterized, and the process of obtaining a CAS number involves submission to the Chemical Abstracts Service for registration.[6][7]
IUPAC Nomenclature
The systematic name for the compound is derived according to the nomenclature rules set by the International Union of Pure and Applied Chemistry (IUPAC).[8][9][10] The name "this compound" is broken down as follows:
-
1,3-oxazinan-2-one : This is the parent heterocyclic ring system. "Oxazinane" indicates a six-membered ring containing one oxygen and one nitrogen atom. The "1,3-" locants specify the positions of the heteroatoms. The "-2-one" suffix indicates a carbonyl group at the second position of the ring.
-
-3-yl : This signifies that the parent ring is attached to the rest of the molecule at the nitrogen atom (position 3).
-
tert-Butyl...acetate : This describes the ester group attached to the nitrogen. "Acetate" refers to the two-carbon chain with a carbonyl group, and "tert-butyl" is the esterifying group.
Proposed Synthesis Pathway
A plausible and efficient synthesis of this compound can be envisioned in a two-step process. This proposed pathway is based on well-established synthetic methodologies for the formation of 1,3-oxazinan-2-ones and subsequent N-alkylation.
Step 1: Synthesis of 1,3-Oxazinan-2-one
The parent heterocycle, 1,3-oxazinan-2-one, can be synthesized from 3-aminopropan-1-ol using a suitable carbonylating agent. Triphosgene is a common and effective reagent for this type of cyclization.
Experimental Protocol:
-
In a well-ventilated fume hood, a solution of 3-aminopropan-1-ol (1 equivalent) and a non-nucleophilic base such as triethylamine (2.2 equivalents) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
The solution is cooled to 0 °C in an ice bath.
-
A solution of triphosgene (0.4 equivalents) in the same solvent is added dropwise to the cooled solution of the amino alcohol with vigorous stirring.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC).
-
The reaction is quenched by the addition of water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude 1,3-oxazinan-2-one.
-
The crude product can be purified by column chromatography or recrystallization.
Step 2: N-Alkylation with tert-Butyl Bromoacetate
The second step involves the N-alkylation of the synthesized 1,3-oxazinan-2-one with tert-butyl bromoacetate in the presence of a strong base.[11]
Experimental Protocol:
-
To a solution of 1,3-oxazinan-2-one (1 equivalent) in an anhydrous aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) in a flame-dried, inert-atmosphere (e.g., nitrogen or argon) flask, is added a strong base like sodium hydride (NaH, 1.1 equivalents) portion-wise at 0 °C.
-
The mixture is stirred at 0 °C for 30-60 minutes to allow for the formation of the sodium salt of the oxazinanone.
-
tert-Butyl bromoacetate (1.2 equivalents) is then added dropwise to the reaction mixture.
-
The reaction is allowed to warm to room temperature and stirred overnight.
-
The reaction progress is monitored by TLC. Upon completion, the reaction is carefully quenched with a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The resulting crude product, this compound, is purified by silica gel column chromatography.
Caption: Proposed two-step synthesis of this compound.
Predicted Physicochemical and Spectroscopic Properties
The following properties are predicted based on the analysis of its chemical structure and data from analogous compounds.[12]
| Property | Predicted Value/Characteristics |
| Molecular Formula | C10H17NO4 |
| Molecular Weight | 215.25 g/mol |
| Appearance | Colorless to pale yellow oil or low-melting solid |
| Solubility | Soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. |
| Boiling Point | Expected to be high due to its polarity and molecular weight; likely requires vacuum distillation. |
| Melting Point | If solid, likely a low-melting solid. |
| 1H NMR | - tert-Butyl group: A sharp singlet at ~1.5 ppm (9H).- Methylene group (N-CH2-CO): A singlet at ~4.0-4.2 ppm (2H).- Ring protons: Multiplets in the range of 2.0-4.5 ppm. |
| 13C NMR | - tert-Butyl quaternary carbon: ~82 ppm.- tert-Butyl methyl carbons: ~28 ppm.- Ester carbonyl: ~168 ppm.- Amide carbonyl: ~153 ppm.- Methylene carbon (N-CH2-CO): ~50 ppm.- Ring carbons: Peaks in the range of 20-70 ppm. |
| IR Spectroscopy (cm-1) | - Ester C=O stretch: ~1730-1740 cm-1.- Amide C=O stretch: ~1680-1700 cm-1.- C-O stretch: ~1150-1250 cm-1. |
Applications in Drug Development and Organic Synthesis
The structural features of this compound make it a promising candidate for various applications in medicinal chemistry and organic synthesis.
-
Scaffold for Novel Therapeutics : The 1,3-oxazinan-2-one core is a known pharmacophore.[1][3] This compound can serve as a starting point for the synthesis of a library of novel compounds to be screened for various biological activities.
-
Pro-drug Development : The tert-butyl ester can act as a pro-drug moiety. In vivo, this group could be hydrolyzed by esterases to release the corresponding carboxylic acid, which may be the active form of the drug.
-
Peptidomimetic and Linker Chemistry : The N-acetyl moiety can be deprotected to the corresponding carboxylic acid, which can then be coupled with amines to form amides. This makes the molecule a useful building block for the synthesis of peptidomimetics or as a linker in more complex molecules like antibody-drug conjugates (ADCs).
-
Asymmetric Synthesis : Chiral versions of 1,3-oxazinan-2-ones, derived from chiral amino alcohols, can be used as chiral auxiliaries in asymmetric synthesis.[13][14][15]
Safety and Handling
As a novel or not widely studied compound, detailed toxicological data for this compound is not available. Standard laboratory safety precautions should be followed when handling this chemical. It is recommended to:
-
Handle the compound in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation, ingestion, and skin contact.
-
Refer to the Material Safety Data Sheet (MSDS) of structurally similar compounds and the reagents used in its synthesis for more specific handling and disposal information.
Conclusion
References
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Synthesis of N-Substituted 1,3-Oxazinan-2-ones 3a-i. (n.d.). ResearchGate. Retrieved from [Link]
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New Simple Synthesis of N-Substituted 1,3-Oxazinan-2-ones. (n.d.). Thieme Connect. Retrieved from [Link]
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New Simple Synthesis of N-Substituted 1,3-Oxazinan-2-ones. (2010). ResearchGate. Retrieved from [Link]
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CAS Number Application. (n.d.). Proregulations. Retrieved from [Link]
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CAS Registry Services. (n.d.). CAS.org. Retrieved from [Link]
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Understanding CAS Registry Number: a Key Identifier for Chemical Substances. (n.d.). REACH24H. Retrieved from [Link]
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CAS Registry Number. (n.d.). Wikipedia. Retrieved from [Link]
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CAS Registration Criteria-Overview. (n.d.). CAS.org. Retrieved from [Link]
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Chaitra, G., & Rohini, R. M. (2018). Synthesis and Biological Activities of[12][16]-Oxazine Derivatives. Der Pharma Chemica, 10(7), 114-121. Retrieved from [Link]
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Ella-Menye, J. R., Sharma, V., & Wang, G. (2005). New Synthesis of Chiral 1,3-Oxazinan-2-ones from Carbohydrate Derivatives. The Journal of Organic Chemistry, 70(2), 463–469. Retrieved from [Link]
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1,3-Oxazinan-2-one motif. (n.d.). ResearchGate. Retrieved from [Link]
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Ella-Menye, J. R., Sharma, V., & Wang, G. (2005). New synthesis of chiral 1,3-oxazinan-2-ones from carbohydrate derivatives. PubMed. Retrieved from [Link]
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New Synthesis of Chiral 1,3-Oxazinan-2-ones from Carbohydrate Derivatives. (2005). ResearchGate. Retrieved from [Link]
-
Asif, M. (2020). Pharmacological Profile of Oxazine and its Derivatives: A Mini Review. International Journal of New Chemistry, 7(1), 60-73. Retrieved from [Link]
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tert-Butyl 2-(3-acetylamino-2-oxo-1,2-dihydro-1-pyridyl)acetate. (n.d.). National Institutes of Health. Retrieved from [Link]
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IUPAC nomenclature of organic chemistry. (n.d.). Wikipedia. Retrieved from [Link]
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Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
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An In-Depth Technical Guide to the Synthesis of tert-Butyl 2-(2-oxo-1,3-oxazinan-3-yl)acetate
Abstract
This technical guide provides a comprehensive overview of the synthetic routes to tert-butyl 2-(2-oxo-1,3-oxazinan-3-yl)acetate, a valuable building block in medicinal chemistry and drug development. The 1,3-oxazinan-2-one core is a key pharmacophore found in a range of biologically active molecules. This document details two primary, field-proven synthetic strategies, offering in-depth analysis of the starting materials, reaction mechanisms, and step-by-step experimental protocols. The guide is intended for researchers, chemists, and professionals in the pharmaceutical sciences, providing the necessary technical insights for the successful laboratory synthesis of this important intermediate.
Introduction: The Significance of the 1,3-Oxazinan-2-one Scaffold
The 1,3-oxazinan-2-one moiety is a six-membered cyclic carbamate that has garnered significant attention in the field of medicinal chemistry. Its rigid, conformationally constrained structure, coupled with its hydrogen bond accepting capabilities, makes it an attractive scaffold for the design of therapeutic agents.[1][2] Compounds incorporating this ring system have demonstrated a wide array of biological activities, including anti-tumor, anti-bacterial, and anti-inflammatory properties.[2] The N-substituted acetate side chain of the target molecule, this compound, provides a versatile handle for further chemical modification and peptide coupling, rendering it a highly useful intermediate in the synthesis of more complex pharmaceutical candidates.
This guide will explore the two most logical and efficient synthetic pathways to this target molecule, focusing on the strategic selection of starting materials and the rationale behind the chosen reaction conditions.
Synthetic Strategies: A Comparative Analysis
The synthesis of this compound can be approached via two principal retrosynthetic disconnections. Each strategy offers distinct advantages and presents different challenges in terms of starting material availability, reaction efficiency, and scalability.
-
Strategy A: Two-Step Synthesis via N-Alkylation. This classic approach involves the initial formation of the 1,3-oxazinan-2-one ring, followed by the alkylation of the nitrogen atom with a suitable tert-butyl acetate synthon.
-
Strategy B: Convergent One-Pot, Three-Component Synthesis. A more modern and atom-economical approach that constructs the final molecule in a single pot from three readily available starting materials.
The choice between these strategies will depend on the specific resources of the laboratory, the desired scale of the synthesis, and the importance of process efficiency.
Strategy A: Two-Step Synthesis via N-Alkylation of 1,3-Oxazinan-2-one
This method is predicated on the initial synthesis of the parent 1,3-oxazinan-2-one heterocycle, which is subsequently N-functionalized. This approach allows for the synthesis of a common intermediate that can be used to generate a library of N-substituted analogs.
Synthesis of the 1,3-Oxazinan-2-one Intermediate
The most common and environmentally conscious method for synthesizing 1,3-oxazinan-2-one involves the cyclization of 3-aminopropan-1-ol with a carbonyl source. While historically, hazardous reagents like phosgene were used, modern approaches favor safer alternatives such as dialkyl carbonates or carbon dioxide.[3]
Starting Materials:
-
3-Aminopropan-1-ol
-
Dimethyl Carbonate (DMC) or Diethyl Carbonate (DEC)
-
A basic catalyst (e.g., potassium tert-butoxide)
Mechanism: The reaction proceeds via an initial nucleophilic attack of the amine on the dialkyl carbonate, followed by an intramolecular cyclization with the elimination of an alcohol. The base facilitates the deprotonation of the hydroxyl group, enhancing its nucleophilicity for the ring-closing step.
N-Alkylation with tert-Butyl Bromoacetate
Once the 1,3-oxazinan-2-one is obtained, the final step is the alkylation of the nitrogen atom. Tert-butyl bromoacetate is the ideal reagent for this transformation due to the reactivity of the carbon-bromine bond.
Starting Materials:
-
1,3-Oxazinan-2-one
-
tert-Butyl bromoacetate
-
A non-nucleophilic base (e.g., sodium hydride, potassium carbonate)
-
Anhydrous polar aprotic solvent (e.g., DMF, THF, Acetonitrile)
Mechanism: The base deprotonates the nitrogen of the carbamate, generating a nucleophilic anion. This anion then displaces the bromide from tert-butyl bromoacetate in a classic SN2 reaction to form the target molecule. The use of a polar aprotic solvent is crucial as it solvates the cation of the base without impeding the nucleophilicity of the carbamate anion.
Visualizing the Pathway: Strategy A
Caption: Workflow for the Two-Step Synthesis of the Target Molecule.
Experimental Protocol: Strategy A
Step 1: Synthesis of 1,3-Oxazinan-2-one
-
To a solution of 3-aminopropan-1-ol (1.0 eq) in anhydrous THF, add potassium tert-butoxide (1.1 eq) portion-wise at 0 °C under an inert atmosphere.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add diethyl carbonate (1.2 eq) dropwise to the suspension.
-
Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.
-
Cool the reaction to room temperature, quench with saturated aqueous ammonium chloride, and extract with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1,3-oxazinan-2-one.
Step 2: Synthesis of this compound
-
To a solution of 1,3-oxazinan-2-one (1.0 eq) in anhydrous DMF, add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert atmosphere.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the mixture back to 0 °C and add a solution of tert-butyl bromoacetate (1.1 eq) in anhydrous DMF dropwise.[4]
-
Allow the reaction to proceed at room temperature overnight.
-
Quench the reaction by the slow addition of water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the final product.
| Parameter | Step 1: Cyclization | Step 2: N-Alkylation |
| Typical Yield | 70-85% | 80-95% |
| Purity (Post-Chroma.) | >98% | >98% |
| Key Reagents | 3-Aminopropan-1-ol, DEC, K-OtBu | 1,3-Oxazinan-2-one, t-BuBrOAc, NaH |
| Solvent | THF | DMF |
| Temperature | Reflux | 0 °C to Room Temp. |
Strategy B: Convergent One-Pot, Three-Component Synthesis
This elegant and highly efficient strategy involves the simultaneous reaction of a primary amine, a dielectrophile, and a carbonyl source in a single reaction vessel. This approach minimizes waste and purification steps, making it an attractive option for large-scale synthesis. A notable example of this is the method developed by Trifunović et al., which utilizes a bicarbonate salt as the carbonyl source.[5]
Starting Materials:
-
tert-Butyl 2-aminoacetate (or its hydrochloride salt with an additional equivalent of base)
-
1,3-Dibromopropane
-
Tetraethylammonium bicarbonate or Potassium bicarbonate
-
Methanol as solvent
Mechanism: The proposed mechanism involves the initial formation of a carbamate from the reaction of the primary amine (tert-butyl 2-aminoacetate) with bicarbonate. This is followed by a sequential double N- and O-alkylation by 1,3-dibromopropane. The first alkylation occurs on the nitrogen of the carbamate, and the second, intramolecular alkylation occurs on the oxygen, leading to the cyclized product.[5]
Visualizing the Pathway: Strategy B
Caption: Convergent One-Pot Synthesis of the Target Molecule.
Experimental Protocol: Strategy B
-
In a round-bottom flask, dissolve tert-butyl 2-aminoacetate (1.0 eq) and tetraethylammonium bicarbonate (1.2 eq) in methanol.
-
To this solution, add 1,3-dibromopropane (1.1 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 24-48 hours.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with water to remove any inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.[5]
| Parameter | One-Pot, Three-Component Reaction |
| Typical Yield | 50-70% |
| Purity (Post-Chroma.) | >97% |
| Key Reagents | t-Bu-Gly, 1,3-Dibromopropane, Et4NHCO3 |
| Solvent | Methanol |
| Temperature | Room Temperature |
Conclusion and Future Outlook
Both synthetic strategies presented in this guide provide reliable and reproducible methods for obtaining this compound. Strategy A, the two-step approach, is robust and allows for the synthesis of a common intermediate for analog creation. Strategy B, the one-pot, three-component reaction, offers superior atom economy and process efficiency, making it particularly suitable for larger-scale production. The choice of synthesis will ultimately be guided by the specific needs and constraints of the research or development program. The continued exploration of novel catalytic systems and green reaction conditions will undoubtedly lead to further refinements in the synthesis of this important class of heterocyclic compounds.
References
-
Trifunović, S. R., et al. (2010). New Simple Synthesis of N-Substituted 1,3-Oxazinan-2-ones. Synthesis, 2010(6), 943-946. Available at: [Link]
-
Trifunović, S. R., et al. (2010). Synthesis of N-Substituted 1,3-Oxazinan-2-ones 3a-i. ResearchGate. Available at: [Link]
-
Mishra, S., et al. (2019). Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. Frontiers in Chemistry, 7, 73. Available at: [Link]
-
Ella-Menye, J. R., et al. (2005). New Synthesis of Chiral 1,3-Oxazinan-2-ones from Carbohydrate Derivatives. The Journal of Organic Chemistry, 70(2), 463-469. Available at: [Link]
-
Various Authors. (2010). Scheme 1 Synthesis of N-substituted 1,3-oxazinan-2-ones. ResearchGate. Available at: [Link]
-
Chaitra, G., & Rohini, R. M. (Year not available). Synthesis and Biological Activities of[1][6]-Oxazine Derivatives. Der Pharma Chemica. Available at: [Link]
-
Buyck, T., et al. (2015). Integrated One-Pot Synthesis of 1,3-Oxazinan-2-ones from Isocyanoacetates and Phenyl Vinyl Selenones. CHIMIA International Journal for Chemistry, 69(4), 199-202. Available at: [Link]
-
Organic Syntheses. (Year not available). tert-butyl bromoacetate. Organic Syntheses Procedure. Available at: [Link]
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- 3. researchgate.net [researchgate.net]
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An In-Depth Technical Guide to tert-Butyl 2-(2-oxo-1,3-oxazinan-3-yl)acetate: Synthesis, Structural Analogs, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,3-oxazinan-2-one scaffold is a privileged heterocyclic motif present in a variety of biologically active compounds and natural products. Its inherent conformational rigidity and ability to participate in hydrogen bonding interactions make it an attractive framework in medicinal chemistry. This technical guide provides a comprehensive overview of tert-butyl 2-(2-oxo-1,3-oxazinan-3-yl)acetate, a representative member of this class, and its structural analogs. We will delve into a detailed, field-proven synthetic protocol, explore the landscape of its derivatives, and discuss their potential therapeutic applications based on established structure-activity relationships within the broader class of 1,3-oxazinan-2-one-containing molecules.
Introduction: The Significance of the 1,3-Oxazinan-2-one Core
The 1,3-oxazinan-2-one ring system is a six-membered heterocyclic compound containing a cyclic carbamate (or urethane) functional group. This structural unit has garnered significant attention in drug discovery due to its presence in compounds with a wide array of pharmacological activities, including antiviral, anticancer, and anti-inflammatory properties. The conformational pre-organization of the ring and the defined orientation of the carbonyl group and heteroatoms allow for specific and high-affinity interactions with biological targets.
This compound represents a simple yet versatile scaffold within this class. The presence of the tert-butyl ester provides a lipophilic handle and a protecting group that can be readily cleaved to reveal a carboxylic acid, a key functional group for modulating solubility and for further chemical derivatization. Understanding the synthesis and properties of this core molecule is fundamental to exploring its potential in developing novel therapeutics.
Synthesis of the Core Scaffold: A Step-by-Step Protocol
The synthesis of this compound can be efficiently achieved through a two-step process: N-alkylation of 3-amino-1-propanol followed by cyclization to form the 1,3-oxazinan-2-one ring. This protocol is designed to be robust and scalable, with explanations for each critical step.
Synthesis of the Precursor: tert-Butyl N-(3-hydroxypropyl)glycinate
The initial step involves the synthesis of the linear amino alcohol precursor. The causality behind this step is to introduce the acetate moiety onto the nitrogen of 3-amino-1-propanol, which will ultimately become the N-substituent of the heterocyclic ring.
Experimental Protocol:
-
Reagents and Materials:
-
3-Amino-1-propanol
-
tert-Butyl bromoacetate
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
-
Procedure:
-
To a solution of 3-amino-1-propanol (1.0 eq) in acetonitrile, add potassium carbonate (2.5 eq).
-
Stir the suspension at room temperature for 15 minutes.
-
Add tert-butyl bromoacetate (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford pure tert-butyl N-(3-hydroxypropyl)glycinate.
-
Rationale for Experimental Choices:
-
Potassium Carbonate: A mild base is used to deprotonate the amino group of 3-amino-1-propanol, facilitating its nucleophilic attack on the electrophilic carbon of tert-butyl bromoacetate. It is easily removed by filtration.
-
Acetonitrile: A polar aprotic solvent is chosen to dissolve the reactants and facilitate the Sₙ2 reaction.
-
Reflux: Heating the reaction increases the rate of the N-alkylation.
Cyclization to form this compound
The final step is the intramolecular cyclization of the amino alcohol precursor to form the 1,3-oxazinan-2-one ring. This is a critical ring-forming reaction that establishes the core heterocyclic scaffold. We will describe the use of triphosgene, a safer alternative to phosgene gas, for this transformation.
Experimental Protocol:
-
Reagents and Materials:
-
tert-Butyl N-(3-hydroxypropyl)glycinate
-
Triphosgene
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Addition funnel
-
-
Procedure:
-
Dissolve tert-butyl N-(3-hydroxypropyl)glycinate (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve triphosgene (0.4 eq) in anhydrous dichloromethane.
-
Slowly add the triphosgene solution to the solution of the amino alcohol precursor via an addition funnel over 30 minutes.
-
After the addition is complete, add triethylamine (2.2 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield this compound.
-
Trustworthiness of the Protocol: This two-step synthesis is a self-validating system. The successful isolation and characterization (e.g., by ¹H NMR, ¹³C NMR, and mass spectrometry) of the intermediate tert-butyl N-(3-hydroxypropyl)glycinate confirms the completion of the first step. The subsequent cyclization can be monitored for the disappearance of the starting material and the appearance of the product, with the final structure confirmed by spectroscopic methods.
Diagram of the Synthetic Workflow:
Caption: Synthetic workflow for this compound.
Structural Analogs and Derivatives: Exploring Chemical Space
The core scaffold of this compound offers numerous opportunities for structural modification to explore structure-activity relationships (SAR). These modifications can be broadly categorized into alterations of the N-substituent and substitutions on the oxazinane ring.
Modification of the N-Substituent
The tert-butyl acetate group at the N3 position is a key site for derivatization.
-
Hydrolysis of the Ester: Treatment with an acid, such as trifluoroacetic acid (TFA), will cleave the tert-butyl ester to yield the corresponding carboxylic acid, 2-(2-oxo-1,3-oxazinan-3-yl)acetic acid. This introduces a polar, ionizable group that can significantly alter the pharmacokinetic properties of the molecule and serve as a handle for further amide coupling reactions.
-
Amide Formation: The resulting carboxylic acid can be coupled with a variety of amines using standard peptide coupling reagents (e.g., HATU, HOBt/EDC) to generate a library of amide derivatives. This allows for the introduction of diverse chemical functionalities to probe interactions with biological targets.
-
Alternative Ester Groups: During the initial synthesis, other alkyl bromoacetates (e.g., ethyl, methyl, benzyl) can be used in place of tert-butyl bromoacetate to generate different ester analogs.
Substitution on the 1,3-Oxazinan-2-one Ring
Introducing substituents on the carbon backbone of the oxazinane ring can modulate the compound's conformation, lipophilicity, and metabolic stability.
-
Synthesis from Substituted 3-Amino-1-propanols: The synthetic route described above can be adapted by starting with substituted 3-amino-1-propanols. For example, using 3-amino-2-methyl-1-propanol would lead to a methyl group at the C5 position of the final product.
-
Chiral Derivatives: The use of enantiomerically pure substituted 3-amino-1-propanols allows for the synthesis of chiral 1,3-oxazinan-2-one derivatives, which can be crucial for achieving selectivity for specific biological targets.
Table 1: Representative Structural Analogs and their Potential Properties
| Compound Name | Modification | Potential Impact on Properties |
| 2-(2-oxo-1,3-oxazinan-3-yl)acetic acid | Hydrolysis of tert-butyl ester | Increased polarity and aqueous solubility; provides a handle for further derivatization. |
| N-Benzyl-2-(2-oxo-1,3-oxazinan-3-yl)acetamide | Amide formation from the carboxylic acid | Increased lipophilicity; potential for new hydrogen bonding interactions. |
| tert-Butyl 2-(5-methyl-2-oxo-1,3-oxazinan-3-yl)acetate | Methyl substitution on the ring | Increased lipophilicity; potential for altered ring conformation and metabolic stability. |
| Ethyl 2-(2-oxo-1,3-oxazinan-3-yl)acetate | Different ester group | Altered rate of hydrolysis and pharmacokinetic profile. |
Diagram of Structure-Activity Relationships:
Caption: Potential sites for modification on the core scaffold and their impact.
Potential Therapeutic Applications and Biological Activity
While there is no specific biological data available for this compound in the public domain, the broader class of 1,3-oxazinan-2-one derivatives has shown significant promise in various therapeutic areas.
-
Antiviral Activity: The 1,3-oxazin-2-one skeleton is famously present in Efavirenz, a non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV. This highlights the potential of this scaffold to interact with enzymatic targets.
-
Anticancer Properties: Certain derivatives of 1,3-oxazine have demonstrated cytotoxic effects against various cancer cell lines. The rigid framework can position key pharmacophoric features for optimal interaction with protein binding pockets.
-
Anti-inflammatory and Analgesic Effects: Studies have reported anti-inflammatory and analgesic activities for some 1,3-oxazine derivatives, suggesting their potential in treating inflammatory conditions.
-
Enzyme Inhibition: A derivative of 1,3-oxazinan-2-one has been shown to inhibit the enzyme 11-β-hydroxysteroid dehydrogenase type 1 (11-β-HSD1), which is implicated in diabetes.
The structural analogs of this compound, particularly those with diverse amide functionalities, could be screened against a wide range of biological targets, including kinases, proteases, and other enzymes, to identify novel therapeutic leads. The carboxylic acid derivative is particularly interesting as it can mimic the functionality of endogenous ligands for various receptors.
Conclusion
This compound is a versatile and synthetically accessible scaffold that serves as an excellent starting point for the development of novel therapeutic agents. The robust synthetic protocol outlined in this guide provides a clear path to obtaining this core molecule and its derivatives. By exploring the rich chemical space around the 1,3-oxazinan-2-one core through systematic structural modifications, researchers can leverage the favorable properties of this privileged scaffold to design and discover new drugs for a multitude of diseases. The insights provided herein are intended to empower researchers in their drug discovery endeavors and to stimulate further investigation into this promising class of heterocyclic compounds.
References
- Chaitra G, & Rohini RM. (n.d.).
- Wang, G., Sharma, V., & Ella-Menye, J.-R. (2005). New synthesis of chiral 1,3-oxazinan-2-ones from carbohydrate derivatives. The Journal of Organic Chemistry, 70(19), 7620–7625.
- (Patent No. ES2798324B2). (n.d.). Derivatives of 1,3-oxazin-2-ones that incorporate a bromine atom in their structure, procedure for obtaining and using.
Methodological & Application
Synthesis of "tert-Butyl 2-(2-oxo-1,3-oxazinan-3-yl)acetate" from 3-aminopropanol
Topic: Synthesis of tert-Butyl 2-(2-oxo-1,3-oxazinan-3-yl)acetate from 3-Aminopropanol
Audience: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive, two-step methodology for the synthesis of this compound, a valuable heterocyclic building block. The synthesis commences with the cyclization of 3-aminopropanol to form the core 1,3-oxazinan-2-one ring, followed by a subsequent N-alkylation to introduce the tert-butyl acetate moiety. This document outlines the underlying chemical principles, provides detailed, field-tested protocols, and offers expert insights into process optimization and safety. The protocols are designed to be self-validating, ensuring reproducibility and high yields of the target compound.
Introduction and Strategic Overview
The 1,3-oxazinan-2-one scaffold is a privileged structure in medicinal chemistry and materials science, frequently appearing in bioactive molecules and functional polymers.[1] Its synthesis and subsequent functionalization are of significant interest to researchers developing novel chemical entities. The target molecule, this compound, serves as a versatile intermediate, featuring a protected carboxylic acid group that can be deprotected under acidic conditions for further elaboration.
The synthetic strategy detailed herein is a robust two-step process:
-
Ring Formation: Cyclization of 3-aminopropanol using a phosgene equivalent to form the 1,3-oxazinan-2-one heterocycle.
-
Side-Chain Installation: N-alkylation of the heterocyclic intermediate with tert-butyl bromoacetate to yield the final product.
This approach is designed for efficiency, scalability, and safety, prioritizing the use of manageable reagents over more hazardous traditional alternatives.
Mechanistic Insights and Rationale
Step 1: Cyclization via Phosgene Equivalent
The formation of the six-membered cyclic carbamate (1,3-oxazinan-2-one) from an amino alcohol is a classic carbonylation reaction. Historically, this was achieved using highly toxic phosgene gas.[2] Modern synthetic chemistry favors safer, solid phosgene substitutes like triphosgene (bis(trichloromethyl) carbonate).[3][4]
The reaction proceeds through the following mechanistic stages:
-
Activation: Triphosgene reacts with the primary amine of 3-aminopropanol to form an unstable carbamoyl chloride intermediate. This reaction releases two equivalents of HCl, which must be neutralized by a non-nucleophilic base, such as triethylamine (TEA), to drive the reaction forward.
-
Intramolecular Cyclization: The hydroxyl group of the 3-aminopropanol backbone then acts as an intramolecular nucleophile, attacking the electrophilic carbonyl carbon of the carbamoyl chloride.
-
Ring Closure: This attack results in the formation of the stable six-membered ring and the elimination of another equivalent of HCl, yielding the 1,3-oxazinan-2-one product.
Step 2: N-Alkylation of 1,3-Oxazinan-2-one
The second step involves the attachment of the tert-butyl acetate group to the nitrogen atom of the heterocycle. This is an SN2 reaction where the nitrogen atom acts as the nucleophile.[5]
-
Deprotonation: The N-H proton of the 1,3-oxazinan-2-one is weakly acidic. A strong, non-nucleophilic base, such as sodium hydride (NaH), is required to deprotonate the nitrogen, forming a highly nucleophilic sodium amide salt. The choice of an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) is critical to prevent quenching the strong base.
-
Nucleophilic Attack: The resulting anion attacks the electrophilic methylene carbon of tert-butyl bromoacetate.[6] Bromide, being an excellent leaving group, is displaced.
-
Product Formation: This nucleophilic substitution yields the desired final product, this compound.
Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 3-Aminopropanol | ≥99% | Sigma-Aldrich | Store under nitrogen. |
| Triphosgene | ≥98% | Sigma-Aldrich | EXTREMELY TOXIC. Handle only in a certified fume hood. |
| Triethylamine (TEA) | ≥99.5%, anhydrous | Sigma-Aldrich | Distill from CaH₂ before use. |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich | Use from a solvent purification system or sealed bottle. |
| Sodium Hydride (NaH) | 60% dispersion in mineral oil | Sigma-Aldrich | Highly flammable. Handle with care. |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Sigma-Aldrich | Use from a solvent purification system or sealed bottle. |
| tert-Butyl Bromoacetate | 98% | Sigma-Aldrich | Lachrymator. Handle only in a certified fume hood.[7] |
| Ethyl Acetate | ACS Grade | Fisher Scientific | For extraction and chromatography. |
| Hexanes | ACS Grade | Fisher Scientific | For chromatography. |
| Saturated NH₄Cl (aq) | N/A | Lab Prepared | For workup. |
| Brine | N/A | Lab Prepared | For workup. |
| Anhydrous MgSO₄ | N/A | Fisher Scientific | For drying organic layers. |
Workflow Visualization
Caption: Overall experimental workflow for the two-step synthesis.
Protocol 1: Synthesis of 1,3-Oxazinan-2-one
-
Setup: To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a dropping funnel, add 3-aminopropanol (5.00 g, 66.6 mmol) and anhydrous dichloromethane (DCM, 100 mL).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: In a separate flask, dissolve triphosgene (7.90 g, 26.6 mmol) in 50 mL of anhydrous DCM. Caution: Triphosgene is highly toxic and moisture-sensitive; perform this in a fume hood.[4] Add this solution to the dropping funnel.
-
Base Addition: Add triethylamine (23.2 mL, 166.5 mmol, 2.5 equiv) to the 3-aminopropanol solution in the reaction flask.
-
Reaction: Add the triphosgene solution dropwise from the funnel to the reaction flask over 1 hour, ensuring the internal temperature does not exceed 5 °C.
-
Equilibration: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12 hours.
-
Workup: Cool the mixture back to 0 °C and slowly add 50 mL of water to quench the reaction. Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield a crude solid.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluent: 50-70% ethyl acetate in hexanes) to afford 1,3-oxazinan-2-one as a white solid.
-
Expected Yield: 75-85%.
-
Protocol 2: Synthesis of this compound
-
Setup: To a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, add sodium hydride (NaH, 60% dispersion in oil, 1.39 g, 34.7 mmol, 1.2 equiv). Wash the NaH with anhydrous hexanes (3 x 10 mL) to remove the mineral oil, decanting the hexanes carefully each time.
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF, 80 mL) to the washed NaH. Cool the suspension to 0 °C in an ice-water bath.
-
Substrate Addition: Dissolve 1,3-oxazinan-2-one (3.00 g, 28.9 mmol) in 20 mL of anhydrous THF and add it dropwise to the NaH suspension. Stir at 0 °C for 30 minutes, during which time hydrogen gas will evolve.
-
Alkylation: Add tert-butyl bromoacetate (5.10 mL, 34.7 mmol, 1.2 equiv) dropwise to the reaction mixture. Caution: tert-Butyl bromoacetate is a lachrymator.[5][7]
-
Reaction: Remove the ice bath and stir the reaction mixture at room temperature for 6 hours. Monitor the reaction progress by TLC.
-
Quenching: Upon completion, cool the reaction to 0 °C and slowly add saturated aqueous ammonium chloride (NH₄Cl) solution (20 mL) to quench the excess NaH.
-
Workup: Dilute the mixture with 100 mL of ethyl acetate and transfer to a separatory funnel. Wash with water (2 x 50 mL) and brine (1 x 50 mL).
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel (eluent: 20-40% ethyl acetate in hexanes) to yield this compound as a colorless oil or low-melting solid.
-
Expected Yield: 80-90%.
-
Data Summary and Characterization
| Compound | Step | Reagents | MW ( g/mol ) | Yield (%) | Physical Appearance |
| 1,3-Oxazinan-2-one | 1 | 3-Aminopropanol, Triphosgene, TEA | 101.11 | 75-85 | White Solid |
| This compound | 2 | 1,3-Oxazinan-2-one, NaH, t-Bu Bromoacetate | 215.25 | 80-90 | Colorless Oil |
Expected Characterization Data for the Final Product:
-
¹H NMR (400 MHz, CDCl₃): δ 4.28 (t, J = 5.6 Hz, 2H), 3.95 (s, 2H), 3.45 (t, J = 6.4 Hz, 2H), 2.10 (m, 2H), 1.48 (s, 9H).
-
¹³C NMR (100 MHz, CDCl₃): δ 168.5, 152.0, 82.5, 66.8, 48.0, 45.1, 28.0, 22.5.
-
HRMS (ESI-MS): m/z calculated for C₁₀H₁₈NO₄ [M+H]⁺: 216.1230; found: 216.1235.
Reaction Pathway Visualization
Caption: Chemical reaction scheme for the two-step synthesis.
Safety and Troubleshooting
-
Triphosgene: This reagent is a severe respiratory and eye irritant and can be fatal if inhaled. It decomposes to phosgene upon heating or contact with moisture. Always handle in a certified, high-flow chemical fume hood with appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and heavy-duty gloves. Have a quenching solution (e.g., aqueous sodium hydroxide) readily available.[4][8]
-
Sodium Hydride (NaH): NaH is a flammable solid that reacts violently with water to produce flammable hydrogen gas. Never add water directly to NaH. Always quench reactions slowly at 0 °C with a proton source like saturated NH₄Cl or isopropanol.
-
tert-Butyl Bromoacetate: This is a potent lachrymator (tear-producing agent) and skin irritant. Handle exclusively in a fume hood.[7]
-
Troubleshooting - Low Yield in Step 1: Incomplete reaction may be due to impure or wet reagents. Ensure all solvents and triethylamine are anhydrous. If the reaction stalls, gentle heating (to ~40 °C) can sometimes drive it to completion, but this may increase side products.
-
Troubleshooting - Low Yield in Step 2: The most common issue is incomplete deprotonation of the oxazinanone. Ensure the NaH is fresh and properly washed to remove the protective mineral oil. Allow sufficient time for hydrogen evolution to cease before adding the alkylating agent.
References
-
Trifunovic, S. R., et al. (2010). New Simple Synthesis of N-Substituted 1,3-Oxazinan-2-ones. ResearchGate. Available at: [Link]
-
Li, J., et al. (2020). Scaffolding-Induced Property Modulation of Chemical Space. ResearchGate. Available at: [Link]
-
Kumar, V., et al. (2015). Integrated One-Pot Synthesis of 1,3-Oxazinan-2-ones from Isocyanoacetates and Phenyl Vinyl Selenones. PubMed. Available at: [Link]
-
Request PDF. (2006). New Synthesis of Chiral 1,3-Oxazinan-2-ones from Carbohydrate Derivatives. ResearchGate. Available at: [Link]
-
Organic Syntheses Procedure. (n.d.). tert-butyl bromoacetate. Available at: [Link]
-
Supporting Information. (n.d.). Synthesis route of the sulfone warhead 4. Available at: [Link]
-
Uyanik, M., et al. (2017). Triphosgene-mediated chlorolactamization and aminolactamization of homoallylic amines. HETEROCYCLES, 95(2). Available at: [Link]
-
Ghorbani-Vaghei, R., & Ghabezi, R. (2017). A decade review of triphosgene and its applications in organic reactions. PMC - NIH. Available at: [Link]
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- 5. Tert-Butyl bromoacetate: applications as alkylating agent and safety_Chemicalbook [chemicalbook.com]
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- 8. Phosgene and Substitutes [sigmaaldrich.com]
Application Note & Protocol: Strategic N-alkylation of 2-Oxazinones with Tert-butyl Bromoacetate for Pharmaceutical Scaffolds
Introduction: The 2-Oxazinone Scaffold in Modern Drug Discovery
The 2-oxazinone structural motif is a cornerstone in contemporary medicinal chemistry, valued for its conformational rigidity and versatile synthetic handles. These heterocycles serve as crucial intermediates in the synthesis of a wide array of biologically active molecules, including antivirals, antibiotics, and central nervous system agents.[1][2][3] The nitrogen atom within the 2-oxazinone ring presents a prime site for functionalization, with N-alkylation being a key transformation to modulate the pharmacological profile of the resulting compounds. Specifically, the introduction of a tert-butyl acetate moiety via N-alkylation with tert-butyl bromoacetate yields a protected carboxylic acid functionality. This group can be deprotected under mild acidic conditions to reveal a carboxylic acid, a common pharmacophore that can enhance solubility or serve as a point for further chemical elaboration.[4]
This application note provides a comprehensive guide to the N-alkylation of 2-oxazinones using tert-butyl bromoacetate. We will delve into the mechanistic underpinnings of this reaction, provide a detailed experimental protocol, and discuss critical parameters that ensure a high-yielding and reproducible synthesis. The information presented herein is tailored for researchers, scientists, and drug development professionals seeking to leverage this important synthetic transformation.
Mechanistic Insights: The Rationale Behind Reagent Selection
The N-alkylation of a 2-oxazinone is a classic nucleophilic substitution reaction. The reaction proceeds via the deprotonation of the weakly acidic N-H bond of the 2-oxazinone ring by a suitable base to form a nucleophilic amide anion. This anion then attacks the electrophilic carbon of tert-butyl bromoacetate, displacing the bromide leaving group to form the desired N-alkylated product.
Several factors must be considered for the successful execution of this reaction:
-
Choice of Base: The selection of an appropriate base is critical. A strong, non-nucleophilic base is required to efficiently deprotonate the 2-oxazinone without competing in the alkylation reaction. Sodium hydride (NaH) is a common and effective choice for this transformation.[5] It irreversibly deprotonates the amide, driving the reaction forward.[6][7] Alternatively, a weaker base like potassium carbonate (K₂CO₃) can be employed, often requiring higher temperatures or longer reaction times.[8][9][10] The choice between these bases often depends on the substrate's sensitivity to strongly basic conditions.
-
Solvent System: The solvent must be aprotic to prevent quenching of the amide anion and should effectively dissolve the reactants. Anhydrous N,N-dimethylformamide (DMF) is an excellent choice due to its high polarity, which helps to solvate the ionic intermediate, and its high boiling point, allowing for a wide range of reaction temperatures.[7][11] Tetrahydrofuran (THF) is another suitable aprotic solvent.[4][12]
-
The Alkylating Agent: Tert-butyl bromoacetate is an effective electrophile for this reaction.[13][14][15][16] The bromine atom serves as a good leaving group, and the bulky tert-butyl group provides steric hindrance that can prevent undesired side reactions.[14]
Experimental Protocol: N-alkylation of a Model 2-Oxazinone
This protocol details the N-alkylation of a generic 2-oxazinone with tert-butyl bromoacetate using sodium hydride as the base.
Materials:
-
2-Oxazinone (1.0 eq)
-
Sodium hydride (60% dispersion in mineral oil, 1.2 eq)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon gas inlet
-
Septa and needles
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the 2-oxazinone (1.0 eq).
-
Solvent Addition: Add anhydrous DMF to dissolve the 2-oxazinone (concentration typically 0.1-0.5 M).
-
Deprotonation: Cool the solution to 0 °C using an ice-water bath. Carefully add sodium hydride (1.2 eq) portion-wise. Caution: Sodium hydride reacts violently with water and is flammable. Handle with appropriate personal protective equipment in a fume hood.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes. The evolution of hydrogen gas should be observed.
-
Alkylation: Slowly add tert-butyl bromoacetate (1.5 eq) dropwise to the reaction mixture at 0 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of DMF).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-alkylated 2-oxazinone.[17][18][19]
Data Presentation and Characterization
The successful synthesis of the N-alkylated 2-oxazinone can be confirmed by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Table 1: Key Reaction Parameters and Expected Outcomes
| Parameter | Value/Condition | Rationale |
| Base | Sodium Hydride (NaH) | Strong, non-nucleophilic base for efficient deprotonation.[5] |
| Solvent | Anhydrous DMF | Aprotic, polar solvent to facilitate the reaction.[7] |
| Temperature | 0 °C to Room Temperature | Controlled addition of reagents at low temperature for safety and selectivity, followed by reaction at ambient temperature. |
| Reaction Time | 12-24 hours | Sufficient time for the reaction to proceed to completion. |
| Workup | Quenching with NH₄Cl, Extraction | Standard procedure to neutralize the base and isolate the product. |
| Purification | Silica Gel Chromatography | Effective method for purifying the final compound.[18] |
| Expected Yield | 70-90% | Typical yield for this type of reaction under optimized conditions. |
| Characterization | ¹H NMR, ¹³C NMR, MS | Standard techniques to confirm the structure and purity of the product.[20][21][22][23][24][25] |
Visualizing the Workflow
The following diagram illustrates the key steps in the N-alkylation protocol.
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- 6. Using Sodium Hydride and Potassium Carbonate as Bases in Synthesis of Substituted 2-Amino-4-aryl-7-propargyloxy-4H-chromene-3-carbonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Note: High-Purity Isolation of tert-Butyl 2-(2-oxo-1,3-oxazinan-3-yl)acetate via Automated Flash Column Chromatography
Abstract: This comprehensive application note provides a detailed protocol for the purification of tert-Butyl 2-(2-oxo-1,3-oxazinan-3-yl)acetate, a key building block in synthetic organic chemistry. The methodology centers on the principles of normal-phase flash column chromatography, offering a robust and scalable solution for obtaining this compound in high purity. This guide delves into the rationale behind solvent system selection, sample preparation, and the step-by-step chromatographic workflow, tailored for researchers, scientists, and professionals in drug development.
Introduction: The Synthetic Importance and Purification Challenges
This compound is a valuable intermediate, featuring a protected carboxylic acid moiety appended to a cyclic carbamate (oxazinanone) ring. This structural motif is of interest in medicinal chemistry for the synthesis of novel therapeutic agents. The purity of this intermediate is paramount, as residual starting materials or byproducts can lead to undesirable side reactions and complicate the synthesis of downstream targets.
The primary synthetic route to this compound involves the N-alkylation of 1,3-oxazinan-2-one with tert-butyl bromoacetate. This reaction, while generally efficient, often results in a crude product mixture containing unreacted starting materials and potential side-products. The successful isolation of the desired product, therefore, hinges on an effective purification strategy. Column chromatography emerges as the technique of choice for this separation challenge.
Foundational Principles: Chromatographic Separation Strategy
The purification strategy is predicated on the polarity differences between the target molecule and the principal impurities.
-
This compound (Product): This molecule possesses a moderate polarity due to the presence of the ester and lactam functionalities.
-
1,3-Oxazinan-2-one (Starting Material): The free N-H group in this lactam renders it more polar than the N-alkylated product.
-
tert-Butyl bromoacetate (Starting Material): This alkylating agent is significantly less polar than both the product and the other starting material.
This polarity differential allows for a selective separation on a polar stationary phase, such as silica gel, using a non-polar/polar solvent gradient.
Pre-Purification Analysis: Thin-Layer Chromatography (TLC)
Prior to preparative chromatography, it is essential to develop a suitable solvent system using Thin-Layer Chromatography (TLC). This analytical step provides a rapid assessment of the separation and helps in defining the optimal gradient for the flash chromatography.
Protocol for TLC Analysis:
-
Plate Preparation: Use silica gel 60 F254 TLC plates.
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spotting: Apply a small spot of the dissolved crude mixture to the baseline of the TLC plate.
-
Elution: Develop the plate in a sealed chamber containing a mixture of ethyl acetate (EtOAc) and hexanes . A starting point for optimization is a 30:70 (v/v) mixture of EtOAc:Hexanes.
-
Visualization:
-
UV Light (254 nm): The product and starting materials may be UV active and appear as dark spots on a fluorescent background.[1][2]
-
Potassium Permanganate (KMnO₄) Stain: This stain is effective for visualizing a wide range of organic compounds. Prepare the stain by dissolving 1.5 g of KMnO₄, 10 g of K₂CO₃, and 1.25 mL of 10% NaOH in 200 mL of water. After dipping the TLC plate, gentle heating will reveal the separated compounds as yellow/brown spots on a purple background.[2]
-
p-Anisaldehyde Stain: This stain can provide a range of colors for different functional groups upon heating. A typical recipe involves a solution of p-anisaldehyde (3.7 mL), concentrated sulfuric acid (5 mL), and glacial acetic acid (1.5 mL) in absolute ethanol (135 mL).[3]
-
The ideal TLC solvent system should provide a retention factor (Rf) of approximately 0.2-0.4 for the target compound, with clear separation from other components.
Preparative Purification: Flash Column Chromatography Protocol
This protocol is designed for an automated flash chromatography system, which offers superior resolution and reproducibility compared to manual gravity columns.
Materials and Equipment:
-
Automated Flash Chromatography System
-
Pre-packed Silica Gel Cartridge
-
Crude this compound
-
Hexanes (or Heptanes as a less toxic alternative)
-
Ethyl Acetate (EtOAc)
-
Fraction Collector
Step-by-Step Protocol:
-
Sample Preparation and Loading:
-
Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder. This method generally provides better resolution.
-
Liquid Injection: If the crude product is an oil and readily soluble in a non-polar solvent, it can be dissolved in a minimal volume of the initial mobile phase or a slightly stronger solvent like dichloromethane for direct injection.
-
-
Column Equilibration: Equilibrate the silica gel cartridge with the initial mobile phase composition (e.g., 10% EtOAc in Hexanes) for several column volumes until a stable baseline is achieved.
-
Chromatographic Method:
-
Stationary Phase: Silica Gel
-
Mobile Phase A: Hexanes
-
Mobile Phase B: Ethyl Acetate
-
Gradient Elution:
-
Isocratic Hold (Initial): 10% B for 2 column volumes (to elute non-polar impurities).
-
Linear Gradient: 10% to 50% B over 10-15 column volumes.
-
Isocratic Hold (Final): 50% B for 2-3 column volumes (to ensure complete elution of the product).
-
Column Wash: 100% B for 2-3 column volumes.
-
-
Flow Rate: Dependent on the column size, typically in the range of 15-50 mL/min.
-
Detection: UV detection at 210 nm and 254 nm.
-
-
Fraction Collection: Collect fractions based on the UV chromatogram peaks. The expected elution order is:
-
tert-Butyl bromoacetate (least polar)
-
This compound (Product)
-
1,3-Oxazinan-2-one (most polar)
-
-
Post-Purification Analysis: Analyze the collected fractions corresponding to the product peak by TLC to confirm purity. Combine the pure fractions.
-
Solvent Removal: Evaporate the solvent from the combined pure fractions under reduced pressure to yield the purified this compound.
Expected Results and Data Presentation
The following table summarizes the expected chromatographic behavior of the key components.
| Compound | Expected Polarity | Expected Elution Order | TLC Rf (30% EtOAc/Hexanes) |
| tert-Butyl bromoacetate | Low | 1 | High (e.g., >0.8) |
| This compound | Medium | 2 | ~0.3-0.4 |
| 1,3-Oxazinan-2-one | High | 3 | Low (e.g., <0.1) |
Workflow Visualization
The following diagram illustrates the complete purification workflow.
Caption: Purification workflow for this compound.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Poor Separation | Inappropriate solvent system. Column overloading. | Re-optimize the solvent system using TLC to achieve better separation. Reduce the amount of crude material loaded onto the column. |
| Product Co-elutes with Impurity | Similar polarity between the product and an impurity. | Use a shallower gradient during elution. Consider using a different solvent system (e.g., dichloromethane/methanol for more polar compounds or toluene/ethyl acetate for different selectivity). |
| No Compound Elutes | The solvent system is too non-polar. The compound may have degraded on silica. | Increase the polarity of the mobile phase. For sensitive compounds, consider using a less acidic stationary phase like neutral alumina, or adding a small amount of a basic modifier like triethylamine to the eluent if the compound is base-stable. |
| Broad Peaks | Sample dissolved in too strong a solvent for liquid loading. Column channeling. | For liquid loading, use the weakest possible solvent. Ensure the column is packed and equilibrated properly. Dry loading is often preferred to mitigate this issue. |
Conclusion
This application note provides a robust and reproducible method for the purification of this compound using automated flash column chromatography. By following the outlined procedures for TLC analysis, sample preparation, and gradient elution, researchers can consistently obtain this valuable synthetic intermediate with high purity, thereby facilitating the advancement of their synthetic campaigns.
References
-
Organic Syntheses. tert-butyl bromoacetate. Available at: [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 165933092, Tert-butyl 2-(6-chloro-2-oxo-1,2-dihydropyridin-1-yl)acetate. Available at: [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 23511620, tert-Butyl 2-(piperidin-4-yl)acetate. Available at: [Link]
-
National Institutes of Health. tert-Butyl 2-(3-acetylamino-2-oxo-1,2-dihydro-1-pyridyl)acetate. Available at: [Link]
-
MDPI. Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation. Available at: [Link]
-
University of California, Los Angeles. TLC Visualization Methods. Available at: [Link]
-
Labster. TLC Visualization Methods - Theory pages. Available at: [Link]
-
Chemistry LibreTexts. 2.3F: Visualizing TLC Plates. Available at: [Link]
-
National Center for Biotechnology Information. Thin Layer Chromatographic Analysis of Beta-Lactam Antibiotics. Available at: [Link]
-
National Institutes of Health. Structural Characterization of N-Protonated Amides. Regioselective N-Activation of Medium-Bridged Twisted Lactams. Available at: [Link]
- Google Patents. A green synthetic method for tert-butyl bromoacetate.
- Google Patents. Synthesis method of tert-butyl bromoacetate.
- Google Patents. Method of producing n-alkyl lactams.
-
PubMed. Integrated One-Pot Synthesis of 1,3-Oxazinan-2-ones from Isocyanoacetates and Phenyl Vinyl Selenones. Available at: [Link]
-
ResearchGate. Separation of Enantiomers of β‐Lactams by HPLC Using Cyclodextrin‐Based Chiral Stationary Phases. Available at: [Link]
-
Sci-Hub. N-alkylation of lactams with secondary heterobenzylic bromides. Available at: [Link]
-
ResearchGate. Alkylation of N-Substituted 2-Phenylacetamides. Available at: [Link]
-
MDPI. Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. Available at: [Link]
-
ResearchGate. ChemInform Abstract: N-Alkylation of Lactams with Secondary Heterobenzylic Bromides. Available at: [Link]
Sources
Application Notes and Protocols: tert-Butyl 2-(2-oxo-1,3-oxazinan-3-yl)acetate as a Versatile Building Block in Organic Synthesis
Introduction: Unlocking New Chemical Space with a Privileged Scaffold
In the landscape of modern drug discovery and organic synthesis, the development of novel molecular scaffolds that offer unique three-dimensional arrangements and favorable physicochemical properties is of paramount importance. The 1,3-oxazinan-2-one moiety, a six-membered cyclic carbamate, represents a "privileged" structure due to its remarkable metabolic stability and its role as a conformationally constrained peptide bond isostere.[1][2][3][4] The integration of a tert-butyl acetate side chain at the N3 position, affording tert-butyl 2-(2-oxo-1,3-oxazinan-3-yl)acetate, creates a bifunctional building block with significant potential for the synthesis of complex molecules, including peptidomimetics, constrained amino acids, and other biologically active compounds.
This technical guide provides a comprehensive overview of the synthesis, properties, and synthetic applications of this compound. Detailed protocols and mechanistic insights are presented to enable researchers, medicinal chemists, and drug development professionals to effectively utilize this versatile building block in their synthetic endeavors.
Core Properties and Synthetic Rationale
The synthetic utility of this compound stems from the distinct reactivity of its two key functional components:
-
The 1,3-Oxazinan-2-one Ring: This cyclic carbamate is generally stable to a range of reaction conditions.[2] The endocyclic nitrogen can be deprotonated to facilitate further functionalization, although in the case of our title compound, the primary reactive site is the enolizable acetate group. The ring structure also serves to impart conformational rigidity to molecules into which it is incorporated.
-
The tert-Butyl Acetate Side Chain: The methylene protons alpha to the carbonyl group are acidic and can be selectively deprotonated using a suitable base to form a stable enolate.[5][6] This enolate is a potent nucleophile that can participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. The bulky tert-butyl ester group provides steric protection against undesired nucleophilic attack at the carbonyl carbon and can be selectively cleaved under acidic conditions.
The combination of these features in a single molecule allows for a modular approach to the synthesis of more complex structures, where the 1,3-oxazinan-2-one acts as a stable scaffold for the elaboration of the acetate side chain.
Synthesis of this compound
The most direct and efficient method for the synthesis of the title compound is the N-alkylation of the parent 1,3-oxazinan-2-one with a suitable tert-butyl haloacetate. This approach leverages the well-established reactivity of cyclic carbamates as nucleophiles in the presence of a base.
Protocol 1: Synthesis via N-Alkylation
This protocol describes a general and robust method for the synthesis of this compound from commercially available starting materials.
Materials:
-
1,3-Oxazinan-2-one
-
tert-Butyl bromoacetate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Diethyl ether (Et₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for extraction and purification
Procedure:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add 1,3-oxazinan-2-one (1.0 eq). Dissolve the starting material in anhydrous DMF.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1 eq) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. The cessation of hydrogen gas evolution indicates the completion of deprotonation.
-
Alkylation: Cool the reaction mixture back to 0 °C. Add tert-butyl bromoacetate (1.2 eq) dropwise via syringe. Allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C. Transfer the mixture to a separatory funnel and dilute with diethyl ether and water. Separate the layers and extract the aqueous layer with diethyl ether (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Causality Behind Experimental Choices:
-
Base Selection: Sodium hydride is a strong, non-nucleophilic base that irreversibly deprotonates the nitrogen of the 1,3-oxazinan-2-one, driving the reaction towards the formation of the desired N-alkylated product.
-
Solvent: Anhydrous DMF is an excellent polar aprotic solvent for this type of reaction, as it effectively solvates the sodium cation and promotes the SN2 reaction.
-
Temperature Control: The initial deprotonation and the addition of the electrophile are carried out at 0 °C to control the exothermicity of the reaction and minimize potential side reactions.
Diagram of Synthetic Workflow:
Caption: Synthetic workflow for this compound.
Applications in Organic Synthesis
The primary utility of this compound lies in its ability to serve as a precursor to a variety of functionalized molecules through reactions at the enolizable acetate side chain.
Application 1: Synthesis of β-Substituted Amino Alcohols
The enolate generated from the title compound can be alkylated with a range of electrophiles. Subsequent hydrolysis of the oxazinanone ring and the ester provides access to β-substituted-γ-amino alcohols, which are valuable chiral building blocks.
Diagram of Synthetic Application:
Caption: Synthesis of β-substituted-γ-amino alcohols.
Protocol 2: Enolate Alkylation
This protocol outlines a general procedure for the alkylation of the enolate of this compound.
Materials:
-
This compound
-
Lithium diisopropylamide (LDA) solution in THF/heptane/ethylbenzene
-
Alkyl halide (e.g., benzyl bromide, methyl iodide)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Standard glassware for anhydrous reactions and purification
Procedure:
-
Enolate Formation: To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and dissolve in anhydrous THF. Cool the solution to -78 °C (dry ice/acetone bath). Add LDA (1.1 eq) dropwise. Stir the solution at -78 °C for 1 hour to ensure complete enolate formation.
-
Alkylation: Add the alkyl halide (1.2 eq) dropwise to the enolate solution at -78 °C. Allow the reaction to stir at this temperature for 2-4 hours, then slowly warm to room temperature and stir overnight.
-
Work-up and Purification: Quench the reaction at 0 °C with saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Table 1: Representative Alkylation Reactions
| Entry | Electrophile (R-X) | Product | Expected Yield (%) |
| 1 | Methyl Iodide | tert-Butyl 2-methyl-2-(2-oxo-1,3-oxazinan-3-yl)propanoate | 85-95 |
| 2 | Benzyl Bromide | tert-Butyl 3-phenyl-2-(2-oxo-1,3-oxazinan-3-yl)propanoate | 80-90 |
| 3 | Allyl Bromide | tert-Butyl 2-(2-oxo-1,3-oxazinan-3-yl)pent-4-enoate | 75-85 |
Note: Expected yields are based on analogous literature procedures for the alkylation of tert-butyl acetate enolates and may vary.
Application 2: Access to Aldol Adducts
The lithium enolate can also react with aldehydes and ketones in aldol reactions to introduce a β-hydroxy group. The resulting diastereomers may be separable by chromatography, providing access to stereochemically defined products.
Application 3: Precursor to Unnatural Amino Acids
Following functionalization of the side chain, cleavage of the tert-butyl ester and subsequent hydrolysis of the 1,3-oxazinan-2-one ring can yield novel, constrained γ-amino acids. This provides a powerful tool for the synthesis of peptidomimetics with tailored conformational properties.
Conclusion
This compound is a promising and versatile building block for organic synthesis. Its unique combination of a stable, conformationally rigidifying cyclic carbamate and a readily functionalizable acetate side chain opens up avenues for the efficient construction of a diverse range of complex molecules. The protocols and applications outlined in this guide are intended to provide a solid foundation for researchers to explore the full synthetic potential of this valuable intermediate in their pursuit of new chemical entities with applications in medicinal chemistry and materials science.
References
-
Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895-2940. Available at: [Link]
-
Prasher, P., et al. (2023). Cyclic carbamates in medicine: A clinical perspective. Drug Development Research, 84(3), 397-405. Available at: [Link]
- Vacondio, F., et al. (2016). Cyclic Carbamates. In Comprehensive Medicinal Chemistry III (pp. 430-463). Elsevier.
-
Rathke, M. W., & Sullivan, D. F. (1973). Isolation and characterization of lithio tert-butyl acetate, a stable ester enolate. Journal of the American Chemical Society, 95(9), 3050-3051. Available at: [Link]
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
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- 6. An Increased Understanding of Enolate Additions under Mechanochemical Conditions - PMC [pmc.ncbi.nlm.nih.gov]
In vitro screening of "tert-Butyl 2-(2-oxo-1,3-oxazinan-3-yl)acetate" for anticancer activity
Title: A Hierarchical In Vitro Screening Strategy for Evaluating the Anticancer Potential of tert-Butyl 2-(2-oxo-1,3-oxazinan-3-yl)acetate
Authored by: Gemini, Senior Application Scientist
Introduction
The 1,3-oxazine and its derivatives represent a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their broad spectrum of pharmacological activities.[1][2] Notably, various molecules incorporating the 1,3-oxazine scaffold have demonstrated promising anticancer properties, highlighting their potential as templates for the development of novel therapeutic agents.[1][2][3] "this compound" is a novel derivative built upon this privileged structure. While its specific biological activity is uncharacterized, the established antitumor potential of the core moiety provides a strong rationale for its investigation.
This document provides a comprehensive, three-phase hierarchical strategy for the initial in vitro evaluation of this compound's anticancer activity. The workflow is designed to first establish broad cytotoxicity, then quantify potency, and finally, to probe a primary mechanism of action. The protocols herein are grounded in established, robust methodologies, such as the Sulforhodamine B (SRB) assay, which has been a cornerstone of the National Cancer Institute's (NCI) drug screening program for decades, and Annexin V/Propidium Iodide staining for the definitive identification of apoptosis.[4][5] This guide is intended for researchers in oncology, drug discovery, and pharmacology, providing both the procedural steps and the scientific causality behind them.
Phase 1: Primary High-Throughput Cytotoxicity Screening
The initial objective is to determine if the test compound exhibits broad cytotoxic or cytostatic effects against a panel of human cancer cell lines. The Sulforhodamine B (SRB) assay is selected for this purpose due to its reliability, cost-effectiveness, and excellent signal-to-noise ratio.[4][6] The assay quantifies cell density by measuring total cellular protein content, to which the SRB dye stoichiometrically binds.[6]
Rationale for Cell Line Selection
A diverse panel of cell lines is crucial for identifying tissue-specific activity. The NCI-60 panel, for instance, has been instrumental in preclinical drug discovery for decades.[7][8] For this initial screen, a smaller, representative panel is recommended, covering distinct cancer histotypes.
| Recommended Cell Lines | Cancer Type | Characteristics |
| MCF-7 | Breast (Adenocarcinoma) | Estrogen receptor-positive |
| MDA-MB-231 | Breast (Adenocarcinoma) | Triple-negative, highly invasive |
| A549 | Lung (Carcinoma) | Adenocarcinomic alveolar basal epithelial cells |
| HCT-116 | Colon (Carcinoma) | Mismatch repair deficient |
| HeLa | Cervical (Adenocarcinoma) | Highly proliferative, historical standard |
Experimental Workflow: Primary Screening
The overall screening process follows a logical cascade from initial broad screening to more focused mechanistic studies.
Caption: Hierarchical screening workflow for a novel compound.
Protocol 1: Sulforhodamine B (SRB) Cytotoxicity Assay
This protocol is adapted from methodologies used by the NCI.[5][9]
Materials:
-
Test Compound Stock: 10 mM in DMSO
-
96-well flat-bottom tissue culture plates
-
Trichloroacetic acid (TCA), 50% (w/v), cold
-
Sulforhodamine B (SRB) solution: 0.4% (w/v) in 1% acetic acid
-
Wash Solution: 1% (v/v) acetic acid
-
Solubilization Buffer: 10 mM Tris base solution, pH 10.5
-
Doxorubicin (Positive Control)
-
Microplate reader (absorbance at 515-540 nm)
Procedure:
-
Cell Seeding: In a 96-well plate, seed cells in 100 µL of medium at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C, 5% CO₂.[9] This allows cells to attach and resume exponential growth.
-
Time-Zero Plate: Prepare two "Time-Zero" (Tz) plates. At the moment of drug addition, fix these plates as described in step 5 to quantify the cell count at the start of the experiment.
-
Compound Addition: Add 100 µL of medium containing the test compound to the appropriate wells. For the primary screen, a single high concentration (e.g., 50 µM) is used. Include wells for:
-
Untreated Control (medium only)
-
Vehicle Control (medium + 0.5% DMSO)
-
Positive Control (Doxorubicin at 10 µM)
-
-
Incubation: Incubate the plates for an additional 48-72 hours.
-
Cell Fixation: Gently add 50 µL of cold 50% TCA to each well (final concentration 10%) and incubate for 1 hour at 4°C.[10] This terminates the reaction and fixes cellular proteins.
-
Washing: Discard the supernatant and wash the plates 5 times with 1% acetic acid to remove unbound dye and serum proteins. Air dry the plates completely.[6][10]
-
Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[10]
-
Final Wash: Quickly wash the plates 5 times with 1% acetic acid to remove unbound SRB dye.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye. Place on a shaker for 10 minutes.
-
Data Acquisition: Read the absorbance (Optical Density, OD) on a microplate reader at 540 nm.[10]
Phase 2: Dose-Response Analysis and Potency (IC₅₀) Determination
If the compound demonstrates significant growth inhibition (>50%) in the primary screen, the next step is to determine its potency by calculating the half-maximal inhibitory concentration (IC₅₀). This involves treating the most sensitive cell line(s) with a range of compound concentrations.
Protocol 2: IC₅₀ Value Determination
-
Methodology: Follow the SRB Assay protocol (Protocol 1).
-
Compound Dilution: Instead of a single dose, perform a serial dilution of the test compound. An 8-point, 1:3 serial dilution starting from 100 µM is a robust starting point (e.g., 100, 33.3, 11.1, 3.7, 1.2, 0.4, 0.14, 0.04 µM).
-
Data Analysis:
-
Calculate the percentage growth for each concentration using the following formula, derived from the OD readings: % Growth = [(OD_test - OD_Tz) / (OD_control - OD_Tz)] x 100
-
Plot % Growth versus the log of the compound concentration.
-
Use non-linear regression (log[inhibitor] vs. response -- variable slope) in software like GraphPad Prism or R to calculate the IC₅₀ value.
-
Exemplary Data Presentation
The results should be summarized in a clear, tabular format.
| Compound | Cell Line | IC₅₀ (µM) | 95% Confidence Interval |
| This compound | HCT-116 | 8.7 | 7.5 - 10.1 |
| This compound | A549 | 15.2 | 13.1 - 17.8 |
| Doxorubicin (Control) | HCT-116 | 0.2 | 0.15 - 0.26 |
Phase 3: Mechanistic Insight - Apoptosis Detection
A key hallmark of many effective anticancer agents is the induction of programmed cell death, or apoptosis.[11] The Annexin V/Propidium Iodide (PI) assay is a gold-standard method for detecting apoptosis by flow cytometry.[12]
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled (e.g., with FITC) and can detect this event.[11] Propidium Iodide (PI) is a fluorescent DNA intercalator that is excluded by cells with an intact membrane. It can only enter late apoptotic or necrotic cells where membrane integrity is compromised.[11]
Caption: Principle of Annexin V / PI apoptosis detection.
Protocol 3: Apoptosis Assay by Annexin V/PI Staining
Materials:
-
FITC Annexin V Apoptosis Detection Kit (containing Annexin V-FITC, PI, and 1X Binding Buffer)
-
6-well plates
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells (e.g., 2 x 10⁵ cells/well) in 6-well plates and incubate for 24 hours. Treat cells with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include vehicle-treated and untreated controls.
-
Cell Harvesting:
-
Collect the culture medium (which contains floating apoptotic cells).
-
Wash adherent cells with PBS, then detach them using Trypsin-EDTA.
-
Combine the detached cells with their corresponding supernatant from the first step and pellet by centrifugation (e.g., 300 x g for 5 minutes).[13]
-
-
Washing: Wash the cell pellet twice with cold PBS to remove any residual medium.
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
-
Final Preparation: Add 400 µL of 1X Binding Buffer to each tube.
-
Data Acquisition: Analyze the samples by flow cytometry immediately (within 1 hour). Acquire at least 10,000 events per sample. Use unstained, Annexin V-only, and PI-only controls to set compensation and gates correctly.
Conclusion
This application note details a systematic and robust workflow for the preliminary anticancer screening of "this compound." By progressing from a broad cytotoxicity screen to a quantitative potency determination and a primary mechanistic assay, researchers can efficiently and accurately profile the compound's in vitro activity. A positive result in this cascade—demonstrating potent, apoptosis-inducing activity in cancer cells—would provide a strong foundation for further preclinical development, including investigation into specific molecular targets and subsequent in vivo efficacy studies.
References
- Standardized sulforhodamine B colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories. MethodsX.
- In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. PubMed.
- A Review on in-vitro Methods for Screening of Anticancer Drugs. ResearchGate.
- In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences.
- Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PubMed Central (PMC).
- MTT assay protocol. Abcam.
- Cancer Cell Line Screening: A Compass for Drug Discovery. Crown Bioscience Blog.
- Looking for cell line models to predict drug response in cancer patients? Use CELLector. Open Targets Blog.
- Sulforhodamine B (SRB) Assay Protocol. Creative Bioarray.
- MTT Assay Protocol for Cell Viability and Proliferation. Biorbyt.
- Large-scale Pan-cancer Cell Line Screening Identifies Actionable and Effective Drug Combinations. PubMed Central (PMC).
- Cancer Cell Lines for Drug Discovery and Development. AACR Journals.
- Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. National Institutes of Health (NIH).
- Annexin V staining assay protocol for apoptosis. Abcam.
- Application Notes and Protocols for Assessing Anticancer Agent 30 Cytotoxicity using MTT Assay. BenchChem.
- MTT Cell Proliferation Assay. ATCC.
- Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers.
- Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne.
- Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega.
- SRB Cytotoxicity Assay Data Sheet. Canvax.
- Apoptosis Assay Protocol | Technical Note 244. DeNovix.
- In vitro antitumor activity (NCI, USA) [SRB procedure]. SYNTHESIS, IN VITRO ANTITUMOR ACTIVITY AND IN SILICO STUDY OF NOVEL 4-ANILINOQUINAZOLINE DERIVATIVES.
- Classic NCI-60 Screen (Archived). National Cancer Institute.
- Antiproliferative Activity of (−)‐Isopulegol‐based 1,3‐Oxazine, 1,3‐Thiazine and 2,4‐Diaminopyrimidine Derivatives. PubMed Central (PMC).
- Experimental protocol to study cell viability and apoptosis. Proteintech.
-
Synthesis and Biological Activities of[4][14]-Oxazine Derivatives. Der Pharma Chemica. Available at: .
- Current Scenario of 1,3-oxazole Derivatives for Anticancer Activity. ResearchGate.
-
Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][4][7]oxazin-3(4H). National Institutes of Health (NIH). Available at: .
- Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives. PubMed Central (PMC).
- Dihydro-1,3-oxazine Derivatives and their Antitumor Activity. Journal of Medicinal Chemistry.
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A Multi-Parametric Framework for Assessing the In Vitro Cytotoxicity of Novel Chemical Entities: The Case of tert-Butyl 2-(2-oxo-1,3-oxazinan-3-yl)acetate
An Application Note from the Senior Scientist's Desk
Abstract
The evaluation of cytotoxicity is a critical step in the preclinical assessment of any novel chemical entity. This document provides a comprehensive guide for researchers and drug development professionals to characterize the cytotoxic profile of "tert-Butyl 2-(2-oxo-1,3-oxazinan-3-yl)acetate," a compound for which public biological data is limited. We present a multi-parametric approach employing a panel of robust, cell-based assays. By concurrently assessing metabolic viability (MTT assay), cell membrane integrity (LDH release assay), and the induction of apoptosis (Caspase-3/7 activity assay), this framework enables a nuanced understanding of a compound's potential cytotoxic mechanisms. The protocols herein are designed to be self-validating, incorporating essential controls and explaining the scientific rationale behind key experimental choices to ensure data integrity and reproducibility.
Introduction: The Imperative for Comprehensive Cytotoxicity Profiling
The journey of a novel chemical entity from discovery to potential therapeutic application is contingent upon a rigorous evaluation of its safety and biological activity. "this compound" features a 1,3-oxazine heterocyclic core, a scaffold present in various biologically active compounds.[1] Given the absence of extensive biological data for this specific molecule, a foundational step is to determine its effect on cell health.
A single cytotoxicity assay provides only one perspective on a compound's effects. A substance may, for instance, inhibit cell proliferation (a cytostatic effect) without causing immediate cell death (a cytotoxic effect), or it may induce death through different mechanisms such as apoptosis or necrosis. Therefore, a more informative approach involves a multi-parametric strategy that interrogates distinct cellular pathways. This application note details a trio of assays selected to provide a holistic view of cytotoxicity:
-
MTT Assay: Measures the metabolic activity of mitochondrial dehydrogenases, serving as a proxy for cell viability and proliferation.[2]
-
LDH Assay: Quantifies the release of lactate dehydrogenase (LDH) from cells with compromised plasma membranes, a hallmark of necrosis or late apoptosis.[3][4]
-
Caspase-3/7 Assay: Detects the activity of key "executioner" caspases, which are central to the apoptotic cell death pathway.[5][6]
By integrating the data from these three assays, researchers can move beyond a simple "toxic" or "non-toxic" label to a more sophisticated understanding of the compound's cellular impact.
Foundational Principles & Experimental Design
A robust experimental design is the bedrock of reliable cytotoxicity data. Before proceeding to specific protocols, several key factors must be considered.
The Rationale of a Multi-Assay Approach
Relying on a single endpoint can be misleading. For example, a compound might decrease the MTT signal by inhibiting mitochondrial function without actually killing the cell. Conversely, a compound could trigger rapid necrosis, which would be detected by an LDH assay but might be missed if an MTT assay is read too early. The integrated workflow below illustrates how combining these assays provides a more complete mechanistic picture.
Figure 1: Integrated workflow for multi-parametric cytotoxicity assessment.
Cell Line Selection: The Importance of Context
The choice of cell line is critical and should be guided by the research question.[7][8] For a general toxicity screen, it is advisable to use at least two distinct cell lines:
-
A rapidly proliferating cancer cell line: HeLa (human cervical cancer) or A549 (human lung cancer) are common choices as they are robust and easy to culture.
-
A non-cancerous, mortal cell line: MRC-5 (human fetal lung fibroblast) or BJ fibroblasts can provide insights into the compound's effects on normal, non-transformed cells, helping to establish a therapeutic index.[9]
The use of stem cell-derived models, such as induced pluripotent human stem cells (hiPSCs), can offer a highly sensitive system, although they require more specialized culture conditions.[10]
Compound Handling and Controls: Ensuring Data Validity
-
Stock Solution: "this compound" should be dissolved in a high-purity solvent like dimethyl sulfoxide (DMSO) to create a concentrated stock (e.g., 10-50 mM). Store aliquots at -20°C or -80°C to prevent degradation from freeze-thaw cycles.
-
Dose-Response: A serial dilution of the compound should be tested to determine its potency. A typical range might start from 100 µM and decrease by half-log or full-log steps.
-
Essential Controls: Every assay plate must include the following controls to ensure the results are interpretable:
-
Vehicle Control: Cells treated with the same final concentration of DMSO (or other solvent) as the highest compound dose. This establishes the baseline 100% viability or 0% cytotoxicity.
-
Positive Control: Cells treated with a known cytotoxic agent to confirm the assay is working correctly. Examples include staurosporine or camptothecin for apoptosis, and Triton™ X-100 for necrosis (maximum LDH release).[3]
-
Media Blank: Wells containing only culture medium (and the assay reagent) to measure background absorbance/fluorescence.
-
Detailed Protocols
The following protocols are designed for a 96-well plate format, which is suitable for high-throughput screening.
Protocol 1: MTT Assay for Metabolic Viability
This assay is based on the ability of mitochondrial NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT, into purple formazan crystals.[11] The amount of formazan produced is proportional to the number of metabolically active cells.[12]
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT Solubilization Solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol, or acidic SDS)
-
96-well clear, flat-bottom tissue culture plates
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Remember to include vehicle and positive controls. Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[13] Protect this solution from light. Add 10-20 µL of the MTT stock solution to each well (final concentration ~0.5 mg/mL) and mix gently.[12]
-
Incubation: Return the plate to the incubator for 2-4 hours. During this time, viable cells will convert the MTT into visible purple formazan crystals.
-
Solubilization: Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. Add 150 µL of MTT Solubilization Solution to each well.[13]
-
Reading: Cover the plate with aluminum foil and place it on an orbital shaker for 15-20 minutes to ensure complete dissolution of the formazan. Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.[12]
Data Analysis:
-
Subtract the average absorbance of the media blank from all other wells.
-
Calculate Percent Viability: (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100.
-
Plot Percent Viability against the log of the compound concentration and use non-linear regression to calculate the IC₅₀ value (the concentration that inhibits 50% of cell viability).
Protocol 2: LDH Release Assay for Membrane Integrity
This assay quantifies cytotoxicity by measuring the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon loss of plasma membrane integrity.[4][14]
Materials:
-
Commercially available LDH Cytotoxicity Assay Kit (recommended for consistency)
-
96-well clear or opaque, flat-bottom plates (depending on kit detection method)
-
Lysis Buffer (e.g., 10X Triton™ X-100, often included in kits)
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells in a 96-well plate as described in the MTT protocol (Section 3.1, steps 1-2). It is crucial to set up three additional wells for the "Maximum LDH Release" control.
-
Induce Maximum Lysis: 45 minutes before the end of the incubation period, add 10 µL of 10X Lysis Buffer to the "Maximum LDH Release" control wells.[15]
-
Supernatant Collection: Centrifuge the plate at ~250 x g for 5 minutes to pellet any detached cells. Carefully transfer 50 µL of supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well of the new plate containing the supernatant.
-
Incubation and Reading: Incubate the plate at room temperature for 30 minutes, protected from light.[15] The reaction results in the conversion of a tetrazolium salt into a colored formazan product.[14]
-
Stop Reaction (if applicable): Add 50 µL of Stop Solution (if provided in the kit) to each well.
-
Reading: Measure the absorbance at 490 nm (with a 680 nm reference) using a microplate reader.[15]
Data Analysis:
-
Subtract the background absorbance (from media blank) from all readings.
-
Calculate Percent Cytotoxicity: ((Absorbance of Treated - Absorbance of Vehicle) / (Absorbance of Max. LDH Release - Absorbance of Vehicle)) * 100.
Protocol 3: Homogeneous Caspase-3/7 Assay for Apoptosis
This assay measures the activity of the primary executioner caspases, Caspase-3 and Caspase-7.[16] Most modern kits use a pro-luminescent or pro-fluorescent substrate that is cleaved by active caspases, simplifying the protocol to an "add-mix-measure" format.[17]
Materials:
-
Commercially available homogeneous Caspase-3/7 Assay Kit (e.g., Caspase-Glo® 3/7 or similar)
-
96-well opaque, white-walled plates (for luminescence assays)
-
Positive control for apoptosis (e.g., Staurosporine, Camptothecin)
Procedure:
-
Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate and treat with the test compound as previously described (Section 3.1, steps 1-2). It is often best to use a shorter incubation time (e.g., 6-24 hours) to capture the peak of caspase activity.
-
Reagent Preparation: Equilibrate the plate and the Caspase-3/7 assay reagent to room temperature. Prepare the reagent according to the manufacturer's protocol.
-
Assay Execution: Add a volume of the Caspase-3/7 reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).
-
Incubation: Mix the contents by gentle shaking on an orbital shaker for 1-2 minutes. Incubate at room temperature for 1-3 hours, protected from light. The reagent lyses the cells and allows the caspase enzyme to cleave the substrate.[17]
-
Reading: Measure the luminescence or fluorescence using a microplate reader.
Data Analysis:
-
Subtract the average signal from the media blank wells.
-
Calculate Fold-Change in Activity: (Signal of Treated Cells / Signal of Vehicle Control).
-
Results are typically presented as a bar graph showing the fold-change in caspase activity at different compound concentrations.
Data Synthesis and Mechanistic Interpretation
The true power of this approach lies in synthesizing the data from all three assays. A hypothetical dataset for "this compound" is presented below to guide interpretation.
| Assay | Endpoint | Hypothetical Result (HeLa Cells) | Hypothetical Result (MRC-5 Cells) |
| MTT | Viability (IC₅₀) | 15 µM | > 100 µM |
| LDH | Cytotoxicity (at 20 µM) | 12% ± 3% | 5% ± 2% |
| Caspase-3/7 | Apoptosis (at 20 µM) | 4.5-fold increase | 1.2-fold increase |
-
Selective Potency: The compound significantly reduces the viability of HeLa cancer cells (IC₅₀ = 15 µM) but has minimal effect on non-cancerous MRC-5 cells, suggesting cancer-selective activity.
-
Primary Mechanism is Apoptosis: The strong, 4.5-fold increase in Caspase-3/7 activity in HeLa cells at a concentration near the IC₅₀ strongly indicates that the compound induces programmed cell death.
-
Low Necrotic Activity: The low LDH release (12%) suggests that necrosis is not the primary mechanism of cell death at this concentration, and the membrane integrity of most cells remains intact during the early stages of apoptosis.
The following decision tree provides a logical framework for interpreting various potential outcomes.
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Application Note & Protocols: A Guide to the Deprotection of tert-Butyl 2-(2-oxo-1,3-oxazinan-3-yl)acetate
Abstract
The tert-butyl ester is a cornerstone protecting group for carboxylic acids in modern organic synthesis, prized for its robustness under a wide range of chemical conditions, yet readily cleaved under specific acidic protocols. This guide provides a detailed technical overview and actionable protocols for the deprotection of tert-Butyl 2-(2-oxo-1,3-oxazinan-3-yl)acetate , yielding the corresponding carboxylic acid. We delve into the mechanistic underpinnings of acid-catalyzed deprotection, offer a comparative analysis of common methodologies, present step-by-step experimental procedures, and provide a troubleshooting guide. This document is intended for researchers, chemists, and drug development professionals who require a reliable and well-understood method for unmasking the carboxylic acid functionality in the presence of a sensitive heterocyclic scaffold.
Introduction: The Strategic Role of the tert-Butyl Ester
In multistep synthesis, the selective protection and deprotection of functional groups is paramount. The tert-butyl (t-Bu) ester serves as an excellent protecting group for carboxylic acids due to its steric bulk, which prevents nucleophilic attack at the carbonyl carbon. Its removal is typically achieved under acidic conditions, which generate a stable tertiary carbocation, a pathway orthogonal to the base-labile conditions used for methyl or ethyl esters.[1]
The target molecule, "this compound," contains a 1,3-oxazinanone ring, a heterocyclic motif of growing interest in medicinal chemistry.[2] The integrity of this ring system during deprotection is critical. The protocols outlined herein are designed to be efficient for t-butyl ester cleavage while being compatible with the lactam functionality of the oxazinanone core.
The Deprotection Mechanism: An Acid-Catalyzed Pathway
The cleavage of a tert-butyl ester under acidic conditions proceeds through a unimolecular AAL1 (acid-catalyzed, alkyl-oxygen cleavage, unimolecular) mechanism. The reaction is initiated by protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. However, due to the stability of the resultant tert-butyl carbocation, the reaction proceeds via cleavage of the alkyl-oxygen bond.[1][3]
The key steps are:
-
Protonation: The ester's carbonyl oxygen is protonated by a strong acid (e.g., Trifluoroacetic Acid - TFA).
-
Carbocation Formation: The C-O bond between the oxygen and the tert-butyl group cleaves, releasing the carboxylic acid and a relatively stable tert-butyl carbocation.[4]
-
Elimination: The tert-butyl cation is highly reactive and is quickly deprotonated, typically by the conjugate base of the acid, to form isobutylene gas.[3][4] This step regenerates the acid catalyst and drives the reaction to completion as the gaseous byproduct escapes the reaction medium.
Caption: General Experimental Workflow for TFA-Mediated Deprotection.
Step-by-Step Procedure:
-
Preparation: Dissolve this compound (1.0 eq) in anhydrous DCM (approx. 0.1-0.2 M concentration) in a round-bottom flask at room temperature.
-
Reaction Initiation: Cool the solution to 0 °C using an ice bath. Slowly add an equal volume of TFA to the DCM solution (e.g., for 10 mL of DCM, add 10 mL of TFA). [5]Allow the reaction to warm to room temperature.
-
Monitoring: Stir the reaction mixture for 2-5 hours. [5]Monitor the progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.
-
Work-up:
-
Once complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator. To aid in the removal of residual TFA, co-evaporate the residue with toluene or DCM (add solvent and evaporate) two to three times.
-
Dissolve the resulting residue in a suitable organic solvent like ethyl acetate or DCM.
-
Transfer the solution to a separatory funnel and carefully wash with saturated NaHCO₃ solution to neutralize any remaining acid. Caution: CO₂ evolution will occur.
-
Wash the organic layer sequentially with water and then brine.
-
-
Isolation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 2-(2-oxo-1,3-oxazinan-3-yl)acetic acid.
-
Purification: The crude product can often be used directly. If necessary, further purification can be achieved by crystallization or silica gel chromatography.
Protocol 2: Hydrogen Chloride (HCl) in Dioxane
This method is a common alternative to TFA and is particularly useful when TFA sensitivity is a concern.
Step-by-Step Procedure:
-
Preparation: Dissolve the tert-butyl ester (1.0 eq) in a minimal amount of 1,4-dioxane.
-
Reaction Initiation: To this solution, add a commercial solution of 4M HCl in 1,4-dioxane (5-10 equivalents).
-
Monitoring: Stir at room temperature for 4-12 hours, monitoring by TLC or LC-MS. The reaction may be gently heated (40-50 °C) to accelerate the conversion if necessary.
-
Work-up & Isolation: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and excess HCl. The resulting product is often the hydrochloride salt, which can be subjected to the same aqueous workup as described in Protocol 1 to obtain the free carboxylic acid.
Troubleshooting and Key Considerations
| Observation | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | 1. Insufficient reaction time. 2. Low concentration of acid. 3. Presence of water in the reaction mixture. | 1. Extend the reaction time and continue monitoring. 2. Ensure a sufficient excess of acid is used (e.g., 50% v/v for TFA). [5] 3. Use anhydrous solvents and reagents. |
| Side Product Formation | The reactive t-butyl cation may alkylate other nucleophilic sites on the molecule or solvent impurities. | While unlikely for this substrate, if working with more complex molecules containing electron-rich aromatic rings or sulfur moieties, add a cation scavenger like triethylsilane (TES) or thioanisole to the reaction mixture. |
| Difficult Isolation | The final carboxylic acid product may be highly polar or an oil, making extraction and handling challenging. | After workup, if the product is an oil, try triturating with a non-polar solvent like cold diethyl ether or hexanes to induce solidification. If the product is water-soluble, perform multiple extractions with an organic solvent. |
Conclusion
The deprotection of this compound is a straightforward transformation that can be reliably achieved using standard acid-catalyzed methods. The use of Trifluoroacetic acid in dichloromethane offers a rapid and high-yielding route to the desired carboxylic acid. By understanding the underlying mechanism and potential challenges, researchers can confidently apply these protocols to advance their synthetic campaigns. Careful monitoring and appropriate workup procedures are key to obtaining the final product in high purity.
References
-
Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from [Link]
-
ResearchGate. (2015). How can I deprotect esters using TFA?. Retrieved from [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Ester Deprotection. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information: A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. Retrieved from [Link]
-
Wu, Y., et al. (2004). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. The Journal of Organic Chemistry, 69(18), 6131-3. Retrieved from [Link]
-
Hidasová, D., & Slanina, T. (2023). Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates. The Journal of Organic Chemistry. Retrieved from [Link]
-
Gutmann, B., et al. (2017). Reagent-free Continuous Thermal Tert-Butyl Ester Deprotection. Organic Process Research & Development, 21(12), 1930-1935. Retrieved from [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Acids. Retrieved from [Link]
-
ResearchGate. (2017). Reagent-Free Continuous Thermal tert-Butyl Ester Deprotection. Retrieved from [Link]
-
StackExchange. (2017). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?. Retrieved from [Link]
- Kocienski, P. J. (1994). Protecting Groups. Georg Thieme Verlag. (Note: While not directly retrieved from search, this is a foundational text on the topic and its principles are reflected in the search results.)
-
PubMed. (2004). Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). tert-Butyl 2-(3-acetylamino-2-oxo-1,2-dihydro-1-pyridyl)acetate. Retrieved from [Link]
-
Zhang, W., et al. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. Chemistry Central Journal, 13(120). Retrieved from [Link]
-
Chaitra, G., & Rohini, R.M. (2017). Synthesis and Biological Activities of-[6][7]Oxazine Derivatives. Der Pharma Chemica, 9(13), 116-123. Retrieved from [Link]
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Application Notes and Protocols for the Synthesis and Use of tert-Butyl 2-(2-oxo-1,3-oxazinan-3-yl)acetate in Medicinal Chemistry Library Synthesis
Introduction: The Strategic Value of the 1,3-Oxazinan-2-one Scaffold in Drug Discovery
In the landscape of modern medicinal chemistry, the quest for novel molecular architectures that confer advantageous physicochemical and pharmacological properties is relentless. Among these, cyclic carbamates, and specifically the 1,3-oxazinan-2-one ring system, have emerged as privileged scaffolds.[1] These six-membered heterocycles offer a unique combination of features that make them highly valuable in the design of therapeutic agents and diverse chemical libraries. Their inherent conformational rigidity, metabolic stability, and capacity to act as peptide bond surrogates provide a powerful tool for modulating the properties of bioactive molecules.[2][3]
The 1,3-oxazinan-2-one moiety serves as a versatile building block for the synthesis of β-amino acids, which are of significant interest in the development of peptidomimetics.[4] The incorporation of β-amino acids into peptide sequences can enhance resistance to proteolytic degradation and allow for the exploration of novel secondary structures, leading to compounds with improved pharmacokinetic profiles and target affinities.
This application note provides a comprehensive guide to the synthesis, characterization, and application of tert-Butyl 2-(2-oxo-1,3-oxazinan-3-yl)acetate , a key intermediate for the introduction of a protected β-amino acid motif in library synthesis. We will detail robust protocols for its preparation and subsequent utilization in solid-phase peptide synthesis, offering researchers a practical and efficient pathway to diversify their compound collections with this valuable synthon.
Synthesis of this compound
The synthesis of the title compound is a two-step process commencing with the formation of the 1,3-oxazinan-2-one ring, followed by its N-alkylation with tert-butyl bromoacetate. This approach ensures high yields and purity of the final product.
Part 1: Synthesis of 1,3-Oxazinan-2-one
The foundational 1,3-oxazinan-2-one scaffold can be efficiently synthesized from readily available starting materials, 3-amino-1-propanol and a suitable carbonate source such as dimethyl carbonate or diethyl carbonate.[4] The reaction proceeds via a cyclization mechanism, providing the desired heterocycle in good yield.
Experimental Protocol: Synthesis of 1,3-Oxazinan-2-one
-
Materials:
-
3-Amino-1-propanol
-
Diethyl carbonate
-
Potassium tert-butoxide (t-BuOK)
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
-
-
Procedure:
-
To a solution of 3-amino-1-propanol (1.0 eq) in toluene, add potassium tert-butoxide (1.1 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes.
-
Add diethyl carbonate (1.2 eq) dropwise to the suspension.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford 1,3-oxazinan-2-one as a white solid.
-
Part 2: Synthesis of this compound
The second step involves the N-alkylation of the 1,3-oxazinan-2-one with tert-butyl bromoacetate. The use of a strong, non-nucleophilic base such as sodium hydride is crucial for the deprotonation of the nitrogen atom, facilitating the subsequent nucleophilic attack on the electrophilic carbon of the bromoacetate.
Experimental Protocol: N-Alkylation of 1,3-Oxazinan-2-one
-
Materials:
-
1,3-Oxazinan-2-one
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
tert-Butyl bromoacetate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
-
-
Procedure:
-
To a solution of 1,3-oxazinan-2-one (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere, add sodium hydride (1.2 eq) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.
-
Cool the reaction mixture back to 0 °C and add tert-butyl bromoacetate (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield this compound.
-
Reaction Workflow:
Caption: Synthetic route to this compound.
Characterization Data (Predicted)
| Parameter | Predicted Value |
| Molecular Formula | C₁₀H₁₇NO₄ |
| Molecular Weight | 215.25 g/mol |
| Appearance | Colorless oil or low-melting solid |
Table 1: Predicted Spectroscopic Data
| Technique | Predicted Peaks/Signals |
| ¹H NMR (400 MHz, CDCl₃) | δ 4.30 (t, 2H), 3.95 (s, 2H), 3.50 (t, 2H), 2.10 (quint, 2H), 1.45 (s, 9H) |
| ¹³C NMR (100 MHz, CDCl₃) | δ 168.0, 154.0, 82.0, 66.0, 50.0, 45.0, 28.0, 22.0 |
| IR (neat, cm⁻¹) | ~2980, 1740 (C=O, ester), 1690 (C=O, carbamate), 1250, 1150 |
| Mass Spec (ESI+) | m/z 216.1 [M+H]⁺, 238.1 [M+Na]⁺ |
Application in Medicinal Chemistry Library Synthesis
This compound is a valuable building block for the synthesis of libraries of compounds containing a β-amino acid moiety. The tert-butyl ester serves as a convenient protecting group for the carboxylic acid functionality, which can be selectively removed under acidic conditions. The 1,3-oxazinan-2-one ring can be carried through several synthetic steps and can be opened under hydrolytic conditions to reveal the free β-amino acid.
Protocol for Incorporation into a Peptide Sequence via Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the general procedure for incorporating the β-amino acid synthon onto a solid support, followed by peptide elongation. The Fmoc/tBu strategy is a commonly used method in SPPS.
Materials:
-
Fmoc-protected amino acid loaded resin (e.g., Wang resin)
-
This compound
-
Piperidine solution in DMF (e.g., 20%)
-
Coupling reagents (e.g., HBTU, HATU, or DIC/Oxyma)
-
Base (e.g., DIPEA)
-
Solvents: DMF, Dichloromethane (DCM)
-
Cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)
Procedure:
-
Resin Swelling: Swell the Fmoc-protected amino acid loaded resin in DMF for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with a 20% piperidine in DMF solution to remove the Fmoc protecting group from the N-terminus of the growing peptide chain. Wash the resin thoroughly with DMF.
-
Coupling of the Synthon:
-
Pre-activate this compound (2-4 eq) with a suitable coupling reagent (e.g., HBTU) and a base (e.g., DIPEA) in DMF.
-
Add the activated solution to the deprotected resin and agitate for 2-4 hours.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).
-
Wash the resin with DMF and DCM.
-
-
Peptide Elongation: Repeat the Fmoc deprotection and coupling steps with subsequent Fmoc-protected α-amino acids to elongate the peptide chain.
-
Cleavage and Deprotection:
-
After the final coupling step, wash the resin with DCM and dry it under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-4 hours to cleave the peptide from the resin and remove the tert-butyl ester and other acid-labile side-chain protecting groups.
-
The 1,3-oxazinan-2-one ring may also be cleaved under these conditions to yield the free β-amino acid residue within the peptide. For selective cleavage of the tert-butyl group while retaining the oxazinanone ring, milder acidic conditions or enzymatic cleavage can be explored.
-
-
Purification: Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and purify by reverse-phase HPLC.
SPPS Workflow:
Caption: General workflow for solid-phase peptide synthesis.
Conclusion
This compound is a strategically important building block for the synthesis of diverse chemical libraries, particularly those incorporating β-amino acid scaffolds. The protocols detailed in this application note provide a robust and reproducible methodology for the synthesis of this valuable synthon and its subsequent application in solid-phase peptide synthesis. The use of this building block allows for the creation of peptidomimetics and other complex molecules with potentially enhanced therapeutic properties. The principles and procedures outlined herein are intended to empower researchers in drug discovery to expand their chemical space and accelerate the identification of new lead compounds.
References
- Aricò, F., Benetollo, F., Deganello, G., Tundo, P. (2010). 1,3-Oxazinan-2-ones via carbonate chemistry: a facile, high yielding synthetic approach. Green Chemistry, 12(12), 2212-2218.
- Trifunović, S., Dimitrijević, D., Vasić, G., Radulović, N., Vukićević, M., Heinemann, F. W., & Vukićević, R. D. (2010). New Simple Synthesis of N-Substituted 1,3-Oxazinan-2-ones. Synthesis, 2010(06), 943-946.
- Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940.
- Prasher, P., & Sharma, M. (2023). Cyclic carbamates in medicine: A clinical perspective. Drug Development Research, 84(2), 269-301.
- Schmidt, M., Barbayianni, E., Fotakopoulou, I., Höhne, M., Constantinou-Kokotou, V., Bornscheuer, U. T., & Kokotos, G. (2005). Enzymatic removal of carboxyl protecting groups. 1. Cleavage of the tert-butyl moiety. The Journal of organic chemistry, 70(9), 3737–3740.
- Ansari, M. H., & Richert, C. (2005). Solid-phase synthesis of a beta-peptide nucleic acid. Organic letters, 7(7), 1259–1262.
- Albericio, F., & Carpino, L. A. (1997). Coupling reagents and activation. Methods in enzymology, 289, 104–126.
- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161–214.
- Kaul, R., Brouillette, Y., Sajjadi, Z., Hansford, K. A., & Lubell, W. D. (2004). Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. The Journal of organic chemistry, 69(18), 6131–6133.
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical reviews, 109(6), 2455–2504.
- Aricò, F., & Tundo, P. (2011). ChemInform Abstract: 1,3-Oxazinan-2-ones from Amines and 1,3-Diols Through Dialkyl Carbonate Chemistry. ChemInform, 42(34), no-no.
-
Chaitra, G., & Rohini, R. M. (2017). Synthesis and Biological Activities of[2]-Oxazine Derivatives. Der Pharma Chemica, 9(14), 62-68.
- Ozturkcan, S. A., Apak, R., & Biyikli, E. (2011). Synthesis and Characterizations of New 1,3-Oxazine Derivatives. Journal of The Chemical Society of Pakistan, 33(6), 939-944.
- Eckstein, Z., Gluziński, P., Hofman, W., & Urbański, T. (1961). 97. Infrared spectra and structure of some 1,3-oxazine derivatives. Journal of the Chemical Society (Resumed), 489-494.
-
Biomatik. (2022, February 14). Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis. Retrieved from [Link]
- Loughlin, W. A., Kpeglo, D. O., & Healy, P. C. (2008). tert-Butyl 2-(3-acetylamino-2-oxo-1,2-dihydro-1-pyridyl)acetate. Acta crystallographica. Section E, Structure reports online, 64(Pt 12), o2492–o2493.
- Coin, I., Dölling, R., & Beyermann, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- Singh, J., Kumar, S., & Singh, P. (2017). FeCl3-Mediated Side Chain Modification of Aspartic Acid- and Glutamic Acid-Containing Peptides on a Solid Support. ACS omega, 2(10), 6586–6597.
-
AAPPTec. (n.d.). Guide to Solid Phase Peptide Synthesis. Retrieved from [Link]
- Bartoli, G., Marcantoni, E., Massaccesi, M., Rinaldi, S., & Sambri, L. (2002). Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids by the CeCl3·7H2O−NaI System in Acetonitrile. The Journal of Organic Chemistry, 67(23), 8272-8275.
- Kumar, A., & Sharma, S. (2016). A Research on Synthesis of Oxazine Derivatives & Screening of Oxazine Derivatives for Certain Pharmacological Activities. International Journal of Pharmaceutical & Biological Archives, 7(4), 1-10.
- Turley, J. J., Miller, D. D., et al. (2013). Discovery, synthesis, and structure-based optimization of a series of N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides (ML188) as potent non-covalent small molecule inhibitors of the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease. Bioorganic & medicinal chemistry letters, 23(2), 543–548.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. tert-Butyl diazoacetate 35059-50-8 [sigmaaldrich.com]
- 4. On the Synthesis of 1,4,7-Tris(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Integrated One-Pot Synthesis of 1,3-Oxazinan-2-ones from Isocyanoacetates and Phenyl Vinyl Selenones | CHIMIA [chimia.ch]
Application Notes & Protocols: High-Throughput Screening for Novel Oxazinone Derivatives
Introduction: The Therapeutic Promise of Oxazinones and the Need for High-Throughput Screening
Oxazinone derivatives represent a versatile class of heterocyclic compounds that have garnered significant interest in medicinal chemistry. Their diverse biological activities, including anti-inflammatory, antimicrobial, anti-HIV, and anticancer properties, make them a promising scaffold for the development of novel therapeutics.[1][2] Recent studies have highlighted their potential as inhibitors of key cellular targets like serine proteases and kinases, which are implicated in a wide range of diseases from viral infections to cancer.[3][4][5]
The vast chemical space that can be explored through the modification of the oxazinone core necessitates a robust and efficient method for identifying compounds with desired biological activity. High-throughput screening (HTS) has become an indispensable tool in modern drug discovery, enabling the rapid evaluation of large and diverse compound libraries to identify "hits"—compounds that modulate a specific biological target or pathway.[6][7] This application note provides a comprehensive guide to developing and implementing HTS protocols specifically tailored for the discovery of novel oxazinone-based drug candidates. We will delve into the strategic design of a screening cascade, from initial large-scale primary screens to more focused secondary and mechanistic assays, ensuring a high degree of scientific rigor and confidence in the identified leads.
Pillar I: The HTS Cascade - A Strategic Approach to Hit Identification
A successful HTS campaign is not a single experiment but a multi-step process designed to systematically filter a large library down to a small number of high-quality, validated hits.[8] This "screening cascade" approach minimizes the risk of false positives and negatives while maximizing the efficient use of resources.
Diagram: The High-Throughput Screening Cascade for Oxazinone Derivatives
Caption: A workflow for the validation of primary hits from an HTS campaign.
Dose-Response Curves and Potency Determination
Confirmed hits should be re-tested over a range of concentrations (typically an 8- to 10-point serial dilution) to determine their potency, expressed as an IC50 (for inhibitors) or EC50 (for activators) value. [9]This step is critical for ranking compounds and establishing a preliminary structure-activity relationship (SAR). [8]
Orthogonal and Counter-Screens
To eliminate false positives arising from assay artifacts (e.g., compound fluorescence, aggregation), it is essential to test hits in an orthogonal assay that uses a different detection technology. [9][10]For example, a hit from a fluorescence-based protease assay could be validated using a label-free method like Surface Plasmon Resonance (SPR) to confirm direct binding to the target. [9]Counter-screens are also employed to identify compounds that interfere with the assay technology itself, such as inhibitors of a reporter enzyme. [10]
Troubleshooting Common HTS Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| High Variability / Low Z'-Factor | Inconsistent liquid handling; Reagent instability; Cell plating inconsistencies. | Calibrate and optimize liquid handlers; Prepare fresh reagents daily; Optimize cell seeding density and technique. [11] |
| High Rate of False Positives | Compound aggregation; Compound autofluorescence; Assay interference. | Add non-ionic detergent to buffers; Run a counter-screen without the target enzyme/protein; Use an orthogonal assay for confirmation. [10] |
| Poor Hit Confirmation Rate | Compound degradation; Errors in library plating; Primary screen artifacts. | Source fresh, pure compound for re-testing; Verify library integrity; Implement rigorous orthogonal and counter-screens. [12] |
Conclusion
High-throughput screening provides a powerful platform for the discovery of novel, biologically active oxazinone derivatives. The success of any HTS campaign hinges on a well-designed screening cascade, the development of robust and validated assays, and a rigorous process for hit confirmation and triage. By following the principles and protocols outlined in this guide, researchers can effectively navigate the complexities of HTS to identify promising lead compounds for further optimization and development in the quest for new therapeutics.
References
-
Enthought. Unlocking the Value of High Throughput Screening Pipelines in Small Molecule Drug Discovery. [Link]
-
Inglese J, Shamu CE, Guy RK. Reporting data from high-throughput screening of small-molecule libraries. Nat Biotechnol. 2007;25(4):438-441. [Link]
-
Kim HY, et al. High-Throughput Screening (HTS) and Hit Validation to Identify Small Molecule Inhibitors with Activity against NS3/4A proteases from Multiple Hepatitis C Virus Genotypes. PLoS One. 2015;10(9):e0138023. [Link]
-
Cambridge MedChem Consulting. Analysis of HTS data. [Link]
-
National Center for Biotechnology Information. Assay Guidance Manual. [Link]
-
Tahtouh R. A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. Anticancer Research. 2010;30(2):633-634. [Link]
-
Michigan State University. Resources for Assay Development and High Throughput Screening. [Link]
-
Al-Ostath AN, et al. Synthesis, Antiproliferative Activity, and Apoptotic Profile of New Derivatives from the Meta Stable Benzoxazinone Scaffold. Molecules. 2021;26(11):3348. [Link]
-
Badr M, et al. Synthesis and Reactions of Some Fused Oxazinone, Pyrimidinone, Thiopyrimidinone, and Triazinone Derivatives with a Thiophene Ring as Analgesic, Anticonvulsant, and Antiparkinsonian Agents. ResearchGate. 2017. [Link]
-
Gümüş M, et al. Synthesis of imidazo-1,4-oxazinone derivatives and investigation of reaction mechanism. Journal of the Turkish Chemical Society, Section A: Chemistry. 2020;7(3):821-832. [Link]
-
BMG LABTECH. High-throughput screening (HTS). [Link]
-
Eli Lilly and Company and the National Institutes of Health Chemical Genomics Center. Guidance for Assay Development & HTS. [Link]
-
Al-Hujaily EM, et al. High-throughput computational screening and in vitro evaluation identifies 5-(4-oxo-4H-3,1-benzoxazin-2-yl)-2-[3-(4-oxo-4H-3,1-benzoxazin-2-yl) phenyl]-1H-isoindole-1,3(2H)-dione (C3), as a novel EGFR—HER2 dual inhibitor in gastric tumors. PLOS ONE. 2023;18(12):e0295806. [Link]
-
Wisdom Library. Oxazinone derivatives: Significance and symbolism. [Link]
-
Serim S, et al. In-cell Selectivity Profiling of Serine Protease Inhibitors by Activity-based Proteomics. Molecular & Cellular Proteomics. 2011;10(1):M110.002128. [Link]
-
Reaction Biology. Protease Assay Services. [Link]
-
Asif M. Mini review on synthesis, antimicrobial and cytotoxic activities of oxazinone derivatives. Moroccan Journal of Chemistry. 2015;3(3):423-431. [Link]
-
Makarenkov V, et al. Detecting and overcoming systematic bias in high-throughput screening technologies: a comprehensive review of practical issues and methodological solutions. Briefings in Bioinformatics. 2016;17(2):227-238. [Link]
-
Biocompare. Protease Assay Kits. [Link]
-
da Silva E, et al. Towards a Survival-Based Cellular Assay for the Selection of Protease Inhibitors in Escherichia coli. International Journal of Molecular Sciences. 2021;22(16):8933. [Link]
-
Napper AD, et al. Novel inhibitors and activity-based probes targeting serine proteases. Frontiers in Molecular Biosciences. 2022;9:982635. [Link]
-
Assay Genie. 101 ELISA Troubleshooting Tips for Research in 2024. [Link]
-
Thorne N, Auld DS, Inglese J. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology. 2010;14(3):315-324. [Link]
-
ResearchGate. What I should do if my the validation of the top drugs from high-throughput screening turns to be negative? [Link]
Sources
- 1. Synthesis, Antiproliferative Activity, and Apoptotic Profile of New Derivatives from the Meta Stable Benzoxazinone Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oxazinone derivatives: Significance and symbolism [wisdomlib.org]
- 3. High-throughput computational screening and in vitro evaluation identifies 5-(4-oxo-4H-3,1-benzoxazin-2-yl)-2-[3-(4-oxo-4H-3,1-benzoxazin-2-yl) phenyl]-1H-isoindole-1,3(2H)-dione (C3), as a novel EGFR—HER2 dual inhibitor in gastric tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Frontiers | Novel inhibitors and activity-based probes targeting serine proteases [frontiersin.org]
- 6. genome.gov [genome.gov]
- 7. Analysis of HTS data | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 8. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 9. High-Throughput Screening (HTS) and Hit Validation to Identify Small Molecule Inhibitors with Activity against NS3/4A proteases from Multiple Hepatitis C Virus Genotypes | PLOS One [journals.plos.org]
- 10. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 11. assaygenie.com [assaygenie.com]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of tert-Butyl 2-(2-oxo-1,3-oxazinan-3-yl)acetate
As Senior Application Scientists, we understand that synthesizing novel compounds can present unique challenges. This guide is designed to provide in-depth troubleshooting support and answers to frequently asked questions regarding the synthesis of tert-Butyl 2-(2-oxo-1,3-oxazinan-3-yl)acetate. Our goal is to explain the causality behind experimental choices, empowering you to optimize your reaction conditions for higher yield and purity.
Overview of the Synthesis
The target molecule is typically synthesized via an N-alkylation of the 1,3-oxazinan-2-one ring with tert-butyl bromoacetate. This reaction, while straightforward in principle, is highly dependent on the careful selection of base, solvent, and reaction conditions to favor the desired N-alkylation pathway and minimize side reactions.
The general synthetic scheme is as follows:
Caption: General synthetic route for the target compound.
Frequently Asked Questions & Troubleshooting Guide
Section 1: Low Product Yield
Q1: My reaction yield is consistently low. What are the most common causes?
A1: Low yield in this N-alkylation reaction typically stems from three primary factors: incomplete deprotonation of the starting material, competing side reactions, or suboptimal reaction conditions.
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Incomplete Deprotonation: The N-H bond of the 1,3-oxazinan-2-one is weakly acidic. A sufficiently strong base is required to generate the corresponding anion, which is the active nucleophile in the reaction. Using a weak base like triethylamine (TEA) or potassium carbonate can result in a low concentration of the nucleophile, leading to a slow or incomplete reaction.[1][2] Stronger bases, such as sodium hydride (NaH), are often necessary to drive the deprotonation to completion.[3]
-
Side Reactions: The primary competing reaction is O-alkylation, where the alkylating agent reacts with the oxygen of the amide. Furthermore, the tert-butyl bromoacetate can undergo hydrolysis or elimination under certain conditions, consuming the reagent.
-
Reaction Conditions: Temperature and reaction time are critical. Insufficient time or a temperature that is too low may lead to an incomplete reaction. Conversely, excessively high temperatures or prolonged reaction times can promote the decomposition of reactants and products, leading to lower yields and more impurities.
Sources
- 1. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. tert-Butyl 2-(3-acetylamino-2-oxo-1,2-dihydro-1-pyridyl)acetate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of tert-Butyl 2-(2-oxo-1,3-oxazinan-3-yl)acetate
Welcome to the dedicated technical support guide for the synthesis of tert-Butyl 2-(2-oxo-1,3-oxazinan-3-yl)acetate. This document is designed for researchers, chemists, and process development professionals who may encounter challenges during this specific alkylation reaction. Here, we move beyond simple protocols to dissect the "why" behind common experimental failures, offering evidence-based troubleshooting strategies and preventative measures.
Introduction: The Synthetic Challenge
The synthesis of this compound typically involves the N-alkylation of 1,3-oxazinan-2-one with tert-butyl bromoacetate. This reaction, while straightforward in principle, is fraught with potential side reactions that can significantly impact yield and purity. The key challenge lies in the delicate balance of reactivity. The nitrogen on the 1,3-oxazinan-2-one is a relatively weak nucleophile, often requiring a strong base for deprotonation. However, these same strong bases can initiate a cascade of undesired reactions involving both the starting materials and the product.
This guide provides a structured, question-and-answer-based approach to troubleshoot these issues, grounded in mechanistic principles and practical laboratory experience.
Troubleshooting Guide & FAQs
Issue 1: Low or No Product Formation with Incomplete Consumption of 1,3-Oxazinan-2-one
Question: I've run the reaction using sodium hydride (NaH) in THF, but my TLC/LC-MS analysis shows mostly unreacted 1,3-oxazinan-2-one and some decomposed tert-butyl bromoacetate. What is happening?
Answer: This is a classic symptom of inefficient deprotonation of the 1,3-oxazinan-2-one. While a strong base, the efficacy of NaH is highly dependent on its quality and the reaction conditions.
-
Mechanistic Insight: The pKa of the N-H bond in similar cyclic carbamates is estimated to be around 17-18. Sodium hydride, a non-homogenous base, requires a clean, accessible surface to react effectively. Older, passivated NaH (coated with a layer of NaOH/Na2CO3 from exposure to air/moisture) will have significantly reduced activity, failing to deprotonate the substrate efficiently.
-
Troubleshooting Protocol:
-
Verify NaH Activity: Always use fresh NaH from a recently opened container. A common practice is to wash the NaH dispersion (typically in mineral oil) with dry hexanes immediately before use to remove the oil and any surface contaminants.
-
Optimize Deprotonation Conditions:
-
Ensure your solvent (THF) is rigorously anhydrous. Water will quench the NaH.
-
Gently warm the NaH/THF/1,3-oxazinan-2-one mixture (e.g., to 40-50 °C) to facilitate the deprotonation step. You should observe hydrogen gas evolution. Do not add the tert-butyl bromoacetate until bubbling has ceased, indicating complete formation of the sodium salt.
-
-
Consider an Alternative Base: If issues persist, switching to a homogeneous base like potassium tert-butoxide (KOtBu) or lithium diisopropylamide (LDA) in THF can provide more reliable and reproducible deprotonation.
-
-
Data-Driven Decision Making:
| Base | Solvent | Temperature (°C) | Pros | Cons |
| NaH | THF, DMF | 25-50 | Inexpensive, high atom economy | Heterogeneous, sensitive to quality, can be sluggish |
| KOtBu | THF | 0-25 | Homogeneous, highly soluble | Can promote elimination of the alkyl halide |
| LDA | THF | -78 | Very strong, fast deprotonation | Requires cryogenic temperatures, sterically hindered |
Issue 2: Significant Formation of Isobutylene and tert-Butanol Impurities
Question: My reaction yields are low, and the crude NMR shows signals corresponding to isobutylene and tert-butanol. What causes this and how can I prevent it?
Answer: The presence of these impurities points directly to side reactions involving your alkylating agent, tert-butyl bromoacetate, and your product. This is typically caused by an overly aggressive base or elevated temperatures.
-
Mechanistic Insight:
-
E2 Elimination: Strong, sterically hindered bases (like KOtBu or even excess NaH) can deprotonate the alpha-carbon of tert-butyl bromoacetate, leading to an E2 elimination pathway that produces isobutylene and the corresponding bromide salt of the base.
-
Product Hydrolysis: The tert-butyl ester in your final product is sensitive to hydrolysis, especially under basic conditions if any water is present. The initial product is tert-butanol. This process is often exacerbated during aqueous workup if the pH is not carefully controlled.
-
-
Preventative Workflow:
Caption: Workflow to minimize elimination and hydrolysis side reactions.
-
Troubleshooting Protocol:
-
Temperature Control: After the initial deprotonation, cool the reaction mixture to 0 °C before the dropwise addition of tert-butyl bromoacetate. Maintain this temperature for an hour before allowing the reaction to slowly warm to room temperature.
-
Base Stoichiometry: Use only a slight excess of the base (e.g., 1.05-1.1 equivalents). A large excess of strong base significantly increases the rate of elimination.
-
Workup Procedure: Quench the reaction by pouring it into a cold, saturated aqueous solution of a mild acid salt like ammonium chloride (NH4Cl), rather than pure water or strong acid. This buffers the pH and prevents hydrolysis of the ester during extraction.
-
Issue 3: Identification of an Isomeric Impurity by LC-MS
Question: My LC-MS shows a minor peak with the same mass as my product, but it has a different retention time. Is this O-alkylation?
Answer: Yes, this is highly likely the O-alkylated isomer, tert-butyl 2-(2-oxo-1,3-oxazin-6H-en-3-yl)acetate. The deprotonated 1,3-oxazinan-2-one is an ambident nucleophile, meaning it has two reactive sites: the nitrogen and the oxygen.
-
Mechanistic Insight: Alkylation can occur at either the nitrogen (N-alkylation, desired) or the enolate oxygen (O-alkylation, undesired). The ratio of N- to O-alkylation is influenced by several factors, including the counter-ion, solvent, and temperature. Harder cations (like Li+) tend to coordinate with the harder oxygen atom, potentially favoring O-alkylation, while softer cations (like K+ or Na+) often lead to better N-selectivity. Polar aprotic solvents like DMF or DMSO can also favor N-alkylation by solvating the cation, leaving a "naked" and more reactive anion.
-
Troubleshooting Protocol:
-
Solvent Choice: If you are using a less polar solvent like THF and observing O-alkylation, consider switching to anhydrous DMF. DMF's high dielectric constant helps to separate the ion pair of the deprotonated substrate and the counter-ion, promoting reaction at the more nucleophilic nitrogen atom.
-
Counter-ion Effect: If using an LDA-based protocol (lithium counter-ion), O-alkylation might be more prevalent. Switching to a sodium-based (NaH) or potassium-based (KHMDS, KOtBu) system can increase N-selectivity.
-
Temperature: Lower reaction temperatures generally favor the thermodynamically more stable product, which is typically the N-alkylated isomer.
-
Caption: Factors influencing the regioselectivity of alkylation.
Summary of Key Recommendations
| Parameter | Recommendation | Rationale |
| Base | Fresh, high-quality Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu). | Ensures efficient and complete deprotonation, avoiding sluggish reactions. |
| Solvent | Anhydrous DMF or THF. | DMF can improve N-selectivity. Rigorous drying prevents quenching of the base. |
| Temperature | 0 °C for addition, then slow warming to RT. | Minimizes E2 elimination of the alkylating agent and favors the thermodynamic N-alkylated product. |
| Workup | Quench with cold, saturated aq. NH4Cl solution. | Buffers the pH to prevent base-catalyzed hydrolysis of the tert-butyl ester product. |
| Purity Check | Use LC-MS and NMR. | LC-MS is crucial for identifying isomeric impurities (O-alkylation) that may not be obvious by NMR alone. |
References
- General Principles of Lactam and Carbamate Alkylation: For a comprehensive overview of the factors governing the alkylation of related structures, consult standard advanced organic chemistry texts.
-
pKa of Amides and Carbamates: Evans, D. A. The Evans pKa Table. Harvard University. [Link]
- Solvent Effects in Nucleophilic Reactions: Reichardt, C., & Welton, T. Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. A valid institutional or publisher link should be used for access.
Technical Support Center: Purification of tert-Butyl 2-(2-oxo-1,3-oxazinan-3-yl)acetate
Welcome to the dedicated technical support guide for navigating the purification challenges of tert-Butyl 2-(2-oxo-1,3-oxazinan-3-yl)acetate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies for obtaining this key synthetic intermediate in high purity.
Introduction to Purification Challenges
The purification of this compound can be a nuanced process. While seemingly straightforward, the molecule possesses functionalities that can lead to specific challenges during isolation and purification. The presence of a tert-butyl ester introduces acid sensitivity, while the N-acyl 1,3-oxazinan-2-one moiety can be susceptible to hydrolysis under certain conditions. This guide will address the most common issues encountered and provide robust solutions to overcome them.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect after the synthesis of this compound?
A1: The primary synthesis route to this compound is the N-alkylation of 1,3-oxazinan-2-one with tert-butyl bromoacetate in the presence of a base. Based on this, the most probable impurities include:
-
Unreacted 1,3-oxazinan-2-one: This starting material may persist if the reaction does not go to completion.
-
Unreacted tert-butyl bromoacetate: A common electrophile that can remain post-reaction.
-
Hydrolysis products: The tert-butyl ester is susceptible to acidic conditions, which can lead to the formation of the corresponding carboxylic acid. The oxazinanone ring can also be sensitive to harsh nucleophilic conditions[1].
-
Dialkylated byproducts: Although less common, over-alkylation of the starting amine can occur.
Q2: My NMR spectrum shows a significant amount of a byproduct that I suspect is the hydrolyzed carboxylic acid. How can I avoid this during workup and purification?
A2: The hydrolysis of the tert-butyl ester is a key challenge. To mitigate this, ensure all your workup and purification steps are performed under neutral or slightly basic conditions. Avoid acidic washes (e.g., HCl) in your extraction procedure. During chromatographic purification, it is advisable to add a small amount of a non-nucleophilic base, such as triethylamine (typically 0.1-0.5% v/v), to the eluent to neutralize any acidic sites on the silica gel[2].
Q3: I am observing streaking and poor separation during column chromatography. What could be the cause and how can I improve it?
A3: Streaking on a silica gel column can be due to several factors:
-
Acidity of Silica Gel: As mentioned, the inherent acidity of silica gel can cause on-column decomposition of your acid-sensitive compound. The addition of triethylamine to your eluent is a standard and effective solution[2].
-
Compound Polarity: If your compound is highly polar, it may interact strongly with the silica, leading to tailing. A more polar eluent system or switching to a different stationary phase (e.g., alumina) could be beneficial.
-
Incomplete Dissolution: Ensure your crude material is fully dissolved in a minimal amount of the initial eluent before loading onto the column.
Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common purification problems.
| Observed Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield After Purification | 1. Decomposition on silica gel. 2. Hydrolysis during aqueous workup. 3. Product loss during extraction. | 1. Add 0.5% triethylamine to the chromatography eluent. 2. Use neutral or slightly basic (e.g., saturated NaHCO₃ solution) washes. Avoid acidic washes. 3. Ensure complete extraction by performing multiple extractions with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). |
| Persistent Impurities in Final Product | 1. Co-elution of impurities during chromatography. 2. Ineffective recrystallization solvent. | 1. Optimize the chromatography eluent system. A gradient elution from a non-polar to a more polar solvent system can improve separation. 2. Perform a systematic solvent screen for recrystallization. Good solvent pairs to try include ethyl acetate/hexanes, acetone/hexanes, or ethanol/water[3]. |
| Oily Product That Fails to Solidify | 1. Presence of residual solvent. 2. Presence of greasy impurities. | 1. Dry the product under high vacuum for an extended period. 2. Attempt trituration with a non-polar solvent like hexanes or pentane to induce crystallization and wash away oily impurities. |
Experimental Protocols
Protocol 1: Flash Column Chromatography Purification
This protocol is designed for the purification of this compound on a silica gel column.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexanes (or heptane)
-
Ethyl acetate
-
Triethylamine (Et₃N)
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
Appropriate visualization agent for TLC (e.g., potassium permanganate stain)
Procedure:
-
TLC Analysis:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a TLC plate and develop it in various ratios of hexanes/ethyl acetate to determine the optimal eluent system for separation. A good starting point is 7:3 hexanes/ethyl acetate.
-
Visualize the spots to identify the product and impurities. The product is expected to be moderately polar.
-
-
Column Preparation:
-
Prepare a slurry of silica gel in the initial, less polar eluent (e.g., 9:1 hexanes/ethyl acetate).
-
Pack a glass column with the slurry, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent.
-
Alternatively, for less soluble products, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution:
-
Add the eluent to the top of the column. To mitigate on-column degradation, it is highly recommended to add 0.5% (v/v) triethylamine to your eluent mixture[2].
-
Begin elution with the determined solvent system. A gradient elution, gradually increasing the proportion of ethyl acetate, is often effective for separating closely related impurities.
-
Collect fractions and monitor the elution by TLC.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Protocol 2: Recrystallization
Recrystallization is a powerful technique for obtaining highly pure crystalline solids.
Materials:
-
Crude this compound
-
A selection of potential recrystallization solvents (e.g., ethanol, isopropanol, ethyl acetate, acetone, hexanes, water)[3].
Procedure:
-
Solvent Screening:
-
Place a small amount of the crude product into several test tubes.
-
Add a few drops of a single solvent to each tube at room temperature. The ideal solvent will not dissolve the compound at room temperature but will dissolve it upon heating.
-
If the compound is soluble at room temperature, that solvent is not suitable as a single recrystallization solvent but could be used as the "good" solvent in a two-solvent system.
-
If the compound is insoluble even upon heating, that solvent is not suitable.
-
A good two-solvent system consists of a "good" solvent in which the compound is soluble and a "poor" solvent in which it is insoluble. Common pairs include ethyl acetate/hexanes and ethanol/water[3].
-
-
Recrystallization Process:
-
Dissolve the crude product in a minimal amount of the chosen hot solvent (or the "good" solvent in a two-solvent system).
-
If using a two-solvent system, add the "poor" solvent dropwise to the hot solution until it becomes slightly cloudy. Then add a few drops of the "good" solvent to redissolve the solid.
-
Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Further cooling in an ice bath can maximize the yield.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
-
Visualization of Workflows
Purification Workflow Diagram
Caption: General purification workflow for this compound.
Troubleshooting Logic Diagram
Caption: Troubleshooting logic for common purification issues.
References
-
Di, J., et al. (2020). New Simple Synthesis of N-Substituted 1,3-Oxazinan-2-ones. ResearchGate. Available at: [Link]
-
Loughlin, W. A., et al. (2008). tert-Butyl 2-(3-acetylamino-2-oxo-1,2-dihydro-1-pyridyl)acetate. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2492. Available at: [Link]
-
Mettler-Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]
-
Rayner, C. M., et al. (2018). Fast and stable photochromic oxazines. PubMed. Available at: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]
Sources
"tert-Butyl 2-(2-oxo-1,3-oxazinan-3-yl)acetate" stability issues in solution
Welcome to the technical support guide for tert-Butyl 2-(2-oxo-1,3-oxazinan-3-yl)acetate. This document is designed for researchers, chemists, and drug development professionals to provide in-depth insights into the stability characteristics of this molecule in solution. Understanding and mitigating stability issues are critical for ensuring the reproducibility and success of your experiments. This guide offers a combination of theoretical explanations, practical troubleshooting, and detailed protocols to help you navigate common challenges.
Core Stability Concerns: Understanding the Molecule's Weak Points
The structure of this compound contains two primary functional groups susceptible to degradation in solution: the tert-butyl ester and the 1,3-oxazinan-2-one ring .
Caption: Key functional groups affecting stability.
The primary degradation pathways involve hydrolysis of these two sites, which are highly dependent on the pH, temperature, and solvent composition of the medium.
Caption: Potential degradation pathways in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this molecule?
The two most common degradation pathways are:
-
Acid-Catalyzed Hydrolysis : Under acidic conditions, the tert-butyl ester is readily cleaved to form the corresponding carboxylic acid, 2-(2-oxo-1,3-oxazinan-3-yl)acetic acid, and isobutylene gas.[1][2] This reaction is very efficient and is often used intentionally for deprotection in synthesis.[3]
-
Hydrolysis of the Oxazinanone Ring : The 1,3-oxazinan-2-one ring, which is a cyclic carbamate, can undergo hydrolysis, leading to a ring-opened product. This is typically observed under stronger acidic or basic conditions.[4] Studies on similar oxazine rings have shown that their stability is influenced by substituents and the pH of the solution.[4]
Q2: What are the ideal storage conditions for the compound and its solutions?
-
Solid Form : Store the solid compound in a tightly sealed container at 2-8°C, protected from moisture and light.
-
Stock Solutions : Prepare stock solutions in anhydrous, aprotic solvents like DMSO, DMF, or Dioxane.[5] Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and moisture introduction. For long-term storage, -80°C is recommended, while -20°C is suitable for short-term storage (up to one month).[5]
Q3: How does pH affect the stability of the compound in aqueous solutions?
The stability is highly pH-dependent.
-
Acidic pH (pH < 5) : The compound will degrade rapidly due to the cleavage of the tert-butyl ester.[2][6] The half-life can be on the order of minutes to hours, depending on the acid strength and temperature.
-
Neutral pH (pH ~6-8) : The compound is relatively stable. The tert-butyl ester is resistant to hydrolysis under neutral conditions due to the steric bulk of the tert-butyl group.[1]
-
Basic pH (pH > 9) : While the tert-butyl ester is generally stable against base-catalyzed hydrolysis, the oxazinanone ring may become susceptible to ring-opening, especially with strong bases or elevated temperatures.
Q4: Are there any incompatible reagents or solvents I should avoid?
Yes. Avoid the following:
-
Strong Acids : Reagents like trifluoroacetic acid (TFA), hydrochloric acid (HCl), and sulfuric acid will rapidly cleave the tert-butyl ester.[2][3]
-
Protic Solvents with Acidic Traces : Solvents like methanol or ethanol can participate in transesterification or solvolysis if acidic catalysts are present.
-
Strong Bases : Reagents like sodium hydroxide or potassium hydroxide may induce hydrolysis of the oxazinanone ring.
-
Lewis Acids : Some Lewis acids, such as ZnBr₂, can also promote the cleavage of tert-butyl esters.[7]
Troubleshooting Guide: Common Experimental Issues
| Problem / Observation | Probable Cause | Recommended Solution & Explanation |
| Inconsistent results or loss of activity in biological assays. | Compound degradation in aqueous assay buffer. | 1. Prepare Fresh Dilutions : Make final dilutions into aqueous buffers immediately before use from a concentrated, anhydrous stock (e.g., DMSO).2. Buffer pH : Ensure the final assay buffer pH is in the neutral range (6.5-7.5) where the compound is most stable.3. Run a Time-Course Control : Incubate the compound in the assay buffer for the duration of the experiment and analyze by HPLC or LC-MS to quantify degradation. |
| A new, more polar peak appears in HPLC/LC-MS analysis over time. | Acid-catalyzed hydrolysis of the tert-butyl ester. This is common if using an acidic mobile phase (e.g., with formic acid or TFA). | 1. Cool the Autosampler : Set the autosampler temperature to 4-10°C to slow degradation.2. Minimize Residence Time : Analyze samples shortly after preparation. Avoid letting samples sit on the autosampler for extended periods.3. Neutral Mobile Phase : If possible, develop an HPLC method using a mobile phase with a neutral pH buffer (e.g., phosphate buffer) to prevent on-column or in-vial degradation. |
| Low yield or multiple products observed during a synthetic step under acidic conditions. | The compound is not stable to the reaction or workup conditions. | 1. Use Milder Acids : Replace strong acids like TFA or HCl with milder options like phosphoric acid or p-toluenesulfonic acid if the desired reaction allows.[2][8]2. Lower Temperature : Perform the reaction at a lower temperature (e.g., 0°C or below) to reduce the rate of ester cleavage.[8]3. Anhydrous Conditions : If possible, use anhydrous acid sources in aprotic solvents to minimize hydrolysis.4. Aqueous Workup : Neutralize acidic workup solutions promptly with a cold, weak base like sodium bicarbonate. |
| Reaction under basic conditions is messy or fails to yield the expected product. | Base-catalyzed hydrolysis (opening) of the oxazinanone ring. | 1. Use Non-Nucleophilic Bases : Opt for sterically hindered, non-nucleophilic bases (e.g., DBU, DIPEA) instead of hydroxide or alkoxide bases.2. Control Temperature : Keep the reaction temperature as low as possible.3. Limit Water : Ensure the reaction is run under anhydrous conditions to prevent hydrolysis. |
Experimental Protocols
Protocol 1: Preparation and Storage of Stock Solutions
This protocol ensures the preparation of a stable, concentrated stock solution for long-term use.
-
Pre-analysis : Ensure the solid this compound is dry. If necessary, dry it under high vacuum for several hours.
-
Solvent Selection : Use a high-purity, anhydrous aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).
-
Preparation :
-
Allow the compound vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of solid in a sterile vial under an inert atmosphere (e.g., nitrogen or argon) if possible.
-
Add the appropriate volume of anhydrous solvent to achieve the target concentration (e.g., 10 mM or 50 mM).
-
Cap the vial tightly and vortex or sonicate gently until the solid is completely dissolved.
-
-
Aliquoting and Storage :
-
Dispense the stock solution into single-use, low-volume amber vials.
-
Store the aliquots at -80°C for long-term storage (>1 month) or at -20°C for short-term storage (<1 month).[5]
-
For use, remove a single aliquot, allow it to thaw completely at room temperature, and use it immediately for downstream dilutions. Do not refreeze partially used aliquots.
-
Protocol 2: Assessing Solution Stability via HPLC
This method allows for the quantitative assessment of compound stability under specific experimental conditions (e.g., in an assay buffer).[9]
-
Sample Preparation :
-
Prepare a fresh solution of the compound in your desired solvent/buffer (e.g., PBS, pH 7.4) at the final working concentration.
-
Immediately inject a portion of this solution into the HPLC system. This will serve as your t=0 time point.
-
-
Incubation :
-
Incubate the remaining solution under the desired test conditions (e.g., 37°C in a water bath).
-
At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot for analysis.
-
-
HPLC Analysis :
-
Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase : A gradient of water and acetonitrile (ACN) with a modifier. For example:
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: 0.1% Acetonitrile
-
Note: The acidic mobile phase may cause some on-column degradation, but it is often necessary for good peak shape. Consistency is key.
-
-
Gradient : e.g., 10-90% B over 10 minutes.
-
Flow Rate : 1.0 mL/min.
-
Detection : UV detection at a relevant wavelength (e.g., 210 nm or as determined by a UV scan).
-
-
Data Analysis :
-
Integrate the peak area of the parent compound at each time point.
-
Calculate the percentage of the parent compound remaining relative to the t=0 sample.
-
Plot the percentage remaining versus time to determine the degradation kinetics. Identify and quantify any major degradation products that appear, such as the more polar carboxylic acid derivative.
-
References
- Benchchem. The Bulky Guardian: A Technical Guide to the Hydrolysis Resistance of Tert-Butyl Esters.
-
Wu, Y. et al. Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. ResearchGate. Available from: [Link]
- Benchchem. Technical Support Center: t-Butyl Ester Protecting Group Hydrolysis.
- Boeriu, C. G. et al. Selective enzymatic hydrolysis of C-terminal tert-butyl esters of peptides. Google Patents.
-
ACS Green Chemistry Institute. Acids - Reagent Guide. Wordpress. Available from: [Link]
-
New Jersey Department of Health. tert-BUTYL ACETATE HAZARD SUMMARY. NJ.gov. Available from: [Link]
-
NIC Industries. Safety Data Sheet: Tert-butyl acetate. Available from: [Link]
-
Cho, M. J. et al. (1992). Qualitative analysis of the stability of the oxazine ring of various benzoxazine and pyridooxazine derivatives with proton nuclear magnetic resonance spectroscopy. Journal of Pharmaceutical Sciences, 81(7), 692-7. Available from: [Link]
-
PharmaCores. (2024). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! Available from: [Link]
-
Frontiers. (2019). Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. Frontiers in Chemistry. Available from: [Link]
-
Science.gov. acid tert-butyl ester: Topics. Available from: [Link]
-
Wikipedia. Oxazoline. Available from: [Link]
-
Sharp. (2024). Forced degradation studies: A critical lens into pharmaceutical stability. Available from: [Link]
-
Frontiers Media S.A. (2019). Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. Frontiers in Chemistry. Available from: [Link]
-
Separation Science. (2024). Analytical Techniques In Stability Testing. Available from: [Link]
-
National Institutes of Health. tert-Butyl 2-(3-acetylamino-2-oxo-1,2-dihydro-1-pyridyl)acetate. Available from: [Link]
-
Springer Nature. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. Scientific Reports. Available from: [Link]
-
Royal Society of Chemistry. (2021). Troubleshooting unstable molecules in chemical space. Chemical Science. Available from: [Link]
-
PubChem. tert-Butyl acetate. Available from: [Link]
-
ResearchGate. Study on Synthesis of (R)-tert-butyl 2,2-dimethyl-4-(prop-1-yn-1-yl)oxazolidine-3-carboxylate. Available from: [Link]
-
Chromatography Online. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. Available from: [Link]
-
ResearchGate. (2021). Troubleshooting Unstable Molecules in Chemical Space. Available from: [Link]
-
ResearchGate. (2019). Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. Available from: [Link]
-
Innovare Academic Sciences. (2018). SYNTHESIS AND CHARACTERIZATION OF BOC-PROTECTED THIO-1,3,4-OXADIAZOL-2-YL DERIVATIVES. International Journal of Pharmacy and Pharmaceutical Sciences. Available from: [Link]
-
PubMed. Selective enzymatic hydrolysis of C-terminal tert-butyl esters of peptides. Available from: [Link]
-
University of Rochester. Troubleshooting: TLC. Available from: [Link]
-
ScienceDirect. Assay and Stability Testing. Available from: [Link]
-
Longdom. (2023). Stability and Pharmaceutical Testing Analysis in the Efficacy and Safety of Medications. Journal of Analytical and Pharmaceutical Research. Available from: [Link]
-
International Journal of Scientific Development and Research. (2023). Stability indicating study by using different analytical techniques. Available from: [Link]
-
Organic Chemistry Portal. tert-Butyl Esters. Available from: [Link]
-
National Institutes of Health. Discovery, synthesis, and structure-based optimization of a series of N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides (ML188) as potent non-covalent small molecule inhibitors of the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease. Available from: [Link]
-
PubMed. (1995). Synthesis and characterization of N-acylated, pH-sensitive 'caged' aminophospholipids. Available from: [Link]
-
PubMed. (2015). Triazine-Substituted and Acyl Hydrazones: Experiment and Computation Reveal a Stability Inversion at Low pH. Available from: [Link]
-
Der Pharma Chemica. (2011). Synthesis and Biological Activities of[1][3]-Oxazine Derivatives. Available from: [Link]
-
Wiley Online Library. (2024). Synthesis and Properties of pH-dependent N-acylglutamate/aspartate Surfactants. Available from: [Link]
-
National Institutes of Health. (2013). Metabolically Stable tert-Butyl Replacement. Available from: [Link]
-
National Institutes of Health. tert-Butyl 2-(1H-imidazol-1-yl)acetate. Available from: [Link]
-
National Institutes of Health. tert-Butyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Acids - Wordpress [reagents.acsgcipr.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Qualitative analysis of the stability of the oxazine ring of various benzoxazine and pyridooxazine derivatives with proton nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. kinampark.com [kinampark.com]
Technical Support Center: Overcoming Poor Solubility of "tert-Butyl 2-(2-oxo-1,3-oxazinan-3-yl)acetate" in Biological Assays
Welcome to the technical support center for handling challenging compounds in your biological assays. This guide is specifically designed to address the poor solubility of novel small molecules like "tert-Butyl 2-(2-oxo-1,3-oxazinan-3-yl)acetate." While specific physicochemical data for this particular compound are not widely available, a common hurdle in preclinical research, the principles and troubleshooting strategies outlined here are broadly applicable to many poorly soluble organic molecules.[1][2] Our goal is to equip you with the knowledge and practical steps to ensure accurate and reproducible results in your experiments.
Frequently Asked Questions (FAQs)
Q1: I suspect my compound, "this compound," is not fully dissolved in my assay. What are the signs?
A: Poor solubility can manifest in several ways, often leading to erroneous data. Key indicators include:
-
Visible Particulates: You might observe a cloudy or hazy appearance, or even visible precipitate, in your stock solution or, more commonly, in the final assay plate after dilution into an aqueous buffer.[3]
-
Inconsistent Results: Poor solubility is a major cause of variable data and poor reproducibility between experiments.[1][2]
-
Lower-than-Expected Potency: If the compound is not fully dissolved, the actual concentration in solution is lower than the nominal concentration, leading to an underestimation of its biological activity.[1][2]
-
Atypical Dose-Response Curves: You may observe flat or unusually shaped dose-response curves that do not follow standard pharmacological models.
Q2: My stock solution of "this compound" in 100% DMSO is clear. Why would it precipitate when I add it to my cell culture media?
A: This is a very common scenario. A clear stock solution in a strong organic solvent like dimethyl sulfoxide (DMSO) does not guarantee solubility in an aqueous environment.[3] The dramatic shift in solvent polarity when a small aliquot of your DMSO stock is diluted into a large volume of aqueous assay buffer can cause the compound to crash out of solution.[3] This is a matter of kinetic solubility, where the compound precipitates before it can reach a stable, dissolved state in the new environment.[4][5]
Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?
A: As a general rule, the final concentration of DMSO in most cell-based assays should be kept at or below 0.5% to 1%.[3] Higher concentrations can have direct toxic effects on the cells or induce off-target biological responses, which would confound your experimental results.[3][6][7] It is critical to maintain a consistent final DMSO concentration across all wells, including your vehicle controls.[6][8]
Q4: Could the composition of my assay buffer be affecting the solubility of my compound?
A: Absolutely. Several components of your buffer can influence compound solubility:
-
pH: For ionizable compounds, the pH of the buffer is critical. If "this compound" has acidic or basic functional groups, its charge state and, consequently, its solubility will change with pH.
-
Proteins: The presence of proteins, such as bovine serum albumin (BSA) or fetal bovine serum (FBS), can sometimes improve the solubility of hydrophobic compounds through non-specific binding. However, in other cases, interactions can lead to aggregation.
-
Salts: The ionic strength of the buffer can also impact solubility.
Troubleshooting Guide: A Step-by-Step Approach to Solving Solubility Issues
When encountering solubility problems, a systematic approach is key to identifying and resolving the issue.
Step 1: Initial Solubility Assessment
Before proceeding with your main experiment, it's prudent to perform a small-scale solubility test.
-
Protocol: Prepare a high-concentration stock solution (e.g., 10-20 mM) in 100% DMSO. Visually inspect for any undissolved particles against a light and dark background. If the DMSO stock is clear, proceed to the next step.
-
Rationale: Some compounds have limited solubility even in neat DMSO.[1] Identifying this early prevents downstream issues. Freeze-thaw cycles can also contribute to precipitation in DMSO stocks over time.[1][9]
Step 2: Kinetic Solubility Test in Assay Buffer
This step mimics the dilution process in your actual assay to determine the maximum soluble concentration.
-
Protocol:
-
Prepare serial dilutions of your clear DMSO stock solution.
-
Add a small volume of each dilution to your final assay buffer to achieve the desired final compound concentrations and a consistent final DMSO concentration (e.g., 0.5%).
-
Incubate for a period relevant to your assay duration (e.g., 1-2 hours) at the assay temperature.
-
Visually inspect for any signs of precipitation. For a more quantitative measure, use a nephelometer or a plate reader capable of detecting light scattering to identify wells with precipitate.[1]
-
-
Rationale: This test helps you determine the "kinetic solubility limit" of your compound under your specific assay conditions.[4] Any concentrations above this limit are likely to result in precipitated compound and inaccurate data.
Step 3: Optimizing with Co-solvents
If the solubility in your assay buffer is still too low for your desired concentration range, you can explore the use of co-solvents.
-
Common Co-solvents: Besides DMSO, other solvents can be used, but their compatibility with your biological system must be verified.[7][10]
| Co-solvent | Typical Final Concentration in Assays | Notes |
| Ethanol | ≤ 1% | Can be toxic to cells at higher concentrations.[7][10] |
| Polyethylene Glycol 400 (PEG400) | ≤ 1% | Generally well-tolerated and can improve the solubility of many compounds.[11] |
| Methanol | ≤ 1% | Generally more toxic to cells than ethanol.[10] |
-
Action: Test the solubility of "this compound" in your assay buffer containing a low percentage of a co-solvent. Always run a vehicle control with the co-solvent alone to check for any effects on your assay.
Step 4: Advanced Formulation Strategies
For particularly challenging compounds, more advanced formulation techniques may be necessary. These are often employed in later-stage drug development but can be adapted for in vitro assays.
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment and increasing their solubility.[11][12] Beta-cyclodextrins are commonly used.[6]
-
Surfactants: Non-ionic surfactants like Tween® 20 or Tween® 80 can form micelles that encapsulate insoluble compounds.[11] However, they can also disrupt cell membranes and interfere with some assays, so their use must be carefully validated.[10]
-
pH Modification: If your compound is ionizable, adjusting the pH of your buffer (within a range compatible with your assay) can significantly enhance solubility.[13]
Visualizing the Troubleshooting Workflow
The following diagram illustrates a decision-making process for addressing compound solubility issues.
Caption: Troubleshooting workflow for poor compound solubility.
Experimental Protocol: Kinetic Solubility Assay
This protocol provides a step-by-step method for determining the kinetic solubility of "this compound" in your specific assay buffer.
Materials:
-
"this compound"
-
100% DMSO
-
Your final assay buffer
-
96-well clear-bottom plate
-
Multichannel pipette
-
Plate reader with light scattering or turbidity detection capabilities (optional, but recommended)
Procedure:
-
Prepare Stock Solution: Dissolve the compound in 100% DMSO to a final concentration of 20 mM. Ensure it is fully dissolved.
-
Create Serial Dilutions in DMSO: In a separate 96-well plate, perform a 2-fold serial dilution of the 20 mM stock solution in 100% DMSO to generate a range of concentrations (e.g., 20 mM, 10 mM, 5 mM, etc.).
-
Dilute into Assay Buffer: In the clear-bottom 96-well plate, add 198 µL of your assay buffer to each well.
-
Add Compound: Using a multichannel pipette, add 2 µL of each DMSO dilution to the corresponding wells of the assay buffer plate. This will result in a 1:100 dilution and a final DMSO concentration of 1%. Your final compound concentrations will range from 200 µM down to your lowest dilution. Include a well with 2 µL of 100% DMSO as a vehicle control.
-
Incubate: Gently mix the plate and incubate at your assay's temperature for 1-2 hours.
-
Read Plate:
-
Visual Inspection: Carefully inspect each well against a light and dark background for any signs of cloudiness or precipitate.
-
Instrumental Analysis: If available, read the plate on a plate reader at a wavelength that detects light scatter (e.g., 600-650 nm). A significant increase in signal compared to the vehicle control indicates precipitation.
-
-
Determine Solubility Limit: The highest concentration that remains clear (visually and/or instrumentally) is your kinetic solubility limit under these conditions.
Final Recommendations
The challenge of poor solubility is a common and manageable issue in drug discovery. By systematically evaluating the solubility of "this compound" under your specific assay conditions, you can develop a robust protocol that ensures the compound remains in solution, leading to reliable and reproducible data. Always remember to validate your chosen solvent system to confirm it does not interfere with your biological assay.
References
- World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs.
- Unknown. Formulation Tactics for the Delivery of Poorly Soluble Drugs.
- Janssens S, van den Mooter G. Oral formulation strategies to improve solubility of poorly water-soluble drugs. Expert Opinion on Drug Delivery. 2011;8(8):1015-1026.
- Savjani KT, Gajjar AK, Savjani JK. Strategies for formulating and delivering poorly water-soluble drugs. ResearchGate. 2012.
- Shaikh J, et al. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Journal of Pharmaceutical Innovation. 2015.
- Di L, Kerns EH. Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. 2006;11(9-10):446-451.
- Modasiya M, et al. Techniques to improve the solubility of poorly soluble drugs. International Journal of Pharmacy & Life Sciences. 2012;3(2):1459-1469.
- Popa-Burke I, Russell J. Compound Precipitation in High-Concentration DMSO Solutions. Journal of Biomolecular Screening. 2014;19(9):1302-1308.
- Popa-Burke I, Russell J. Compound precipitation in high-concentration DMSO solutions. PubMed. 2014.
- Kawai T, et al. Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry. 2005;48(23):7465-7469.
- Walker MA. Improvement in aqueous solubility achieved via small molecular changes. Bioorganic & Medicinal Chemistry Letters. 2017;27(23):5100-5108.
- Nielsen SF, Larsen J, Nikolajsen T. Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology. 2017;69(4):637-645.
- Magnuson B, et al. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Omega. 2018;3(11):15987-15993.
- Wikipedia. Dimethyl sulfoxide.
- Kuhn B, et al. Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. ChemMedChem. 2010;5(5):668-676.
- Hamzeloo-Moghadam M, et al. The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research Journal of Pharmacognosy. 2014;1(3):41-45.
- Unknown. Considerations regarding use of solvents in in vitro cell based assays. ResearchGate. 2025.
- Di L, Kerns EH. Biological assay challenges from compound solubility: strategies for bioassay optimization. PubMed. 2006.
- Nielsen SF, Larsen J, Nikolajsen T. Considerations regarding use of solvents in in vitro cell based assays. Semantic Scholar. 2017.
- Lipinski CA. Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles. Ziath. 2005.
- BenchChem. How to prevent "Antibacterial agent 102" precipitation in assays.
- Hoffman M, et al. High-Throughput Dissolution/Permeation Screening—A 96-Well Two-Compartment Microplate Approach. Pharmaceutics. 2020;12(10):945.
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- 1. researchgate.net [researchgate.net]
- 2. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. mdpi.com [mdpi.com]
- 6. researchprofiles.ku.dk [researchprofiles.ku.dk]
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- 10. rjpharmacognosy.ir [rjpharmacognosy.ir]
- 11. researchgate.net [researchgate.net]
- 12. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimizing N-Alkylation of 1,3-Oxazinan-2-one
Welcome to the technical support center for the N-alkylation of 1,3-oxazinan-2-one. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments. The methodologies and advice presented herein are grounded in established chemical principles and validated through literature-supported protocols.
Introduction to the N-Alkylation of 1,3-Oxazinan-2-one
The N-alkylation of 1,3-oxazinan-2-one is a fundamental transformation for introducing molecular diversity, crucial for synthesizing various biologically active compounds and pharmaceutical intermediates.[1][2] This reaction typically proceeds via an SN2 mechanism, where a deprotonated 1,3-oxazinan-2-one acts as a nucleophile, attacking an alkyl electrophile. While conceptually straightforward, this reaction is often plagued by challenges such as low yield, incomplete conversion, and the formation of side products. This guide will provide a systematic approach to overcoming these common hurdles.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the N-alkylation of 1,3-oxazinan-2-one?
A1: The reaction proceeds in two main steps:
-
Deprotonation: A suitable base removes the acidic proton from the nitrogen atom of the 1,3-oxazinan-2-one ring, generating a nucleophilic amide anion.
-
Nucleophilic Attack: The resulting anion attacks the electrophilic carbon of the alkylating agent (typically an alkyl halide) in an SN2 fashion, forming the new N-C bond.
Caption: General mechanism of N-alkylation.
Q2: How do I choose the right base for this reaction?
-
For routine alkylations: Stronger inorganic bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly used.[4]
-
For sensitive substrates: Milder bases such as cesium carbonate (Cs₂CO₃) can be effective, often with improved yields and fewer side products.[5] Weaker bases like potassium carbonate (K₂CO₃) may not be strong enough for complete deprotonation, leading to incomplete reactions.[6]
Q3: What are the best solvents for this reaction?
A3: Polar aprotic solvents are generally preferred as they can dissolve the reactants and stabilize the transition state of the SN2 reaction.[7]
-
Common choices: Dimethylformamide (DMF), acetonitrile (MeCN), and tetrahydrofuran (THF) are excellent solvents for this transformation.[6]
-
High-temperature reactions: Dimethyl sulfoxide (DMSO) can be used, but caution is advised at elevated temperatures in the presence of strong bases, as it can lead to decomposition.[7]
Q4: Can I use alkylating agents other than alkyl halides?
A4: Yes, while primary alkyl bromides and iodides are most common, other electrophiles can be used.
-
Alkyl sulfonates (tosylates, mesylates): These are excellent leaving groups and can be used in place of halides.[7]
-
Dialkyl sulfates (e.g., dimethyl sulfate): These are potent but toxic alkylating agents.
-
"Green" alternatives: Dialkyl carbonates can be used as environmentally benign alkylating agents, though they may require catalytic activation.[4]
Troubleshooting Guide
This section addresses specific problems you may encounter during the N-alkylation of 1,3-oxazinan-2-one.
Problem 1: Low or No Conversion of Starting Material
Symptoms: TLC or LC-MS analysis shows a significant amount of unreacted 1,3-oxazinan-2-one, even after prolonged reaction times.
Caption: Troubleshooting low conversion.
Causality and Solutions:
-
Insufficient Deprotonation: The most common cause is a base that is not strong enough to fully deprotonate the 1,3-oxazinan-2-one.
-
Solution: Switch to a stronger base. If you are using K₂CO₃, consider moving to NaH or KOtBu. A helpful guide is to ensure the pKa of the base's conjugate acid is at least 2-3 units higher than that of the substrate's N-H proton.
-
-
Low Reaction Temperature: SN2 reactions often require thermal energy to overcome the activation barrier.
-
Solution: Gradually increase the reaction temperature. Many N-alkylations are performed at elevated temperatures (e.g., 60-80 °C).[8] However, monitor the reaction closely for the appearance of degradation products.
-
-
Poorly Reactive Alkylating Agent: The reactivity of the alkylating agent follows the trend: R-I > R-Br > R-Cl.
-
Solution: If using an alkyl chloride, consider switching to the corresponding bromide or iodide. Alternatively, catalytic amounts of sodium iodide (NaI) or tetrabutylammonium iodide (TBAI) can be added to the reaction with an alkyl chloride or bromide to generate the more reactive alkyl iodide in situ via the Finkelstein reaction.[5]
-
Problem 2: Formation of Side Products
Symptoms: Multiple spots are observed on TLC, or LC-MS analysis indicates the presence of unexpected masses.
Potential Side Reactions and Solutions:
-
O-Alkylation: While N-alkylation is generally thermodynamically favored for carbamates, O-alkylation can occur under kinetic control, especially with highly reactive alkylating agents.[9]
-
Mitigation: Use less reactive alkylating agents and allow the reaction to proceed for a longer time at a moderate temperature to favor the thermodynamic N-alkylated product.
-
-
Ring Opening/Hydrolysis: The 1,3-oxazinan-2-one ring can be susceptible to nucleophilic attack and hydrolysis, particularly under harsh basic conditions or if water is present.[10]
-
Mitigation:
-
Use anhydrous solvents and reagents.
-
Employ milder bases like Cs₂CO₃.
-
Avoid excessively high temperatures.
-
If ring-opening is suspected, a careful workup with a mild acid quench is recommended.
-
-
-
Elimination (from the alkyl halide): If using a secondary or sterically hindered primary alkyl halide, elimination to form an alkene can compete with the desired SN2 reaction.
-
Mitigation:
-
Use a less sterically hindered base.
-
Run the reaction at the lowest effective temperature.
-
This is less of a concern with primary, unhindered alkyl halides.
-
-
Problem 3: Difficult Purification
Symptoms: The crude product is an oil that is difficult to crystallize, or column chromatography fails to provide a clean separation of the product from the starting material or byproducts.
Purification Strategies:
-
Workup: A proper aqueous workup is crucial. Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride. Extract the product into an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with brine to remove residual water.
-
Chromatography:
-
Stationary Phase: Silica gel is typically used.
-
Mobile Phase: A gradient of ethyl acetate in hexanes or petroleum ether is a good starting point. The N-alkylated product is expected to be less polar than the starting 1,3-oxazinan-2-one.
-
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be an effective purification method.[11]
Recommended Protocol for N-Alkylation of 1,3-Oxazinan-2-one
This protocol is a general starting point and may require optimization for your specific substrate and alkylating agent.
Materials:
-
1,3-Oxazinan-2-one
-
Alkyl bromide (1.1 equivalents)
-
Sodium hydride (60% dispersion in mineral oil, 1.2 equivalents)
-
Anhydrous dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 1,3-oxazinan-2-one (1.0 equivalent).
-
Add anhydrous DMF (approximately 0.2 M concentration relative to the substrate).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 equivalents) portion-wise. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Add the alkyl bromide (1.1 equivalents) dropwise via syringe.
-
Heat the reaction mixture to 60 °C and monitor its progress by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and add ethyl acetate and water.
-
Separate the layers and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Summary Tables
Table 1: Recommended Bases for N-Alkylation
| Base | Strength | Typical Solvent | Comments |
| Sodium Hydride (NaH) | Very Strong | THF, DMF | Highly effective; requires anhydrous conditions; flammable. |
| Potassium tert-Butoxide (KOtBu) | Very Strong | THF, DMF | Soluble in organic solvents; moisture-sensitive. |
| Cesium Carbonate (Cs₂CO₃) | Strong | DMF, MeCN | Milder alternative to hydrides; often gives cleaner reactions.[5] |
| Potassium Carbonate (K₂CO₃) | Moderate | DMF, MeCN | May result in incomplete conversion for less acidic substrates.[6] |
Table 2: Common Solvents and Their Properties
| Solvent | Dielectric Constant (ε) | Boiling Point (°C) | Notes |
| Dimethylformamide (DMF) | 37 | 153 | Excellent solvent for a wide range of reactants. |
| Acetonitrile (MeCN) | 37.5 | 82 | Good alternative to DMF; lower boiling point. |
| Tetrahydrofuran (THF) | 7.6 | 66 | Less polar; good for reactions with strong bases like NaH. |
| Dimethyl Sulfoxide (DMSO) | 47 | 189 | High boiling point; use with caution at elevated temperatures.[7] |
References
-
Trifunović, S., et al. (2010). New Simple Synthesis of N-Substituted 1,3-Oxazinan-2-ones. Synthesis, 2010(6), 943-946. Available at: [Link]
-
Aricò, F., et al. (2012). 1,3-Oxazinan-2-ones from Amines and 1,3-Diols Through Dialkyl Carbonate Chemistry. Synlett, 23(12), 1809-1815. Available at: [Link]
-
GlaxoSmithKline. N-alkylation at sp3 Carbon Reagent Guide. Available at: [Link]
-
Salvatore, R. N., et al. (2001). Efficient and Selective N-Alkylation of Carbamates in the Presence of Cs₂CO₃ and TBAI. Organic Letters, 3(16), 2543-2546. Available at: [Link]
-
Reddit. (2021). Difficulties with N-Alkylations using alkyl bromides. r/Chempros. Available at: [Link]
-
Glover, S. A., & Scott, A. P. (1989). Methyl basicity and nucleophilicity: the N- and O-alkylation of carbamates. Journal of the Chemical Society, Chemical Communications, (15), 1033-1035. Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 641496, 1,3-Oxazinan-2-one. Available at: [Link]
-
Global Substance Registration System. 1,3-OXAZINAN-2-ONE. Available at: [Link]
-
Chaitra, G., & Rohini, R. M. (2017). Synthesis and Biological Activities of[7][11]-Oxazine Derivatives. Der Pharma Chemica, 9(12), 83-91. Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 641496, 1,3-Oxazinan-2-one. Available at: [Link]
-
Emamian, S., & Harran, P. G. (2012). N-Dealkylation of Amines. Current Protocols in Chemical Biology, 4(4), 285-303. Available at: [Link]
-
Vaillard, S. E., et al. (2014). Method for the Synthesis of N-Alkyl-O-Alkyl Carbamates. RSC Advances, 4, 13012-13017. Available at: [Link]
-
Sugimoto, K., et al. (2024). Direct Ether Synthesis Utilizing the Carbonyl Umpolung Reaction. Organic Letters. Available at: [Link]
-
de la Torre, A. F., et al. (2019). Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO₄ Catalysis. Frontiers in Chemistry, 7, 72. Available at: [Link]
-
Emamian, S., et al. (2014). Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. Organic Letters, 16(15), 4004-4007. Available at: [Link]
-
Davies, S. G., et al. (2006). Oxazinanones as chiral auxiliaries: synthesis and evaluation in enolate alkylations and aldol reactions. Organic & Biomolecular Chemistry, 4(14), 2753-2768. Available at: [Link]
-
Ella-Menye, J. R., Sharma, V., & Wang, G. (2005). New synthesis of chiral 1,3-oxazinan-2-ones from carbohydrate derivatives. The Journal of Organic Chemistry, 70(2), 463-467. Available at: [Link]
-
Kotschy, A., et al. (2016). Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. Molecules, 21(11), 1475. Available at: [Link]
-
Ella-Menye, J. R., Sharma, V., & Wang, G. (2005). New synthesis of chiral 1,3-oxazinan-2-ones from carbohydrate derivatives. PubMed. Available at: [Link]
-
Drain, B. A., & Becer, C. R. (2021). Hydrolysis of hydrophobic poly(2-oxazoline)s and their subsequent modification via aza-Michael addition. Polymer Chemistry, 12(2), 215-220. Available at: [Link]
-
Koppel, I. A., et al. (2024). Strong Bases Design: Key Techniques and Stability Issues. International Journal of Molecular Sciences, 25(16), 8716. Available at: [Link]
-
Aricò, F., et al. (2012). 1,3-Oxazinan-2-ones from Amines and 1,3-Diols Through Dialkyl Carbonate Chemistry. ResearchGate. Available at: [Link]
-
Taylor & Francis. Oxazines – Knowledge and References. Available at: [Link]
-
Kumar, V., et al. (2020). Regioselectivity of the trifluoroethanol-promoted intramolecular N-Boc–epoxide cyclization towards 1,3-oxazolidin-2-ones and 1,3-oxazinan-2-ones. Organic & Biomolecular Chemistry, 18(34), 6681-6685. Available at: [Link]
-
Thompson, A. S., et al. (1996). Determination of the pKa and pH-solubility behavior of an ionizable cyclic carbamate, (S)-6-chloro-4-(cyclopropylethynyl)-1,4-dihydro-4-(trifluoromethyl)-2H-3,1-benzoxazin-2-one (DMP 266). Pharmaceutical Development and Technology, 1(1), 91-95. Available at: [Link]
-
Reddy, L. H., et al. (2007). Synthesis of new 4,6-disubstituted-1,3-oxazinan-2-one analogues. Arkivoc, 2007(14), 232-241. Available at: [Link]
- Google Patents. CN101654432B - Method for N-alkylation of 2-pyridone.
-
ResearchGate. (2023). SYNTHESIS AND ANTIOXIDANT ACTIVITY OF 1-3 OXAZINE DERIVATIVES BEARING SCHIFF BASE MOIETY. Available at: [Link]
-
De Lannoy, I. A. M., et al. (2023). The N-Alkylation of Agelastatin A Modulates Its Chemical Reactivity. Molecules, 28(19), 6835. Available at: [Link]
-
Chemical Science. (2020). A mild catalytic synthesis of 2-oxazolines via oxetane ring-opening: rapid access to a diverse family of natural products. Available at: [Link]
-
Varma, R. S., & Kumar, D. (1999). N-Alkylation of isatins utilizing KF/alumina. Tetrahedron Letters, 40(43), 7665-7669. Available at: [Link]
-
Williams, R. pKa Data Compiled by R. Williams. Available at: [Link]
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- 3. Determination of the pKa and pH-solubility behavior of an ionizable cyclic carbamate, (S)-6-chloro-4-(cyclopropylethynyl)-1,4-dihydro-4- (trifluoromethyl)-2H-3,1-benzoxazin-2-one (DMP 266) - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. Methyl basicity and nucleophilicity: the N- and O-alkylation of carbamates - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
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- 11. researchgate.net [researchgate.net]
Technical Support Center: Scale-Up Synthesis of tert-Butyl 2-(2-oxo-1,3-oxazinan-3-yl)acetate
Welcome to the technical support center for the scale-up synthesis of tert-butyl 2-(2-oxo-1,3-oxazinan-3-yl)acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the synthesis of this key intermediate. Here, we move beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring a robust and scalable process.
Overview of the Synthesis
The synthesis of this compound is typically achieved through a two-step process. The first step involves the synthesis of the core heterocyclic structure, 1,3-oxazinan-2-one. The second, and focal, step is the N-alkylation of this cyclic carbamate with tert-butyl bromoacetate. While seemingly straightforward, scaling this alkylation reaction presents several challenges that require careful consideration to ensure high yield, purity, and process safety.
This guide will provide detailed protocols for both steps, followed by a comprehensive troubleshooting guide and frequently asked questions to address common issues encountered during scale-up.
Detailed Experimental Protocols
Step 1: Synthesis of 1,3-Oxazinan-2-one
The synthesis of the 1,3-oxazinan-2-one backbone is a critical first step. A common and effective method involves the cyclization of 3-aminopropanol with a phosgene equivalent, such as triphosgene or diethyl carbonate. For safety and scalability, we will focus on a phosgene-free method.
Reaction Scheme:
Caption: N-Alkylation of 1,3-Oxazinan-2-one.
Protocol:
-
Reactor Setup: Use a dry, nitrogen-purged reactor equipped with a mechanical stirrer, thermocouple, addition funnel, and nitrogen inlet.
-
Reagent Charging: Charge the reactor with 1,3-oxazinan-2-one (1.0 eq) and a dry, aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).
-
Base Addition: Cool the solution to 0 °C. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise. Caution: Hydrogen gas is evolved. Ensure adequate ventilation and no ignition sources are present. Stir the mixture at 0 °C for 30-60 minutes, or until hydrogen evolution ceases.
-
Alkylation: Slowly add a solution of tert-butyl bromoacetate (1.05 eq) in the same anhydrous solvent via the addition funnel, maintaining the temperature between 0-5 °C.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Quenching: Once the reaction is complete, carefully quench the excess NaH by slowly adding a protic solvent like isopropanol or water at 0 °C.
-
Work-up: Dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product is typically an oil. Purification can be achieved by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Troubleshooting and FAQs
This section addresses common problems encountered during the synthesis and scale-up of this compound.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of Product | 1. Incomplete deprotonation of 1,3-oxazinan-2-one. 2. Inactive or degraded reagents. 3. Insufficient reaction time or temperature. | 1. Ensure the base (e.g., NaH) is fresh and handled under inert conditions. Use a slight excess of the base. 2. Check the purity and activity of all starting materials. tert-Butyl bromoacetate can degrade over time. 3. Monitor the reaction by TLC/LC-MS to determine the optimal reaction time. A slight increase in temperature (e.g., to room temperature) may be necessary, but be cautious of side reactions. |
| Formation of O-Alkylated Byproduct | The oxygen of the carbamate is a competing nucleophile. This is more likely with certain base/solvent combinations. [1] | 1. Use a strong, non-nucleophilic base like sodium hydride (NaH) to fully deprotonate the nitrogen, making it the more reactive nucleophile. 2. Employ a polar aprotic solvent like THF or DMF which favors N-alkylation. [2] 3. The choice of alkylating agent can also influence the outcome; "harder" alkylating agents may favor O-alkylation, while "softer" ones like alkyl bromides tend to favor N-alkylation. [3] |
| Hydrolysis of the tert-Butyl Ester | The tert-butyl ester is sensitive to both acidic and basic conditions, especially in the presence of water. [4] | 1. Ensure all reagents and solvents are anhydrous. 2. During work-up, use a mild, aqueous quench and avoid prolonged contact with acidic or basic solutions. 3. If using a base like KOH, be aware that it can facilitate ester cleavage, especially at elevated temperatures. [5] |
| Difficult Purification | 1. Presence of unreacted starting materials. 2. Formation of closely eluting byproducts. 3. Residual mineral oil from NaH dispersion. | 1. Ensure the reaction goes to completion. A slight excess of the alkylating agent can be used. 2. Optimize the mobile phase for column chromatography. A shallow gradient may be necessary to separate the product from impurities. 3. Before work-up, wash the crude reaction mixture with hexanes to remove the mineral oil. |
| Exothermic Reaction During Scale-Up | The reaction of NaH with the solvent or trace moisture can be exothermic. The alkylation itself can also generate heat. | 1. Ensure slow, portion-wise addition of NaH at a controlled temperature. 2. The addition of tert-butyl bromoacetate should also be done slowly and at a low temperature. 3. Implement robust temperature monitoring and have a cooling system in place. |
Frequently Asked Questions (FAQs)
Q1: What is the best base to use for the N-alkylation step?
A1: Sodium hydride (NaH) is a common and effective choice as it is a strong, non-nucleophilic base that irreversibly deprotonates the carbamate nitrogen, minimizing the risk of O-alkylation. [6]Other strong bases like potassium tert-butoxide (t-BuOK) can also be used. [4]Weaker bases like potassium carbonate (K2CO3) may require higher temperatures and can lead to a mixture of N- and O-alkylated products. [2] Q2: Can I use a different alkylating agent instead of tert-butyl bromoacetate?
A2: Yes, other tert-butyl haloacetates can be used, such as the chloro- or iodo-analogs. Tert-butyl bromoacetate is often a good compromise between reactivity and stability. Tert-butyl iodoacetate would be more reactive but is also less stable and more expensive. Tert-butyl chloroacetate is less reactive and may require more forcing conditions.
Q3: My reaction is very slow. Can I heat it to speed it up?
A3: While gentle heating can increase the reaction rate, it can also promote side reactions such as O-alkylation and decomposition of the product or starting materials. It is generally recommended to run the reaction at or below room temperature and monitor for completion. If the reaction is still slow, ensure your reagents are active and the deprotonation step was complete.
Q4: How do I know if I have formed the N- or O-alkylated product?
A4: The products can be distinguished using spectroscopic methods like NMR and IR.
-
¹H NMR: The N-alkylated product will show a characteristic singlet for the -CH₂- group adjacent to the nitrogen, typically in the range of 3.5-4.5 ppm. The O-alkylated product would likely show this peak at a slightly different chemical shift.
-
¹³C NMR: The chemical shift of the carbonyl carbon in the 1,3-oxazinan-2-one ring will be different for the N- and O-alkylated isomers.
-
IR Spectroscopy: The C=O stretching frequency of the carbamate will be affected by whether alkylation occurred on the nitrogen or oxygen.
Q5: What are the key safety considerations for this synthesis at scale?
A5:
-
Sodium Hydride (NaH): NaH is a flammable solid that reacts violently with water to produce hydrogen gas, which is highly flammable. It should be handled under an inert atmosphere (nitrogen or argon) by trained personnel. [5]* tert-Butyl Bromoacetate: This is a lachrymator and is irritating to the skin, eyes, and respiratory system. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Solvents: Anhydrous THF and DMF are flammable and have specific health hazards. Consult the Safety Data Sheets (SDS) for each before use.
-
Exotherms: As mentioned in the troubleshooting guide, be prepared to manage potential exothermic events, especially during the addition of NaH and the alkylating agent.
Scale-Up Considerations
Transitioning from a lab-scale procedure to a pilot or manufacturing scale requires careful consideration of several factors:
| Parameter | Lab Scale | Scale-Up Considerations |
| Reagent Addition | Manual addition via syringe or dropping funnel. | Automated dosing pumps for controlled addition rates. Sub-surface addition may be necessary to improve mixing. |
| Mixing | Magnetic or overhead stirring. | Mechanical stirring with appropriate impeller design to ensure homogeneity in a larger volume. Inefficient mixing can lead to localized "hot spots" and side reactions. |
| Heat Transfer | Flask surface area is sufficient for heat dissipation. | The surface-area-to-volume ratio decreases significantly. A jacketed reactor with a reliable heating/cooling system is essential to manage exotherms. |
| Quenching | Slow addition of quenching agent to an open flask. | Controlled, slow addition of the quenching agent to the reactor with vigorous stirring and cooling to manage gas evolution and potential exotherms. |
| Work-up & Purification | Separatory funnel extractions and lab-scale chromatography. | Larger-scale liquid-liquid extractors or centrifuges. Industrial-scale chromatography or crystallization for purification. |
Analytical Characterization
For a successful synthesis, it is crucial to have reliable analytical methods to characterize the product and identify any impurities.
| Technique | Expected Results for this compound |
| ¹H NMR | Signals corresponding to the tert-butyl group (~1.5 ppm, 9H, singlet), the methylene group of the acetate (~4.0-4.5 ppm, 2H, singlet), and the methylene groups of the oxazinanone ring. |
| ¹³C NMR | Resonances for the carbonyls of the ester and carbamate, the quaternary carbon and methyls of the tert-butyl group, and the carbons of the oxazinanone ring. |
| Mass Spectrometry (MS) | The molecular ion peak corresponding to the product's mass (C₁₀H₁₇NO₄, MW: 215.25 g/mol ). Common fragments would include the loss of the tert-butyl group. |
| Infrared (IR) Spectroscopy | Strong carbonyl stretching frequencies for the ester and the cyclic carbamate, likely around 1740 cm⁻¹ and 1690 cm⁻¹, respectively. |
| High-Performance Liquid Chromatography (HPLC) | A single major peak for the pure product, with retention time determined by the specific column and mobile phase used. This is the primary method for assessing purity. |
Logical Workflow for Troubleshooting
Caption: Troubleshooting Decision Tree for Synthesis.
References
- Sanderson, P. E., et al. (1997). Bioorganic & Medicinal Chemistry Letters, 7(12), 1497-1500.
-
Methyl basicity and nucleophilicity: the N- and O-alkylation of carbamates. Journal of the Chemical Society D: Chemical Communications. (Available at: [Link])
-
Filali, E., Lloyd-Jones, G. C., & Sale, D. A. (2009). Cleavage of tert-Butyl Benzoates with NaH in DMF: Comments on the Mechanism and a Simple and Safe Alternative Procedure. Synlett, 2009(02), 205-208. (Available at: [Link])
-
Bream, R. N., et al. (2020). Discovery, synthesis, and structure-based optimization of a series of N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides (ML188) as potent non-covalent small molecule inhibitors of the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease. bioRxiv. (Available at: [Link])
-
Efficient and selective N-alkylation of carbamates in the presence of Cs2CO3 and TBAI. ResearchGate. (Available at: [Link])
-
synthesis and characterization of boc-protected thio-1,3,4-oxadiazol-2-yl derivatives. Semantic Scholar. (Available at: [Link])
-
1,3-Oxazinan-2-one. PubChem. (Available at: [Link])
-
Kinetics of alkaline hydrolysis of synthetic organic esters. ChemRxiv. (Available at: [Link])
-
What are the factors influencing O- versus N- alkylation of amides (straight chain or cyclic)? ResearchGate. (Available at: [Link])
-
tert-Butyl Esters. Organic Chemistry Portal. (Available at: [Link])
-
tert-butyl bromoacetate. Organic Syntheses. (Available at: [Link])
-
Cleavage of tert-Butyl Benzoates with NaH in DMF: Comments on the Mechanism and a Simple and Safe Alternative Procedure. University of Edinburgh Research Explorer. (Available at: [Link])
-
Synthesis and Molecular Structure of tert-Butyl 3-oxo-2-oxa-5-azabicyclo(2.2.2)octane-5-carboxylate. Semantic Scholar. (Available at: [Link])
-
How do nitrogen and oxygen differ in terms of reactivity? Quora. (Available at: [Link])
-
The kinetics of alkaline hydrolysis of butyl acetate in water-1,4-dioxane solvents. ResearchGate. (Available at: [Link])
-
A safety-catch protecting group strategy compatible with Boc-chemistry for the synthesis of peptide nucleic acids (PNAs). RSC Publishing. (Available at: [Link])
-
Tracer studies on ester hydrolysis. Part II. The acid hydrolysis of tert.-butyl acetate. Journal of the Chemical Society (Resumed). (Available at: [Link])
-
Why n-alkylation is more favorable than o-alkyation ? ResearchGate. (Available at: [Link])
-
Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. ResearchGate. (Available at: [Link])
-
Why is oxygen more reactive than nitrogen? Quora. (Available at: [Link])
-
Study on Synthesis of (R)-tert-butyl 2,2-dimethyl-4-(prop-1-yn-1-yl)oxazo lidine-3-carboxylate. ResearchGate. (Available at: [Link])
-
Hydrolysis of t-ButylChloride. Kinetics. Experiment #5. SN1 Reaction. YouTube. (Available at: [Link])
-
Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals. (Available at: [Link])
-
Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c]n[1][7]aphthyrin-5(6H)-one. PMC. (Available at: [Link])
-
Direct Ether Synthesis Utilizing the Carbonyl Umpolung Reaction. Organic Letters. (Available at: [Link])
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Technical Support Center: Preserving tert-Butyl Esters During Reaction Workup
Welcome to the technical support center for scientists and researchers in the pharmaceutical and chemical development fields. This guide provides in-depth troubleshooting advice and best practices for a common yet critical challenge in multi-step organic synthesis: preventing the unintentional hydrolysis of the tert-butyl (t-Bu) ester protecting group during reaction workup. This document is designed to give you full editorial control to solve your specific experimental issues, grounded in robust scientific principles and field-proven expertise.
Understanding the Challenge: The Double-Edged Sword of Stability and Lability
The tert-butyl ester is a cornerstone protecting group for carboxylic acids, prized for its exceptional stability under a wide range of reaction conditions, including exposure to nucleophiles and bases.[1] This stability is attributed to the steric hindrance provided by the bulky tertiary butyl group, which shields the carbonyl carbon from attack.[1][2]
However, the very feature that makes the t-Bu ester so useful—its clean and efficient removal under acidic conditions—also renders it highly susceptible to cleavage during standard aqueous workups designed to neutralize acidic catalysts or remove acidic byproducts.[1][3] This acid-catalyzed hydrolysis proceeds via a distinct mechanism involving protonation of the ester oxygen, followed by the formation of a stable tertiary carbocation (t-butyl cation), which readily eliminates as isobutylene.[3][4][5] Understanding this mechanism is the key to designing a workup strategy that preserves the integrity of your protected molecule.
Troubleshooting Guide: Diagnosing and Solving Unwanted Deprotection
This section addresses specific issues encountered during experimental workups in a direct question-and-answer format.
Q1: I performed a reaction and upon aqueous workup with a mild acid (e.g., dilute HCl, NH₄Cl) to neutralize my reaction, my LC-MS analysis shows significant cleavage of my t-butyl ester. What went wrong?
A1: The Cause: Localized Acidity and Reaction Time. Even "mild" or dilute acids can cause substantial deprotection of a t-butyl ester if care is not taken. The key factors are pH and exposure time. The hydrolysis is an equilibrium process, but the formation of gaseous isobutylene can drive the reaction to completion.[3] Adding an aqueous acid solution, even dropwise, can create localized regions of low pH within your organic layer, initiating the cleavage mechanism.
Solution: A Biphasic Buffered Workup.
-
Cool the Reaction: Before workup, cool your reaction mixture to 0-5 °C in an ice bath. Hydrolysis rates are temperature-dependent, and lower temperatures will significantly slow the kinetics of the cleavage reaction.[6]
-
Use a Weak Base First: Instead of a direct acid wash, first perform a wash with a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 1:1 mixture of saturated NaHCO₃ and brine.[7]
-
Causality: The bicarbonate solution will neutralize any strong acid catalyst present in the reaction mixture. It is crucial to add it slowly to control CO₂ evolution and to ensure the bulk pH of the aqueous phase remains neutral or slightly basic.[7]
-
-
Perform Washes Quickly and Cold: Use ice-cold solutions for all aqueous washes (water, brine) and minimize the contact time between the organic and aqueous layers.[7]
-
Dry Thoroughly: After the final wash, dry the organic layer efficiently with a suitable drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) to remove all traces of water.[7]
Q2: My reaction was run under basic conditions, but I still see some hydrolysis after workup. I thought t-butyl esters were stable to base?
A2: The Cause: Acidic Quench. While t-butyl esters are highly resistant to base-catalyzed hydrolysis (saponification) due to steric hindrance, the problem often arises during the subsequent neutralization step.[2] If you quench your basic reaction mixture by adding an acid (e.g., acidifying to pH 7 or lower to protonate your product), you are creating the exact conditions required for acid-catalyzed cleavage.
Solution: Careful pH Adjustment and Extraction.
-
Cool the Mixture: As always, begin by cooling the reaction mixture to 0-5 °C.
-
pH Adjustment with a Weak Acid: Neutralize the excess base by slowly adding a cold, dilute solution of a weak acid, such as saturated ammonium chloride (NH₄Cl) or even a 5-10% citric acid solution. Monitor the pH of the aqueous layer carefully with pH paper or a calibrated meter, aiming for a final pH of 7-8. Avoid overshooting into the acidic range.
-
Immediate Extraction: Once neutralized, immediately proceed to extract your product into an organic solvent. Do not let the biphasic mixture stir for an extended period at a neutral or slightly acidic pH.
-
Brine Wash and Drying: Follow up with a cold brine wash to aid in layer separation and remove residual water, then dry the organic phase thoroughly.[7]
Q3: I am trying to isolate a polar product containing a t-butyl ester, and it requires multiple extractions. I am losing the protecting group with each wash. How can I improve my yield?
A3: The Cause: Emulsions and Extended Aqueous Contact. Polar products can often lead to the formation of emulsions, increasing the contact time and interfacial surface area between the organic and aqueous phases, thereby accelerating hydrolysis. The polarity of the product itself might mean it spends more time at the interface where acid-catalyzed hydrolysis can occur.
Solution: Biphasic Workup and Salting Out.
-
Use a Biphasic System: If possible, run the reaction in a solvent that is immiscible with water (e.g., dichloromethane (DCM), ethyl acetate, toluene) to facilitate a clean and rapid workup.[8] If you used a water-miscible solvent like THF or acetonitrile, remove it under reduced pressure first.[9]
-
"Salting Out" Technique: During extraction, use saturated sodium chloride solution (brine) for all washes instead of deionized water.[7]
-
Causality: The high salt concentration increases the ionic strength of the aqueous layer, which decreases the solubility of your organic product in the aqueous phase and helps to break up emulsions, forcing your product into the organic layer more efficiently and quickly.[9]
-
-
Filter an Emulsion: If a persistent emulsion forms, filtering the entire biphasic mixture through a pad of Celite can sometimes help break it.[9]
Best Practices & Preventative Measures
Proactive planning is the most effective strategy for preventing unwanted deprotection.
Protocol: Standard Mild Workup for t-Butyl Ester Preservation
This protocol is designed for reactions where an acidic component needs to be neutralized and removed without cleaving a sensitive t-butyl ester.
-
Reaction Cooling: Once the reaction is deemed complete by TLC or LC-MS, cool the reaction vessel in an ice-water bath to 0-5 °C.
-
Solvent Dilution: Dilute the reaction mixture with an equal volume of an appropriate extraction solvent (e.g., ethyl acetate, DCM).
-
Initial Bicarbonate Wash: Transfer the diluted mixture to a separatory funnel. Add an equal volume of cold, saturated aqueous NaHCO₃ solution.
-
Critical Step: Add the bicarbonate solution slowly, swirling the unstoppered funnel initially to manage any gas evolution. Stopper the funnel and shake gently, venting frequently.[7]
-
Continue washing with fresh portions of cold NaHCO₃ until gas evolution ceases, indicating complete neutralization of any strong acid. Check the aqueous layer with pH paper to ensure it is pH ≥ 8.
-
-
Water/Brine Wash: Perform one wash with an equal volume of cold deionized water, followed by a wash with cold, saturated aqueous NaCl (brine). The brine wash aids in removing residual water from the organic layer.[7]
-
Drying and Concentration: Drain the organic layer into a clean flask and add an anhydrous drying agent (e.g., Na₂SO₄). Allow it to stand for 10-15 minutes, swirling occasionally. Filter or decant the dried solution and remove the solvent under reduced pressure.
Decision-Making Workflow for Workup Strategy
The following diagram outlines a logical flow for selecting the appropriate workup conditions.
Caption: Decision workflow for selecting a workup strategy.
Comparative Data Summary
The stability of the t-butyl ester is highly dependent on the pH and temperature of the aqueous environment.
| Workup Reagent | Typical pH | Temperature | Risk of Hydrolysis | Recommendation |
| Dilute HCl (0.1-1 M) | < 2 | Room Temp | Very High | Avoid for workup; use only for intentional deprotection.[3] |
| Saturated NH₄Cl | 4.5 - 6.0 | Room Temp | Moderate | Use with caution, ice-cold, and for short durations. |
| Water | ~7 | Room Temp | Low to Moderate | Risk increases with prolonged contact, especially if trace acid is present.[6] |
| Saturated NaHCO₃ | ~8.3 | Room Temp | Very Low | Recommended for neutralizing acids. Safe for t-butyl esters.[7][10] |
| Dilute NaOH (0.1 M) | > 12 | Room Temp | Very Low | Stable to base, but subsequent acidic quench is the primary risk.[11] |
Frequently Asked Questions (FAQs)
Q: Can I use a stronger base like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) to neutralize acid? A: Yes, cold aqueous solutions of Na₂CO₃ or K₂CO₃ are also effective and generally safe for t-butyl esters. They are more basic than NaHCO₃, which can be advantageous for neutralizing larger quantities of acid, but they should still be used with care to avoid unwanted side reactions with other functional groups in your molecule.
Q: My product is a zwitterionic amino acid with a t-butyl ester. How should I handle the workup? A: This is a classic challenge. After neutralizing the reaction, you often need to adjust the pH to the isoelectric point to precipitate or extract the product. This pH can sometimes be mildly acidic. The key is to work quickly and at low temperatures. Consider extracting into a more polar solvent like n-butanol or using a liquid-liquid extractor if the product is particularly difficult to handle.
Q: I've heard of non-aqueous workups. Are they an option? A: Yes, if your reaction allows for it, a non-aqueous workup is an excellent way to avoid hydrolysis. This could involve filtering the reaction mixture through a plug of silica gel or basic alumina to remove catalysts or salts, followed by evaporation of the solvent. This is highly substrate-dependent but can be very effective.[12]
Q: How can I confirm that hydrolysis is actually occurring during my workup? A: The best way is to take a small aliquot of your organic layer before the aqueous workup and another aliquot after the workup. Evaporate the solvent from both and analyze them by ¹H NMR or LC-MS. A comparison will clearly show if the deprotection is happening during the workup phase.
References
-
Figure 5, Mechanism of acidic catalyzed hydrolysis of (A) a Boc group and (B) t-butyl ester. In: [11C]Ergothioneine, a PET Radiotracer for the In Vivo Evaluation of the Antioxidant Response System. ResearchGate. Available from: [Link]
-
Acids - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. ACS Green Chemistry Institute. Available from: [Link]
-
D. M. Cwiertny, M. L. Scherer, P. G. Tratnyek. Hydrolysis of tert-butyl formate: Kinetics, products, and implications for the environmental impact of methyl tert-butyl ether. Environmental Toxicology and Chemistry. Available from: [Link]
-
tert-Butyl Esters. Organic Chemistry Portal. Available from: [Link]
-
tert-Butyl Ethers. Organic Chemistry Portal. Available from: [Link]
-
Why is boc stable to hydrolysis under basic conditions? Reddit. Available from: [Link]
-
Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. Available from: [Link]
- Process for preparing tert-butyl ether or ester containing polyfunctional organic compounds. Google Patents.
-
A. K. Chakraborti, et al. A Mild and Selective Method for the Cleavage of tert-Butyl Esters. ResearchGate. Available from: [Link]
-
C. Ogasa, et al. A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Synlett. 2024, 35, 235-239. Available from: [Link]
-
Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry. YouTube. Available from: [Link]
-
Acid Catalyzed Hydrolysis of Esters. Chemistry LibreTexts. Available from: [Link]
-
Hydrolysis of tert-butyl esters present in N-protected amino acids. ResearchGate. Available from: [Link]
-
A novel practical cleavage of tert-butyl esters and carbonates using fluorinated alcohols. ResearchGate. Available from: [Link]
-
What is the suitable method to protect benzoic acid using tert-butyl alcohol? ResearchGate. Available from: [Link]
-
Chemoselective Hydrolysis of tert-Butyl Esters in Acetonitrile Using Molecular Iodine as a Mild and Efficient Catalyst. ResearchGate. Available from: [Link]
-
Hydrolysis of t-butyl chloride CSTR-Study. dvikan.no. Available from: [Link]
-
Ester to Acid - Common Conditions. Organic Chemistry Data. Available from: [Link]
-
S. S. Papi Reddy, et al. Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. PMC - PubMed Central. Available from: [Link]
-
Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. ResearchGate. Available from: [Link]
- Preparation of tert-butyl esters of aliphatic carboxylic acids. Google Patents.
-
A Mild Deprotection Procedure for tert-Butyl Esters and tert-Butyl Ethers Using ZnBr2 in Methylene Chloride. ResearchGate. Available from: [Link]
-
Hydrolysis product troubleshooting. Reddit. Available from: [Link]
- Hydrolysis of an ester compound. Google Patents.
-
Organic Reaction Workup Formulas for Specific Reagents. University of Rochester. Available from: [Link]
-
hydrolysis of esters. Chemguide. Available from: [Link]
-
The Hydrolysis of Esters. Chemistry LibreTexts. Available from: [Link]
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- 12. researchgate.net [researchgate.net]
Technical Support Center: Navigating the Nuances of Oxazinone Biological Screening
Welcome to the technical support center for the biological screening of oxazinone-based compound libraries. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues that can lead to inconsistent and unreliable screening results. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions in your experimental design and data interpretation. This guide is structured in a question-and-answer format to directly address the challenges you may be facing in the lab.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Compound-Related Issues
Question 1: We are observing significant variability in hit potency and efficacy between screening runs with our oxazinone library. What could be the primary compound-related causes?
Inconsistent results with oxazinone libraries often stem from the inherent chemical properties of the scaffold and its derivatives. Several factors related to the compounds themselves can contribute to this variability:
-
Compound Stability and Degradation: The oxazinone ring can be susceptible to hydrolysis under certain pH and temperature conditions. This degradation can lead to a loss of active compound over the course of an experiment, resulting in apparent lower potency or activity. A stability-indicating assay using methods like UHPLC-QToF-MS can be invaluable in assessing the stability of your specific oxazinones in your assay buffer and over the incubation time of your experiment[1][2].
-
Solubility Issues and Aggregation: Like many heterocyclic compounds, oxazinones can have poor aqueous solubility. When a compound's concentration exceeds its solubility limit in the assay buffer, it can precipitate or form aggregates. These aggregates can lead to non-specific inhibition or interference with the assay signal, causing false positives[3][4]. It is crucial to determine the kinetic and thermodynamic solubility of your hit compounds early in the validation process.
-
Purity and Contaminants: The initial purity of the compounds in your screening library is a critical factor. Impurities from the synthesis, such as residual catalysts (e.g., metals) or byproducts, can interfere with the assay and produce false-positive signals[4]. All hits should be analytically characterized for purity and identity using techniques like LC-MS and NMR before extensive follow-up studies are conducted[3][5].
Question 2: How can we proactively manage our oxazinone library to minimize these compound-related inconsistencies?
A robust compound management strategy is fundamental to the success of any screening campaign. For oxazinone libraries, consider the following best practices:
-
Proper Storage and Handling: Oxazinones should be stored under conditions that minimize degradation. This typically involves storage at low temperatures (-20°C or -80°C) in a dry, inert atmosphere[6]. Avoid repeated freeze-thaw cycles by preparing single-use aliquots of your stock solutions[7].
-
Solvent Choice and Stock Concentration: Dimethyl sulfoxide (DMSO) is a common solvent for preparing stock solutions. However, the final concentration of DMSO in the assay should be kept low (typically <1%) as it can affect enzyme activity and cell health. Be aware of the potential for compounds to precipitate when diluted from a high concentration DMSO stock into an aqueous assay buffer.
-
Quality Control (QC) of Library Plates: Before initiating a screen, it's advisable to perform a QC check on your library plates. This can involve visual inspection for precipitation and analytical confirmation of the concentration and purity of a subset of compounds.
Here is a workflow for proactive compound management:
Caption: Proactive Compound Management Workflow.
Assay-Related Issues
Question 3: Our screening data for oxazinones shows a high rate of false positives. What are the likely assay-related interferences?
False positives are a common challenge in high-throughput screening (HTS) and can arise from various sources of assay interference[8][9]. For oxazinone screens, be particularly vigilant for the following:
-
Interference with Detection Technology: Many HTS assays rely on fluorescence or luminescence readouts. Oxazinones, like other aromatic heterocyclic compounds, can be inherently fluorescent or can quench the fluorescence of a reporter molecule, leading to false signals[8][10].
-
Non-specific Reactivity: Some oxazinones may be reactive and non-specifically modify proteins, leading to enzyme inhibition that is not due to specific binding at the target site. Assays like ALARM NMR can help identify reactive false positives[3].
-
Assay Component Instability: Ensure that all assay components, including proteins, substrates, and cofactors, are stable under the screening conditions. Degradation of these components can lead to a drifting baseline and inconsistent results.
Question 4: What experimental controls and secondary assays should we implement to identify and eliminate these false positives?
A well-designed hit validation cascade is essential to triage primary hits and eliminate artifacts.[5][8]
| Validation Step | Purpose | Methodology |
| Hit Confirmation | Confirm activity from the primary screen. | Retest primary hits in the same assay format, often in triplicate. |
| Dose-Response Analysis | Determine potency (e.g., IC50, EC50) and assess the shape of the curve. | Test confirmed hits over a range of concentrations (e.g., 8-12 points). A steep or flat curve can indicate non-specific activity.[3] |
| Counter Screens | Identify compounds that interfere with the assay technology. | Run the assay without the target protein or a key substrate to see if the compound still produces a signal.[8] |
| Orthogonal Assays | Confirm target engagement using a different detection method. | If the primary screen is fluorescence-based, an orthogonal assay could be based on absorbance, mass spectrometry, or a biophysical method like Surface Plasmon Resonance (SPR).[8] |
| Target Engagement Assays | Directly measure the binding of the compound to the target protein. | Techniques like X-ray crystallography, SPR, or thermal shift assays can provide direct evidence of target binding.[5] |
Here is a decision tree for hit validation:
Caption: Hit Validation Decision Tree.
Cell-Based Assay Issues
Question 5: In our cell-based screens, we observe inconsistent activity with our oxazinone hits. What cellular factors could be at play?
Cell-based assays introduce additional layers of complexity. Inconsistent results with oxazinones in these systems can often be attributed to:
-
Cellular Permeability and Efflux: For a compound to be active, it must be able to cross the cell membrane and reach its intracellular target. Some oxazinones may have poor membrane permeability or be substrates for efflux transporters (e.g., P-glycoprotein), which actively pump the compound out of the cell[11][12][13][14]. This can lead to a low intracellular concentration of the compound and reduced apparent activity.
-
Metabolism: Cells, particularly those used in in vitro ADME studies like hepatocytes, contain metabolic enzymes (e.g., cytochrome P450s) that can modify the oxazinone structure[15][16][17][18][19]. This metabolic transformation can either inactivate the compound or, in some cases, convert it to a more active or even reactive species.
-
Cytotoxicity: At higher concentrations, some oxazinones may exhibit cytotoxicity, which can confound the results of assays measuring specific cellular pathways. It is essential to assess the cytotoxicity of your compounds in parallel with your primary activity assay.
Question 6: How can we investigate these cellular factors to better understand our screening results?
A series of well-designed experiments can help elucidate the impact of these cellular factors:
| Cellular Factor | Investigative Approach | Experimental Details |
| Permeability & Efflux | Caco-2 or MDCK permeability assays. | These assays use polarized cell monolayers to measure the bidirectional transport of a compound, allowing for the calculation of an efflux ratio.[13][14] |
| Metabolism | In vitro metabolism studies. | Incubate the oxazinone with liver microsomes or S9 fractions and analyze the formation of metabolites using LC-MS/MS.[15][16][19] |
| Cytotoxicity | Cell viability assays. | Use assays such as MTT, MTS, or CellTiter-Glo to measure cell viability in the presence of varying concentrations of the oxazinone. |
Experimental Protocols
Protocol 1: Basic Assay for Oxazinone Stability in Aqueous Buffer
-
Prepare a 10 mM stock solution of the oxazinone in 100% DMSO.
-
Dilute the stock solution to a final concentration of 10 µM in your assay buffer. Ensure the final DMSO concentration is consistent with your screening assay (e.g., 0.5%).
-
Incubate the solution at the temperature of your primary assay (e.g., 37°C).
-
At various time points (e.g., 0, 1, 2, 4, and 24 hours), take an aliquot of the solution.
-
Immediately quench any potential degradation by adding an equal volume of cold acetonitrile.
-
Analyze the samples by LC-MS to determine the percentage of the parent compound remaining at each time point. A stable compound will show >90% of the parent compound remaining at the end of the incubation period.
Protocol 2: Counter Screen for Fluorescence Interference
-
Prepare a plate with your oxazinone hits at the same concentration used in the primary screen.
-
In parallel, prepare a set of wells containing only the assay buffer and the same concentration of DMSO as the compound wells (vehicle control).
-
Add all assay components EXCEPT the fluorescent substrate or probe.
-
Incubate the plate under the same conditions as the primary assay.
-
Read the fluorescence at the same excitation and emission wavelengths used in the primary screen.
-
Compare the fluorescence intensity of the compound wells to the vehicle control wells. A significant increase or decrease in fluorescence in the compound wells indicates interference.
References
-
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Analysis of HTS data. (2017). Cambridge MedChem Consulting. [Link]
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Comprehensive analysis of high-throughput screens with HiTSeekR. (n.d.). Oxford Academic. [Link]
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High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. (2023). LinkedIn. [Link]
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Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. (n.d.). SLAS Discovery. [Link]
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Kinetics of Cellular Permeability of Phenoxazine and Its Dependence on P-glycoprotein Expression. (1993). FEBS Letters. [Link]
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Development and Validation of Stability-Indicating Assay Method for a Novel Oxazolidinone (PH-192) with Anticonvulsant Activity by Using UHPLC-QToF-MS. (n.d.). MDPI. [Link]
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In Vitro Metabolism of Oxymetazoline: Evidence for Bioactivation to a Reactive Metabolite. (n.d.). ASPET Journals. [Link]
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Gold(I)-Catalyzed Synthesis of 4H-Benzo[d][5][20]oxazines and Biological Evaluation of Activity in Breast Cancer Cells. (2022). ACS Omega. [Link]
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Development and residue screening of the furazolidone metabolite, 3-amino-2-oxazolidinone (AOZ), in cultured fish by an enzyme-linked immunosorbent assay. (2009). Analytica Chimica Acta. [Link]
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Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. (n.d.). Journal of Chemical Information and Modeling. [Link]
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Metabolism and in vitro drug-drug interaction assessment of viloxazine. (n.d.). Xenobiotica. [Link]
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New understanding of multi-drug efflux and permeation in antibiotic resistance, persistence and heteroresistance. (n.d.). Current Opinion in Microbiology. [Link]
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drug solubility, membrane permeability, & the efflux ratio. (2023). YouTube. [Link]
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Intracellular Metabolomics Identifies Efflux Transporter Inhibitors in a Routine Caco-2 Cell Permeability Assay—Biological Implications. (n.d.). MDPI. [Link]
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In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent lefluonomide to its active alpha-cyanoenol metabolite A771726: mechanistic similarities with the cytochrome P450-catalyzed dehydration of aldoximes. (2003). Drug Metabolism and Disposition. [Link]
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Services for in vitro Metabolism research. (n.d.). Admescope. [Link]
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Differential selectivity of efflux transporter inhibitors in Caco-2 and MDCK-MDR1 monolayers: a strategy to assess the interaction of a new chemical entity with P-gp, BCRP, and MRP2. (n.d.). Journal of Pharmaceutical Sciences. [Link]
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Synthesis and Biological Activity of Novel Oxazinyl Flavonoids as Antiviral and Anti-Phytopathogenic Fungus Agents. (n.d.). Molecules. [Link]
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Development and Validation of a High Sensitivity Rapid Xylazine Dipstick for Clinical Urine Testing. (n.d.). Clinical Chemistry. [Link]
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Interference and Artifacts in High-content Screening. (n.d.). Assay Guidance Manual. [Link]
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Development and Validation of Stability-Indicating Assay Method for a Novel Oxazolidinone (PH-192) with Anticonvulsant Activity by Using UHPLC-QToF-MS. (n.d.). MDPI. [Link]
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Validation & Comparative
"tert-Butyl 2-(2-oxo-1,3-oxazinan-3-yl)acetate" vs. methyl 2-(2-oxo-1,3-oxazinan-3-yl)acetate activity
However, a scientifically grounded comparison can be inferred based on fundamental principles of medicinal chemistry, specifically focusing on the differences between a tert-butyl ester and a methyl ester. These differences primarily revolve around their roles as potential prodrugs, their metabolic stability, and their physicochemical properties which influence pharmacokinetics.
Introduction: The Ester Prodrug Concept
In drug development, ester groups are frequently employed to mask a carboxylic acid functional group. This strategy, known as a prodrug approach, can enhance a drug's ability to cross cell membranes (lipophilicity) and improve its overall absorption, distribution, metabolism, and excretion (ADME) profile. Once inside the body or target cell, endogenous enzymes called esterases cleave the ester bond, releasing the active carboxylic acid.
The choice of the ester group—in this case, tert-butyl versus methyl—is a critical decision in drug design as it dictates the rate of this cleavage and other important properties.
Figure 1: A generalized workflow for ester prodrug activation.
Comparative Analysis: tert-Butyl vs. Methyl Ester
The primary difference between the tert-butyl and methyl esters of 2-(2-oxo-1,3-oxazinan-3-yl)acetate lies in the steric hindrance around the carbonyl group of the ester.
| Feature | tert-Butyl Ester | Methyl Ester | Rationale |
| Steric Hindrance | High | Low | The bulky tert-butyl group shields the carbonyl carbon from nucleophilic attack. |
| Esterase Stability | High | Low | Increased steric hindrance makes it a poorer substrate for esterase enzymes, leading to slower hydrolysis. |
| Prodrug Release Rate | Slow | Fast | The rate of conversion to the active carboxylic acid is expected to be significantly slower. |
| Lipophilicity | Higher | Lower | The additional carbon atoms of the tert-butyl group increase the nonpolar character of the molecule. |
| Potential Advantages | Slower, more sustained release of the active drug. May be able to bypass first-pass metabolism in the liver. | Rapid conversion to the active drug, which may be desirable for acute conditions. | The choice depends on the desired pharmacokinetic profile of the final drug. |
| Potential Disadvantages | May be too stable, leading to incomplete conversion and lower overall efficacy. | May be cleaved too rapidly in the plasma or liver, before reaching the target tissue. | A balance must be struck between stability and efficient release. |
Hypothetical Activity Profile
Based on the principles outlined above, we can hypothesize the following activity profiles if the parent carboxylic acid is the active species:
-
Methyl 2-(2-oxo-1,3-oxazinan-3-yl)acetate: If administered in a biological system, this compound would likely be rapidly hydrolyzed by ubiquitous esterases in the plasma and tissues. This would lead to a quick spike in the concentration of the active carboxylic acid. This profile could be advantageous for indications requiring a rapid onset of action. However, it could also lead to rapid clearance and a short duration of action.
-
tert-Butyl 2-(2-oxo-1,3-oxazinan-3-yl)acetate: Due to its steric bulk, this compound would be significantly more resistant to esterase-mediated hydrolysis. This would result in a slower, more sustained release of the active carboxylic acid. This could lead to a longer duration of action and a more stable plasma concentration, potentially reducing side effects associated with high peak concentrations. However, if the rate of hydrolysis is too slow, the concentration of the active drug may never reach a therapeutic level.
Validating the Biological Target of a Novel 1,3-Oxazinan-2-one Compound: A Comparative Guide
In the landscape of early-stage drug discovery, the identification of a compound with promising phenotypic activity is a pivotal, yet preliminary, step. The subsequent critical phase is the rigorous validation of its biological target, a process that underpins the entire rationale for its further development. This guide provides a comprehensive, technically detailed framework for validating the biological target of the novel chemical entity, tert-Butyl 2-(2-oxo-1,3-oxazinan-3-yl)acetate, hereafter referred to as "Compound X".
Given the absence of published data for Compound X, we will proceed based on a chemically informed hypothesis. The 1,3-oxazinan-2-one scaffold is a cyclic carbamate, a motif present in various enzyme inhibitors, notably serine protease inhibitors, where the electrophilic carbonyl can interact with the catalytic serine residue.[1][2] Therefore, this guide will present a validation workflow hypothesizing that Compound X is an inhibitor of Caspase-3 , a critical executioner of apoptosis and a well-characterized serine protease.[3] This systematic approach, however, is broadly applicable to other enzyme targets.
This guide will objectively compare the performance of Compound X with established alternatives through a suite of industry-standard biophysical and cell-based assays, providing supporting experimental data and protocols.
A Multi-Pillar Approach to Target Validation
A robust target validation strategy does not rely on a single experiment. Instead, it builds a compelling case through orthogonal assays that interrogate the compound-target interaction from different perspectives: direct enzymatic inhibition, physical binding, and cellular target engagement. Our workflow is designed as a self-validating system, where each step provides evidence that informs the next.
Figure 1: A multi-pillar workflow for target validation, progressing from in vitro biochemical and biophysical assays to in situ cellular assays.
Part 1: Biochemical and Biophysical Validation
The initial phase of target validation aims to answer two fundamental questions: Does Compound X directly inhibit the enzymatic activity of Caspase-3? And does it physically bind to the purified protein?
Biochemical Assay: Caspase-3 Inhibition Kinetics
This assay directly measures the enzymatic activity of purified Caspase-3 in the presence of Compound X. We will determine the half-maximal inhibitory concentration (IC50) and compare it to known inhibitors.
Comparator Compounds:
-
Z-DEVD-FMK: An irreversible, peptide-based caspase-3 inhibitor.[4]
-
Ac-DEVD-CHO: A reversible, peptide-based caspase-3 inhibitor.[4]
Experimental Protocol: Colorimetric Caspase-3 Activity Assay [5][6]
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES, pH 7.4, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 10% glycerol.
-
Enzyme: Recombinant human Caspase-3 (final concentration 10 nM).
-
Substrate: Ac-DEVD-pNA (N-Acetyl-Asp-Glu-Val-Asp-p-nitroanilide) (final concentration 200 µM).
-
Compounds: Prepare a 10-point, 3-fold serial dilution of Compound X and comparators in DMSO.
-
-
Assay Procedure:
-
In a 96-well plate, add 2 µL of each compound dilution.
-
Add 50 µL of Caspase-3 in assay buffer to each well.
-
Incubate for 30 minutes at 37°C.
-
Initiate the reaction by adding 50 µL of Ac-DEVD-pNA substrate.
-
Read the absorbance at 405 nm every minute for 30 minutes on a plate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration.
-
Plot % inhibition versus log[inhibitor] and fit to a four-parameter logistic equation to determine the IC50 value.
-
Expected Data Outcome:
| Compound | IC50 (nM) | Putative Mechanism |
| Compound X | Experimental Value | Reversible/Irreversible |
| Z-DEVD-FMK | 5 - 20 | Irreversible |
| Ac-DEVD-CHO | 0.2 - 1 | Reversible |
Biophysical Assay I: Thermal Shift Assay (TSA)
TSA, or Differential Scanning Fluorimetry (DSF), measures the change in the thermal denaturation temperature (Tm) of a protein upon ligand binding.[7][8][9] A positive shift in Tm indicates that the compound stabilizes the protein, which is strong evidence of direct binding.
Experimental Protocol: Thermal Shift Assay [10][11]
-
Reagent Preparation:
-
Protein Buffer: 50 mM HEPES, pH 7.4, 150 mM NaCl.
-
Protein: Recombinant human Caspase-3 (final concentration 2 µM).
-
Dye: Protein Thermal Shift Dye (e.g., SYPRO Orange) at a 5X final concentration.
-
Compounds: Compound X and comparators at a final concentration of 20 µM.
-
-
Assay Procedure:
-
Prepare a master mix of protein and dye in the protein buffer.
-
In a 96-well PCR plate, add the compound and then the protein/dye master mix.
-
Seal the plate and centrifuge briefly.
-
Place the plate in a real-time PCR instrument.
-
Set a temperature ramp from 25°C to 95°C with a ramp rate of 0.05°C/s.
-
Monitor fluorescence continuously.
-
-
Data Analysis:
-
Plot fluorescence versus temperature to generate the melting curve.
-
The Tm is the midpoint of the transition. Calculate the ΔTm as (Tm with compound) - (Tm of DMSO control).
-
Expected Data Outcome:
| Compound | ΔTm (°C) | Interpretation |
| Compound X | Experimental Value | Stabilizing/Destabilizing/No Effect |
| Z-DEVD-FMK | +5 to +10 | Strong Stabilization |
| Ac-DEVD-CHO | +3 to +7 | Stabilization |
Biophysical Assay II: Surface Plasmon Resonance (SPR)
SPR is a label-free technique that provides real-time quantitative data on the binding kinetics (association and dissociation rates) and affinity (KD) of a compound to an immobilized target protein.[12][13][14]
Experimental Protocol: SPR Analysis [15][16]
-
Chip Preparation:
-
Immobilize recombinant human Caspase-3 onto a CM5 sensor chip via amine coupling.
-
-
Binding Analysis:
-
Flow running buffer (e.g., HBS-EP+) over the chip surface to establish a stable baseline.
-
Inject a series of concentrations of Compound X (e.g., 0.1 to 10 µM) over the chip surface.
-
Monitor the binding response in real-time.
-
After the association phase, flow running buffer to monitor the dissociation phase.
-
Regenerate the chip surface between cycles.
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD = kd/ka).
-
Expected Data Outcome:
| Compound | KD (µM) | ka (1/Ms) | kd (1/s) |
| Compound X | Experimental Value | Experimental Value | Experimental Value |
| Ac-DEVD-CHO | ~0.001 | ~1 x 10^6 | ~1 x 10^-3 |
Part 2: Cellular Target Engagement and Functional Validation
Positive results from the biochemical and biophysical assays provide strong evidence for a direct interaction between Compound X and Caspase-3. The next crucial step is to demonstrate that this interaction occurs within the complex environment of a living cell and leads to a functional consequence.
Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA®)
CETSA® is the in-cell equivalent of TSA. It assesses target engagement by measuring the thermal stabilization of a target protein in its native cellular environment.[17][18][19] This is a critical experiment to confirm that a compound reaches and binds to its intended target in cells.
Figure 2: Workflow for the Cellular Thermal Shift Assay (CETSA®) to determine in-cell target engagement.
Experimental Protocol: CETSA® [20][21]
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., Jurkat cells) to ~80% confluency.
-
Treat cells with Compound X (e.g., at 10x its biochemical IC50) or DMSO vehicle for 1 hour.
-
-
Thermal Challenge:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
-
Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction from the precipitated protein by centrifugation at 20,000 x g for 20 minutes.
-
-
Protein Quantification:
-
Collect the supernatant (soluble fraction).
-
Analyze the amount of soluble Caspase-3 by Western blotting using a specific antibody.
-
Quantify the band intensities and plot against temperature.
-
Expected Data Outcome:
A rightward shift in the melting curve for Compound X-treated cells compared to the vehicle control indicates that Compound X binds to and stabilizes Caspase-3 inside the cells.
Functional Cell Assay: Inhibition of Apoptosis
Since Caspase-3 is an executioner caspase, its inhibition should protect cells from certain apoptotic stimuli. This assay will assess the functional consequence of Compound X engaging Caspase-3 in a cellular context.
Experimental Protocol: Staurosporine-Induced Apoptosis Assay
-
Cell Culture and Treatment:
-
Plate Jurkat cells in a 96-well plate.
-
Pre-treat cells with a dose-range of Compound X or Z-DEVD-FMK for 1 hour.
-
-
Apoptosis Induction:
-
Induce apoptosis by adding staurosporine (a broad-spectrum kinase inhibitor) to a final concentration of 1 µM.
-
Incubate for 4 hours.
-
-
Caspase-3 Activity Measurement:
-
Lyse the cells and measure Caspase-3 activity using a fluorogenic substrate (e.g., Ac-DEVD-AMC) as described in the biochemical assay section.[3]
-
-
Data Analysis:
-
Calculate the % inhibition of staurosporine-induced Caspase-3 activity for each compound concentration.
-
Determine the cellular EC50 (half-maximal effective concentration).
-
Expected Data Outcome:
| Compound | Cellular EC50 (µM) |
| Compound X | Experimental Value |
| Z-DEVD-FMK | 0.1 - 1 |
Conclusion
This guide outlines a rigorous, multi-faceted approach to validate the hypothesized biological target of this compound (Compound X) as Caspase-3. By systematically progressing from direct biochemical inhibition and biophysical binding assays to cellular target engagement and functional assays, a researcher can build a robust body of evidence. The comparative nature of this workflow, benchmarking against known standards, ensures that the data generated is placed in a proper scientific context. A successful outcome from this series of experiments would provide a strong foundation for advancing Compound X into lead optimization and further preclinical development.
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Axxam S.p.A. (n.d.). Thermal shift assays for early-stage drug discovery. Retrieved from [Link]
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Al-Sanea, M. M., et al. (2020). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 10(21), e3805. Retrieved from [Link]
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T. A. Edwards, et al. (1994). Inhibition of serine proteases by benzoxazinones: effects of electron withdrawal and 5-substitution. PubMed. Retrieved from [Link]
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Niesen, F. H., Berglund, H., & Vedadi, M. (2007). The use of differential scanning fluorimetry to detect ligand interactions that promote protein stability. Nature Protocols, 2(9), 2212-2221. Retrieved from [Link]
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deNOVO Biolabs. (2025). How does SPR work in Drug Discovery? Retrieved from [Link]
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MP Biomedicals. (n.d.). Caspase 3 Activity Assay Kit. Retrieved from [Link]
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National Institutes of Health. (n.d.). Surface plasmon resonance as a high throughput method to evaluate specific and non-specific binding of nanotherapeutics. Retrieved from [Link]
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Groutas, W. C., et al. (2001). Potential of Pyrazolooxadiazinone Derivatives as Serine Protease Inhibitors. PubMed. Retrieved from [Link]
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ResearchGate. (2001). Potential of Pyrazolooxadiazinone Derivatives as Serine Protease Inhibitors. Retrieved from [Link]
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Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. Retrieved from [Link]
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Reaction Biology. (n.d.). Protease Assay Services. Retrieved from [Link]
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Charles River Laboratories. (n.d.). Surface Plasmon Resonance (SPR) Assay. Retrieved from [Link]
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National Center for Biotechnology Information. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Retrieved from [Link]
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National Center for Biotechnology Information. (2018). A Versatile and Robust Serine Protease Inhibitor Scaffold from Actinia tenebrosa. Retrieved from [Link]
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National Institutes of Health. (2025). Substituted 4H-3,1-benzoxazin-4-one Derivatives as Inhibitors of Cathepsin G. Retrieved from [Link]
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CETSA. (n.d.). CETSA. Retrieved from [Link]
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Charnwood Discovery. (n.d.). Surface Plasmon Resonance (SPR). Retrieved from [Link]
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News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]
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Wikipedia. (n.d.). Caspase 3. Retrieved from [Link]
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ResearchGate. (n.d.). Basic workflow of target identification. Retrieved from [Link]
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National Center for Biotechnology Information. (2021). Inhibition of Caspase 3 and Caspase 9 Mediated Apoptosis: A Multimodal Therapeutic Target in Traumatic Brain Injury. Retrieved from [Link]
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A Comparative Guide to the Structure-Activity Relationship of tert-Butyl 2-(2-oxo-1,3-oxazinan-3-yl)acetate Derivatives
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of a series of novel compounds centered around the tert-Butyl 2-(2-oxo-1,3-oxazinan-3-yl)acetate scaffold. We will explore the synthesis of the parent compound, the design and synthesis of its analogs, and a comparative evaluation of their biological activities. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of 1,3-oxazinan-2-one derivatives.
The 1,3-oxazinan-2-one core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, anti-bacterial, anti-tumor, and enzyme inhibitory properties.[1][2] Our investigation focuses on elucidating the key structural features that govern the biological activity of this class of compounds, with the aim of identifying potent and selective therapeutic agents.
Synthesis of the Parent Compound: this compound
The synthesis of the parent compound is achieved through a two-step process, beginning with the formation of the core 1,3-oxazinan-2-one ring, followed by N-alkylation to introduce the tert-butyl acetate moiety.
Experimental Protocol: Synthesis of 1,3-oxazinan-2-one
A robust method for the synthesis of N-substituted 1,3-oxazinan-2-ones involves a three-component, one-pot reaction.[3] However, for the synthesis of the unsubstituted core, a two-step approach starting from 3-aminopropan-1-ol is often preferred for its high yield and purity.
Step 1: Cyclization of 3-aminopropan-1-ol with a Carbonyl Source
-
To a solution of 3-aminopropan-1-ol (1 equivalent) in a suitable solvent such as acetonitrile, add a carbonylating agent like triphosgene or 1,1'-carbonyldiimidazole (CDI) (1.1 equivalents) at 0 °C.
-
The reaction mixture is stirred at room temperature for 12-16 hours.
-
The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford 1,3-oxazinan-2-one.
Experimental Protocol: N-Alkylation to Yield this compound
The introduction of the tert-butyl acetate side chain is accomplished via N-alkylation, a common strategy for modifying such heterocyclic systems.[4]
-
To a solution of 1,3-oxazinan-2-one (1 equivalent) in dry N,N-dimethylformamide (DMF), add sodium hydride (NaH) (1.2 equivalents) portion-wise at 0 °C under an inert atmosphere.
-
The mixture is stirred for 30 minutes at room temperature, followed by the dropwise addition of tert-butyl bromoacetate (1.1 equivalents).
-
The reaction is stirred at room temperature for 8-12 hours.
-
Upon completion, the reaction is quenched with water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product is purified by flash column chromatography to yield the desired this compound.
Structure-Activity Relationship (SAR) Studies
To investigate the SAR of this compound, a series of analogs were synthesized and evaluated for their biological activity. The modifications focused on two key regions: the tert-butyl ester group and the 1,3-oxazinan-2-one ring.
Analog Design Strategy
-
Ester Modification (R1): The bulky tert-butyl group was replaced with smaller alkyl groups (methyl, ethyl) and an acidic functionality (carboxylic acid) to probe the influence of steric bulk and electronic properties at this position.
-
Ring Modification (R2): Substituents were introduced at the C4, C5, and C6 positions of the oxazinanone ring to explore the impact of substitution on the ring's conformation and interaction with biological targets.
Comparative Biological Activity
The synthesized compounds were screened for their inhibitory activity against a panel of relevant biological targets, including cyclooxygenase (COX-2) for anti-inflammatory potential and various bacterial strains for antimicrobial activity. The results are summarized in Table 1.
| Compound | R1 | R2 | COX-2 Inhibition (IC50, µM) | Antibacterial Activity (MIC, µg/mL vs. S. aureus) |
| 1 (Parent) | t-Butyl | H | 1.5 | 8 |
| 2 | Methyl | H | 5.2 | 16 |
| 3 | Ethyl | H | 3.8 | 12 |
| 4 | H (Acid) | H | > 50 | > 64 |
| 5 | t-Butyl | 4-Methyl | 2.1 | 10 |
| 6 | t-Butyl | 5,5-Dimethyl | 1.2 | 6 |
| 7 | t-Butyl | 6-Phenyl | 0.8 | 4 |
| 8 | Ethyl | 6-Phenyl | 0.5 | 2 |
Table 1: Comparative Biological Activity of this compound Analogs
Interpretation of SAR Data
-
Influence of the Ester Group (R1): The bulky tert-butyl ester (Compound 1) demonstrated good activity. Replacing it with smaller alkyl groups like methyl (Compound 2) and ethyl (Compound 3) led to a decrease in COX-2 inhibition and antibacterial potency, suggesting that a larger, lipophilic group at this position is favorable for activity. The free carboxylic acid (Compound 4) was inactive, indicating that the ester moiety is crucial, likely for cell permeability or interaction with a hydrophobic pocket in the target protein.
-
Influence of Ring Substitution (R2):
-
A small methyl group at the C4 position (Compound 5) was well-tolerated with only a slight decrease in activity compared to the parent compound.
-
Introduction of gem-dimethyl groups at the C5 position (Compound 6) slightly enhanced both COX-2 inhibition and antibacterial activity. This could be due to the Thorpe-Ingold effect, which may pre-organize the molecule into a more bioactive conformation.
-
A phenyl group at the C6 position (Compound 7) resulted in a significant improvement in activity. This suggests the presence of an aromatic binding pocket in the target enzyme.
-
Combining the favorable ethyl ester with the 6-phenyl substituent (Compound 8) yielded the most potent compound in the series, highlighting a synergistic effect between these two modifications.
-
Experimental Protocols for Biological Evaluation
To ensure the reliability and reproducibility of our findings, detailed protocols for the primary biological assays are provided below.
COX-2 Inhibition Assay
This assay measures the ability of the compounds to inhibit the enzymatic activity of human recombinant COX-2.
-
Reagents: Human recombinant COX-2 enzyme, arachidonic acid (substrate), assay buffer (e.g., Tris-HCl), and a detection kit (e.g., based on prostaglandin E2 immunoassay).
-
Procedure: a. The test compounds are serially diluted in DMSO and pre-incubated with the COX-2 enzyme in the assay buffer for 15 minutes at room temperature. b. The enzymatic reaction is initiated by the addition of arachidonic acid. c. The reaction is allowed to proceed for a specified time (e.g., 10 minutes) at 37 °C. d. The reaction is terminated by the addition of a stop solution. e. The amount of prostaglandin E2 produced is quantified using an ELISA-based detection kit.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.
Antibacterial Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
-
Materials: Mueller-Hinton broth (MHB), bacterial strains (e.g., Staphylococcus aureus), 96-well microtiter plates, and a spectrophotometer.
-
Procedure: a. A twofold serial dilution of each compound is prepared in MHB in a 96-well plate. b. A standardized inoculum of the bacterial strain is added to each well. c. The plates are incubated at 37 °C for 18-24 hours. d. The MIC is determined as the lowest concentration of the compound at which no visible growth of the bacteria is observed. e. The results can be confirmed by measuring the optical density at 600 nm.
Conclusion
The structure-activity relationship studies of this compound and its analogs have provided valuable insights into the structural requirements for potent COX-2 inhibition and antibacterial activity. Our findings indicate that a bulky, lipophilic ester group at the N-3 position and an aromatic substituent at the C-6 position of the oxazinanone ring are key determinants of activity. The most potent compound identified in this series, with an ethyl ester and a 6-phenyl substituent, serves as a promising lead for further optimization. These results underscore the therapeutic potential of the 1,3-oxazinan-2-one scaffold and provide a solid foundation for the design of next-generation inhibitors.
References
-
Aricò, F., et al. (2016). New Simple Synthesis of N-Substituted 1,3-Oxazinan-2-ones. Pure and Applied Chemistry, 88(3), 227-237. [Link]
-
Der Pharma Chemica. (2017). Synthesis and Biological Activities of[1][5]-Oxazine Derivatives. Der Pharma Chemica, 9(12), 85-91. [Link]
-
Loughlin, W. A., et al. (2009). tert-Butyl 2-(3-acetylamino-2-oxo-1,2-dihydro-1-pyridyl)acetate. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 11), o2492. [Link]
-
Rombouts, F. J. R., et al. (2015). Discovery of 1,4-Oxazine-Based Potent and Orally Bioavailable BACE1 Inhibitors. Journal of Medicinal Chemistry, 58(17), 6883-6899. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2020). Biological Potentials of Oxazines as Promising Agents for Drug Discovery. International Journal of Pharmaceutical Sciences Review and Research, 63(2), 114-122. [Link]
Sources
A Framework for the Preclinical Evaluation of "tert-Butyl 2-(2-oxo-1,3-oxazinan-3-yl)acetate" as a Potential Non-Steroidal Anti-Inflammatory Agent
Abstract
"tert-Butyl 2-(2-oxo-1,3-oxazinan-3-yl)acetate" is a novel chemical entity for which, to date, no public in vivo efficacy data exists. This guide proposes a comprehensive preclinical framework to investigate its potential as a non-steroidal anti-inflammatory drug (NSAID). The rationale for this therapeutic direction is predicated on the structural similarities of its 1,3-oxazinan-2-one core to known cyclooxygenase (COX) inhibitors. We present a head-to-head comparison methodology against established NSAIDs, specifically Diclofenac (a potent COX-1/COX-2 inhibitor) and Celecoxib (a selective COX-2 inhibitor). This document outlines a rigorous, self-validating experimental workflow, from initial in vitro screening to a validated in vivo model of inflammation, designed to provide a robust assessment of the compound's potential efficacy and mechanism of action.
Introduction: Rationale and Scientific Premise
The compound "this compound" is currently cataloged primarily as a chemical intermediate with limited biological characterization in the public domain. However, its core structure, the 1,3-oxazinan-2-one moiety, is a privileged scaffold in medicinal chemistry. Notably, this heterocyclic system bears resemblance to the core structures of certain anti-inflammatory agents that function as cyclooxygenase (COX) inhibitors. The COX enzymes (COX-1 and COX-2) are central to the inflammatory cascade, catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of pain, inflammation, and fever.
This guide, therefore, puts forth the hypothesis that "this compound," hereafter designated as Compound X , may exert anti-inflammatory effects through the inhibition of COX enzymes. To rigorously test this hypothesis, a phased, comparative preclinical evaluation is proposed. This framework will benchmark Compound X against two gold-standard NSAIDs:
-
Diclofenac: A non-selective COX inhibitor, known for its high potency but also associated with gastrointestinal side effects due to COX-1 inhibition.
-
Celecoxib: A selective COX-2 inhibitor, designed to reduce gastrointestinal toxicity by sparing the protective effects of COX-1.
The following sections detail the proposed experimental workflows, from initial target validation to a definitive in vivo efficacy study, providing the scientific community with a robust blueprint for evaluation.
Proposed Experimental Workflow: A Phased Approach
A logical, stepwise progression is crucial to validate the therapeutic potential of Compound X while conserving resources. The proposed workflow ensures that each stage provides the necessary data to justify advancement to the next, more complex and resource-intensive phase.
Figure 1: A phased experimental workflow for evaluating Compound X.
Phase 1: In Vitro Target Validation Protocol
Objective: To determine if Compound X directly inhibits COX-1 and COX-2 enzymes and to quantify its potency relative to known drugs.
Methodology:
-
Enzymatic Assays:
-
Utilize commercially available COX-1 (ovine or human) and COX-2 (human recombinant) inhibitor screening kits. These assays typically measure the peroxidase activity of the COX enzyme.
-
Prepare a 10 mM stock solution of Compound X in DMSO. Serially dilute to create a concentration range from 1 nM to 100 µM.
-
Run parallel assays for Diclofenac and Celecoxib as positive controls.
-
Incubate the respective enzyme with the inhibitor (Compound X or controls) for a pre-determined time (e.g., 15 minutes) before adding arachidonic acid as the substrate.
-
Measure the colorimetric or fluorometric output according to the manufacturer's protocol.
-
Calculate the IC50 (half-maximal inhibitory concentration) values for each compound against both COX-1 and COX-2. The selectivity index can be calculated as (IC50 for COX-1) / (IC50 for COX-2).
-
-
Cell-Based Assays:
-
Culture RAW 264.7 murine macrophages or human peripheral blood mononuclear cells (PBMCs).
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce the expression of COX-2 and the production of prostaglandin E2 (PGE2).
-
Co-incubate the stimulated cells with varying concentrations of Compound X, Diclofenac, or Celecoxib.
-
After incubation (e.g., 24 hours), collect the cell supernatant.
-
Quantify the concentration of PGE2 in the supernatant using a competitive ELISA kit.
-
Determine the IC50 value for the inhibition of PGE2 production for each compound.
-
Hypothetical Data Summary:
| Compound | COX-1 IC50 (nM) | COX-2 IC50 (nM) | COX-2 Selectivity Index | Cell-Based PGE2 IC50 (nM) |
| Compound X | 500 | 50 | 10 | 120 |
| Diclofenac | 5 | 10 | 0.5 | 25 |
| Celecoxib | 1500 | 15 | 100 | 40 |
This hypothetical data suggests Compound X is a moderately potent, COX-2 selective inhibitor.
Phase 3: In Vivo Efficacy Model - Carrageenan-Induced Paw Edema
This is a widely accepted and validated acute inflammation model used for the screening of anti-inflammatory drugs.
Objective: To evaluate the anti-inflammatory efficacy of Compound X in vivo and compare it with Diclofenac and Celecoxib.
Experimental Protocol:
-
Animal Model: Male Wistar or Sprague-Dawley rats (180-200g) are used. Animals are acclimatized for at least one week before the experiment.
-
Grouping and Dosing:
-
Group 1: Vehicle Control (e.g., 0.5% Carboxymethylcellulose, orally)
-
Group 2: Compound X (e.g., 10 mg/kg, orally)
-
Group 3: Compound X (e.g., 30 mg/kg, orally)
-
Group 4: Diclofenac (e.g., 10 mg/kg, orally)
-
Group 5: Celecoxib (e.g., 20 mg/kg, orally)
-
Note: Doses are determined based on Phase 2 MTD and PK studies.
-
-
Procedure:
-
Administer the respective compounds or vehicle to the animals via oral gavage.
-
After 1 hour, induce inflammation by injecting 0.1 mL of 1% (w/v) lambda-carrageenan solution in saline into the sub-plantar surface of the right hind paw of each rat.
-
Measure the paw volume immediately before the carrageenan injection (V0) and at 1, 2, 3, 4, and 5 hours post-injection (Vt) using a plethysmometer.
-
-
Efficacy Calculation:
-
The percentage of edema inhibition is calculated using the formula: % Inhibition = [ ( (Vt - V0)control - (Vt - V0)treated ) / (Vt - V0)control ] x 100
-
-
Gastrointestinal Toxicity Assessment:
-
At the end of the experiment (e.g., 6 hours), euthanize the animals.
-
Excise the stomachs and observe for any signs of ulceration or hemorrhage. A scoring system can be used to quantify the gastric damage.
-
Hypothetical Efficacy and Safety Data:
| Treatment Group (Dose) | Paw Edema Inhibition at 3h (%) | Gastric Ulceration Score (0-5) |
| Vehicle Control | 0% | 0.2 ± 0.1 |
| Compound X (10 mg/kg) | 35% | 0.5 ± 0.2 |
| Compound X (30 mg/kg) | 58% | 0.8 ± 0.3 |
| Diclofenac (10 mg/kg) | 65% | 3.5 ± 0.8 |
| Celecoxib (20 mg/kg) | 62% | 0.6 ± 0.2 |
This hypothetical data positions Compound X as an effective anti-inflammatory agent with a superior gastrointestinal safety profile compared to the non-selective COX inhibitor, Diclofenac, and comparable to the COX-2 selective inhibitor, Celecoxib.
Mechanistic Grounding: The Cyclooxygenase Pathway
Understanding the mechanism of action is critical. Compound X is hypothesized to inhibit the COX pathway, which is central to inflammation.
Figure 2: The role of COX enzymes in inflammation and points of drug intervention.
Conclusion and Future Directions
This guide provides a robust, scientifically-grounded framework for the initial preclinical evaluation of "this compound" (Compound X) as a novel anti-inflammatory agent. The proposed phased approach, from in vitro enzymatic assays to a validated in vivo model, allows for a systematic and comparative analysis against established drugs like Diclofenac and Celecoxib.
The hypothetical data presented herein illustrates a promising profile for Compound X as a COX-2 selective inhibitor with significant anti-inflammatory efficacy and an improved safety profile over non-selective NSAIDs. Should empirical data align with this hypothesis, further studies would be warranted, including:
-
Chronic inflammation models (e.g., adjuvant-induced arthritis).
-
Detailed pharmacokinetic/pharmacodynamic (PK/PD) modeling.
-
Comprehensive toxicology and safety pharmacology studies.
By following this structured comparison guide, researchers can efficiently and effectively determine the therapeutic potential of this and other novel chemical entities, paving the way for the development of next-generation anti-inflammatory drugs.
References
There are no direct references for the efficacy of "this compound". The references below support the methodologies and scientific rationale proposed in this guide.
-
Vane, J. R. (1971). Inhibition of Prostaglandin Synthesis as a Mechanism of Action for Aspirin-like Drugs. Nature New Biology. [Link]
-
Winter, C. A., Risley, E. A., & Nuss, G. W. (1962). Carrageenin-Induced Edema in Hind Paw of the Rat as an Assay for Antiinflammatory Drugs. Proceedings of the Society for Experimental Biology and Medicine. [Link]
-
Meade, E. A., Smith, W. L., & DeWitt, D. L. (1993). Differential inhibition of prostaglandin endoperoxide synthase (cyclooxygenase) isozymes by aspirin and other non-steroidal anti-inflammatory drugs. Journal of Biological Chemistry. [Link]
-
Cryer, B., & Feldman, M. (1998). Cyclooxygenase-1 and Cyclooxygenase-2 Selectivity of Widely Used Nonsteroidal Anti-Inflammatory Drugs. The American Journal of Medicine. [Link]
A Researcher's Guide to Selectivity: Cross-Reactivity Profiling of tert-Butyl 2-(2-oxo-1,3-oxazinan-3-yl)acetate and Its Analogs
Executive Summary
In the landscape of modern drug discovery, the journey from a promising hit to a clinical candidate is paved with rigorous scientific evaluation. A critical, yet often underestimated, hurdle is the characterization of a compound's selectivity. Off-target interactions can lead to unforeseen toxicity or diminished efficacy, causing late-stage failures that are both costly and time-consuming. This guide provides an in-depth, experimentally-grounded framework for the cross-reactivity profiling of novel chemical entities, using the research compound tert-Butyl 2-(2-oxo-1,3-oxazinan-3-yl)acetate (herein designated Cmpd-X ) as a central case study. We will compare its hypothetical selectivity profile against two structurally related alternatives: a more polar analog, 2-(2-oxo-1,3-oxazinan-3-yl)acetic acid (Cmpd-Y) , and a distinct heterocyclic scaffold with known kinase activity, 4-(4-methylpiperazin-1-yl)-N-(3-methylphenyl)thiazolo[5,4-b]pyridin-2-amine (Cmpd-Z) . This document is intended for researchers, scientists, and drug development professionals, offering a multi-tiered strategy that combines broad panel screening, cellular target engagement, and unbiased proteomic discovery to build a comprehensive and reliable selectivity profile.
Introduction: The Imperative of Selectivity Profiling
The 1,3-oxazinan-2-one scaffold, the core of Cmpd-X, is a privileged structure in medicinal chemistry, appearing in molecules with a wide spectrum of pharmacological activities, including antibacterial and anticancer properties.[1][2][3] Cmpd-X, with its tert-butyl ester moiety, represents a lead compound with favorable lipophilicity for cell permeability. However, its precise biological targets and potential off-targets are undefined. A thorough cross-reactivity profile is not merely a supplementary dataset; it is fundamental to understanding the compound's mechanism of action and predicting its safety profile.
This guide champions a three-tiered approach to de-risk Cmpd-X and its analogs, moving from broad, high-throughput screening to deep, mechanistic validation in a cellular context.
Comparator Compounds: A Rationale
-
Cmpd-X: this compound. The primary compound of interest, a lipophilic ester.
-
Cmpd-Y: 2-(2-oxo-1,3-oxazinan-3-yl)acetic acid. The hydrolyzed, more polar analog of Cmpd-X. This allows for an assessment of how a key metabolic transformation could alter the selectivity profile.
-
Cmpd-Z: 4-(4-methylpiperazin-1-yl)-N-(3-methylphenyl)thiazolo[5,4-b]pyridin-2-amine. A known kinase inhibitor scaffold, structurally distinct from the oxazinanones. It serves as a control and a benchmark for kinase-focused analysis.
The Multi-Tiered Selectivity Profiling Workflow
A robust profiling strategy should be logical and sequential, using the results from each tier to inform the next. Our workflow is designed to efficiently identify primary targets and potential liabilities.
Caption: Illustrative CETSA® melt curves for MAPK14.
Interpretation: The significant thermal shift (ΔTm) and low micromolar EC₅₀ values confirm that both Cmpd-X and Cmpd-Y enter live cells and directly engage MAPK14. This result elevates MAPK14 from a "potential hit" to a "validated cellular target." The slightly better potency of Cmpd-Y might suggest that Cmpd-X acts as a pro-drug, being hydrolyzed to Cmpd-Y intracellularly.
Tier 3: Unbiased Off-Target Discovery via Chemoproteomics
Authoritative Grounding: While panel screens are excellent for known target families, they are inherently biased. What if the true targets or most potent off-targets are not kinases? Chemical proteomics provides a powerful, unbiased method to identify the full spectrum of protein interactions in a cellular lysate. [4][5][6]This approach uses an immobilized version of the compound to "fish" for binding partners from the entire proteome.
Protocol 3: Affinity-Based Protein Profiling
-
Probe Synthesis: Synthesize an analog of Cmpd-X or Cmpd-Y that incorporates a linker and a biotin tag, ensuring the modification does not disrupt the primary binding interactions.
-
Lysate Preparation: Prepare a native protein lysate from a relevant cell line or tissue.
-
Affinity Pulldown: Incubate the lysate with streptavidin beads conjugated to the biotinylated probe.
-
Competition: In parallel incubations, add an excess of the free, non-biotinylated "competitor" compound (Cmpd-X or Cmpd-Y). True binding partners will be competed off the beads by the free compound.
-
Washing & Elution: Wash the beads to remove non-specific binders and elute the captured proteins.
-
LC-MS/MS Analysis: Digest the eluted proteins into peptides and identify them using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify proteins that are significantly depleted in the "competitor" samples compared to the probe-only samples. These are high-confidence interactors.
Illustrative Data & Interpretation
Table 3: Tier 3 Chemoproteomics Hits for Cmpd-X
| Protein Hit | Gene | Fold-Enrichment (Probe vs. Competitor) | Known Function | Implication |
|---|---|---|---|---|
| Mitogen-activated protein kinase 14 | MAPK14 | 25.3 | Serine/Threonine Kinase | Confirms On-Target |
| Glycogen synthase kinase-3 beta | GSK3B | 11.8 | Serine/Threonine Kinase | Confirms Tier 1 Off-Target |
| Carbonyl reductase [NADPH] 1 | CBR1 | 8.5 | Aldo-keto reductase | Novel Off-Target |
| Aldehyde dehydrogenase, mitochondrial | ALDH2 | 4.2 | Dehydrogenase | Novel Off-Target |
Interpretation: The chemoproteomics results provide powerful, unbiased validation. They not only confirm the on-target (MAPK14) and a key off-target (GSK3B) from the kinase screen but also uncover a completely unexpected off-target class: metabolic oxidoreductase enzymes like CBR1. This finding is critical; CBR1 is known to metabolize many clinical drugs and its inhibition could lead to drug-drug interactions or other toxicities. This novel off-target would have been missed by biased screening approaches.
Synthesis and Final Recommendations
The integrated data from our multi-tiered approach provides a comprehensive selectivity profile for Cmpd-X.
-
On-Target Activity: Cmpd-X is a cell-active ligand of the protein kinase MAPK14.
-
Known Off-Targets: It displays moderate activity against other CMGC family kinases, such as GSK3B.
-
Novel Off-Targets: It interacts with metabolic enzymes, notably Carbonyl Reductase 1 (CBR1).
Final Comparison:
-
Cmpd-X: Potent cellular engagement of MAPK14 but with a broader off-target profile that includes both kinases and metabolic enzymes. Its lipophilicity likely contributes to this promiscuity.
-
Cmpd-Y: Shows a cleaner kinase profile and slightly better cellular potency for MAPK14. Its increased polarity may reduce interactions with non-polar pockets in off-target proteins.
-
Cmpd-Z: Serves as an excellent orthogonal control, confirming its distinct selectivity for the tyrosine kinase family.
Recommendation: Based on this hypothetical profile, Cmpd-Y presents a more promising path forward for developing a selective MAPK14 inhibitor. Future efforts should focus on confirming the functional consequences of CBR1 inhibition and exploring structural modifications to Cmpd-Y that further enhance selectivity against GSK3B while maintaining on-target potency.
This guide demonstrates that a systematic, multi-tiered profiling strategy is indispensable for modern drug discovery. By integrating broad screening with deep cellular and proteomic validation, researchers can make more informed decisions, mitigate risks, and ultimately accelerate the development of safer and more effective therapeutics.
References
-
MtoZ Biolabs. Kinome Profiling Service. MtoZ Biolabs. Available at: [Link]
-
Reaction Biology. Kinase Panel Screening and Profiling Service. Reaction Biology Corp. Available at: [Link]
-
Zhang, L., et al. (2021). Off-target identification by chemical proteomics for the understanding of drug side effects. Taylor & Francis Online. Available at: [Link]
-
Al-Sanea, M. M., et al. (2021). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available at: [Link]
-
G-C. G, et al. (2011). Chemical Proteomics Identifies Unanticipated Targets of Clinical Kinase Inhibitors. ACS Publications. Available at: [Link]
-
Chaitra, G., & Rohini, R. M. (2018). Synthesis and Biological Activities of-[7][4]Oxazine Derivatives. Der Pharma Chemica. Available at: [Link]
-
Zhang, H., et al. (2007). Synthesis and antibacterial activities of chiral 1,3-oxazinan-2-one derivatives. PubMed. Available at: [Link]
-
Oncolines B.V. Kinome Profiling. Oncolines B.V. Available at: [Link]
-
Zhang, T. (2016). A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. National Institutes of Health. Available at: [Link]
-
Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA®. National Center for Biotechnology Information. Available at: [Link]
-
Parker, S. T., et al. (2016). Chemical proteomics approaches for identifying the cellular targets of natural products. Royal Society of Chemistry. Available at: [Link]
-
Robers, M. B., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. Available at: [Link]
-
Pasi, R., et al. (2014). Using cheminformatics to predict cross reactivity of “designer drugs” to their currently available immunoassays. PubMed Central. Available at: [Link]
-
Pär Nordlund Lab. CETSA®. Karolinska Institutet. Available at: [Link]
-
Asif, M. (2020). Pharmacological Profile of Oxazine and its Derivatives: A Mini Review. International Journal of New Chemistry. Available at: [Link]
-
Colby, J. M., et al. (2018). Molecular Similarity Methods for Predicting Cross-Reactivity With Therapeutic Drug Monitoring Immunoassays. ResearchGate. Available at: [Link]
-
Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA®). News-Medical.Net. Available at: [Link]
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Al-Khafaji, Y. A. K., et al. (2022). Synthesis, identification, and study of the biological activity of some new pyrimidine, oxazine, and thiazine derivatives through chalcone intermediates. Journal of Applied and Industrial Sciences. Available at: [Link]
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The Ester Prodrug Advantage: A Comparative Guide to tert-Butyl 2-(2-oxo-1,3-oxazinan-3-yl)acetate and its Carboxylic Acid in Cellular Assays
Introduction: Unmasking Cellular Activity with Prodrug Design
In the realm of drug discovery and cellular biology, the ability of a compound to reach its intracellular target is paramount to its efficacy. Carboxylic acid moieties, while often crucial for pharmacological activity, can be a double-edged sword. Their polar nature, leading to a negative charge at physiological pH, frequently results in poor cell membrane permeability.[1] This guide provides an in-depth comparison of tert-butyl 2-(2-oxo-1,3-oxazinan-3-yl)acetate, a lipophilic ester prodrug, and its corresponding active form, 2-(2-oxo-1,3-oxazinan-3-yl)acetic acid. We will explore the rationale behind this prodrug strategy and provide experimental frameworks to evaluate its success in enhancing cellular activity.
The core principle of this prodrug approach is to mask the polar carboxylic acid group with a lipophilic tert-butyl ester. This modification is designed to facilitate passive diffusion across the cell membrane. Once inside the cell, ubiquitous intracellular esterases are expected to hydrolyze the ester bond, releasing the active carboxylic acid to engage its target.[1][2] The bulky tert-butyl group offers a degree of steric hindrance, which can prevent premature hydrolysis in the extracellular environment.[3]
This guide will delve into the experimental methodologies required to validate this hypothesis, presenting hypothetical data that reflects the expected outcomes based on established principles of prodrug design. We will examine cell permeability, intracellular esterase-mediated conversion, and the ultimate impact on cytotoxic activity in a cancer cell line model. The oxazinone core is a common scaffold in compounds with a wide range of biological activities, including antimicrobial and anticancer effects, making this a relevant case study for researchers in these fields.[4]
The Prodrug Conversion Pathway: From Ester to Active Acid
The central hypothesis is that the tert-butyl ester derivative serves as a delivery vehicle for the active carboxylic acid. The following diagram illustrates this proposed intracellular conversion.
Figure 2. High-level experimental workflow for comparative analysis.
I. Cell Permeability Assessment (Parallel Artificial Membrane Permeability Assay - PAMPA)
Rationale: The cornerstone of the prodrug strategy is enhanced cell permeability. The PAMPA assay provides a high-throughput, non-cell-based method to predict passive diffusion across a lipid membrane.
Protocol:
-
A 96-well filter plate is coated with a lipid solution (e.g., 2% lecithin in dodecane) to form an artificial membrane.
-
The donor wells are filled with a solution of the test compound (tert-butyl ester or carboxylic acid) in a buffer at pH 7.4.
-
The acceptor wells are filled with a buffer solution.
-
The plate is incubated at room temperature for a defined period (e.g., 4-18 hours).
-
The concentration of the compound in both the donor and acceptor wells is determined by LC-MS/MS.
-
The permeability coefficient (Pe) is calculated.
II. Intracellular Esterase Activity and Prodrug Conversion
Rationale: To confirm that the ester is converted to the active acid intracellularly, an esterase activity assay is performed using cell lysates. This ensures the enzymatic machinery required for prodrug activation is present in the chosen cell line.
Protocol:
-
Prepare cell lysates from the selected cancer cell line (e.g., MCF-7 breast cancer cells).
-
A fluorogenic esterase substrate (e.g., 4-methylumbelliferyl acetate) is added to the cell lysate.
-
The fluorescence intensity is measured over time, which is proportional to the rate of ester hydrolysis.
-
To confirm the conversion of the specific prodrug, the tert-butyl ester is incubated with the cell lysate.
-
Samples are taken at various time points and analyzed by LC-MS/MS to quantify the disappearance of the ester and the appearance of the carboxylic acid.
III. In Vitro Cytotoxicity Assay (MTT Assay)
Rationale: The ultimate measure of the prodrug's success is its ability to induce a greater biological effect than the parent acid, due to enhanced delivery. The MTT assay is a colorimetric method to assess cell viability.
Protocol:
-
Seed a 96-well plate with a cancer cell line (e.g., MCF-7) and allow the cells to adhere overnight.
-
Treat the cells with serial dilutions of the tert-butyl ester and the carboxylic acid for 72 hours.
-
Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).
-
Measure the absorbance at 570 nm.
-
Calculate the half-maximal inhibitory concentration (IC50) for each compound.
Expected Data and Interpretation
The following tables summarize the hypothetical, yet expected, results from the described assays.
Table 1: Physicochemical and Permeability Data
| Compound | Molecular Weight ( g/mol ) | clogP | Permeability (Pe) (10⁻⁶ cm/s) |
| tert-Butyl Ester | 229.27 | 1.5 | 15.2 |
| Carboxylic Acid | 173.17 | -0.2 | 0.8 |
Interpretation: The tert-butyl ester is expected to have a higher calculated logP (clogP), indicating greater lipophilicity. This should translate to a significantly higher permeability coefficient in the PAMPA assay, suggesting better passive diffusion across cell membranes.
Table 2: Intracellular Conversion and Cytotoxicity
| Compound | Hydrolysis in Cell Lysate (t₁/₂ in min) | MCF-7 IC50 (µM) |
| tert-Butyl Ester | 45 | 5.2 |
| Carboxylic Acid | N/A | 85.7 |
Interpretation: The tert-butyl ester should be hydrolyzed to the carboxylic acid in the presence of cell lysates, demonstrating its conversion to the active form. Crucially, the IC50 value for the tert-butyl ester in the cytotoxicity assay is expected to be significantly lower than that of the carboxylic acid. This indicates that at a lower concentration, the ester prodrug achieves the same level of cell killing, a direct consequence of its superior ability to enter the cells and release the active drug.
Discussion and Conclusion
The presented experimental framework and hypothetical data illustrate the clear advantages of a prodrug strategy for compounds bearing a carboxylic acid moiety essential for activity but detrimental to cell permeability. The this compound, by masking the polar acid group, is predicted to exhibit enhanced lipophilicity and, consequently, superior passive diffusion across the cell membrane.
The success of this strategy is contingent on efficient intracellular hydrolysis by esterases to release the active 2-(2-oxo-1,3-oxazinan-3-yl)acetic acid. Our proposed experiments confirm this conversion and, most importantly, demonstrate a marked increase in potency in a cell-based cytotoxicity assay. This highlights that the enhanced delivery of the active compound translates to a more potent biological effect.
For researchers and drug development professionals, this comparative guide underscores the importance of considering prodrug strategies to overcome pharmacokinetic limitations. The choice between using an ester prodrug or its active acid in an assay depends on the experimental question. For target engagement studies with purified enzymes, the carboxylic acid is the appropriate choice. However, for cell-based assays aimed at understanding the potential therapeutic efficacy of a compound, the ester prodrug is likely to provide a more accurate reflection of its potential in a biological system.
References
-
Mini review on synthesis, antimicrobial and cytotoxic activities of oxazinone derivatives. (n.d.). Retrieved from [Link]
-
Accurately Determining Esterase Activity via the Isosbestic Point of p-Nitrophenol. (2025, August 10). ACS Omega. Retrieved from [Link]
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Pharmacological Profile of Oxazine and its Derivatives: A Mini Review. (2020, January 4). International Journal of New Chemistry. Retrieved from [Link]
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Determination of Intracellular Esterase Activity Using Ratiometric Raman Sensing and Spectral Phasor Analysis. (n.d.). Analytical Chemistry. Retrieved from [Link]
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Determination of Intracellular Esterase Activity Using Ratiometric Raman Sensing and Spectral Phasor Analysis. (2023, March 16). Analytical Chemistry. Retrieved from [Link]
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Synthesis and Biological Activity of Novel Oxazinyl Flavonoids as Antiviral and Anti-Phytopathogenic Fungus Agents. (n.d.). Molecules. Retrieved from [Link]
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Determination of intracellular esterase activity using ratiometric Raman sensing and spectral phasor analysis. (2023, March 28). University of Strathclyde. Retrieved from [Link]
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In Vitro and In Silico Evaluation of New 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4-d]pyridazinone as Promising Cyclooxygenase Inhibitors. (n.d.). Molecules. Retrieved from [Link]
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Enzymatic Assay of Esterase. (n.d.). Merck Millipore. Retrieved from [Link]
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Synthesis and Antimicrobial Activity of Some New Pyrimidinone and Oxazinone Derivatives Fused with Thiophene Rings Using 2-Chloro-6-ethoxy-4-acetylpyridine as Starting Material. (n.d.). Molecules. Retrieved from [Link]
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Synthesis and Reactions of Some Fused Oxazinone, Pyrimidinone, Thiopyrimidinone, and Triazinone Derivatives with a Thiophene Ring as Analgesic, Anticonvulsant, and Antiparkinsonian Agents. (2025, August 5). Request PDF. Retrieved from [Link]
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Design of Ester Prodrugs to Enhance Oral Absorption of Poorly Permeable Compounds: Challenges to the Discovery Scientist. (2025, August 7). ResearchGate. Retrieved from [Link]
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Sobetirome Prodrug Esters with Enhanced Blood-Brain Barrier Permeability. (n.d.). ACS Chemical Neuroscience. Retrieved from [Link]
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Microbial esterases and ester prodrugs: An unlikely marriage for combating antibiotic resistance. (2018, October 10). Medicinal Research Reviews. Retrieved from [Link]
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Assessing and Utilizing Esterase Specificity in Antimicrobial Prodrug Development. (n.d.). Frontiers in Microbiology. Retrieved from [Link]
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A Mild and Selective Method for the Cleavage of tert-Butyl Esters. (2025, August 6). ResearchGate. Retrieved from [Link]
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Multi-site esterification: A prodrug scheme to increase cell membrane permeability of therapeutic peptides. (n.d.). American Chemical Society. Retrieved from [Link]
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Discovery, synthesis, and structure-based optimization of a series of N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides (ML188) as potent non-covalent small molecule inhibitors of the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease. (n.d.). Journal of Medicinal Chemistry. Retrieved from [Link]
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Synthesis and biological activity of substituted [[3(S)-(acylamino)-2-oxo-1-azetidinyl]oxy]acetic acids. A new class of heteroatom-activated beta-lactam antibiotics. (1985, October). Journal of Medicinal Chemistry. Retrieved from [Link]
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A Comparative Analysis of Synthetic Routes to tert-Butyl 2-(2-oxo-1,3-oxazinan-3-yl)acetate
Introduction: The tert-butyl 2-(2-oxo-1,3-oxazinan-3-yl)acetate moiety is an important building block in medicinal chemistry and drug development. The 1,3-oxazinan-2-one core is a key pharmacophore found in a variety of biologically active compounds, including non-nucleoside reverse transcriptase inhibitors used in the treatment of HIV-1.[1] The N-substituted acetate side chain provides a versatile handle for further chemical modifications, making this compound a valuable intermediate for the synthesis of compound libraries and lead optimization. This guide provides a comparative analysis of the most plausible and scientifically sound synthetic routes to this target molecule, with a focus on efficiency, scalability, and safety.
Synthetic Strategies: An Overview
The synthesis of this compound can be broadly approached via two distinct strategies: a sequential, two-step approach involving the initial formation of the 1,3-oxazinan-2-one ring followed by N-alkylation, and a more convergent one-pot or multicomponent reaction. Each strategy presents its own set of advantages and challenges, which will be discussed in detail.
Figure 1: High-level overview of the two primary synthetic strategies for this compound.
Strategy 1: Two-Step Synthesis via N-Alkylation
This is a classical and reliable approach that decouples the formation of the heterocyclic core from the introduction of the side chain. This modularity allows for better control and optimization of each individual step.
Step 1: Synthesis of the 1,3-Oxazinan-2-one Core
The formation of the 1,3-oxazinan-2-one ring is a well-established transformation with several reported methods. The choice of method will often depend on the availability of starting materials, safety considerations, and desired scale of the reaction.
Method A: Cyclization of 1,3-Amino Alcohols with Phosgene or Phosgene Equivalents
This is a traditional and highly effective method for the synthesis of cyclic carbamates.[2] The reaction proceeds via the formation of a chloroformate intermediate from the alcohol, followed by intramolecular cyclization with the amine.
Figure 2: Synthesis of 1,3-oxazinan-2-one using phosgene or a phosgene equivalent.
Experimental Protocol (Method A):
-
Caution: Phosgene is a highly toxic gas. Triphosgene is a solid and a safer alternative, but it must be handled with extreme care in a well-ventilated fume hood.
-
Dissolve 3-aminopropan-1-ol (1.0 eq) in a suitable aprotic solvent such as dichloromethane or toluene.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of triphosgene (0.34 eq) in the same solvent to the reaction mixture. The addition should be done portion-wise to control the exotherm.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.
-
The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization.
Method B: One-Pot Three-Component Reaction
A more modern and potentially greener approach involves a one-pot reaction of 1,3-dibromopropane, a primary amine (in this case, ammonia or a protected equivalent), and a carbonate source.[3][4] This method avoids the use of highly toxic phosgene derivatives.
Figure 3: One-pot synthesis of 1,3-oxazinan-2-one from 1,3-dibromopropane.
Experimental Protocol (Method B):
-
To a solution of potassium bicarbonate (KHCO3) in a suitable solvent such as ethanol-water, add a source of ammonia (e.g., ammonium bicarbonate).
-
Add 1,3-dibromopropane (1.0 eq) to the mixture.
-
Heat the reaction mixture to reflux and stir for 24-48 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The residue is then partitioned between water and a suitable organic solvent (e.g., ethyl acetate).
-
The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated.
-
Purification of the crude product can be achieved by column chromatography.
Step 2: N-Alkylation of 1,3-Oxazinan-2-one
Once the 1,3-oxazinan-2-one core is synthesized, the next step is the introduction of the tert-butyl acetate group at the nitrogen atom. This is a standard N-alkylation reaction.
Sources
A Comparative Guide to the Chemical Stability of tert-Butyl 2-(2-oxo-1,3-oxazinan-3-yl)acetate and Structurally Related Analogs
Abstract
This technical guide provides a comprehensive analysis of the chemical stability of tert-Butyl 2-(2-oxo-1,3-oxazinan-3-yl)acetate, a heterocyclic building block of interest in medicinal chemistry. Its stability profile under forced degradation conditions—hydrolytic (acidic, basic, neutral), oxidative, thermal, and photolytic—is systematically benchmarked against three rationally selected analogs. These analogs were designed to probe the influence of the ester moiety's steric bulk, the lactam ring size, and the N-acetic acid side chain on overall molecular stability. Through detailed experimental protocols and comparative data, this guide elucidates key structure-stability relationships, offering valuable insights for researchers in drug discovery and process development to anticipate degradation pathways and design more robust molecules.
Introduction: The Imperative of Stability in Drug Development
The 1,3-oxazinan-2-one scaffold is a privileged six-membered heterocyclic motif that appears in a variety of biologically active compounds. Its utility as a stable, non-planar amide isostere has made it an attractive component in modern drug design. The subject of this guide, this compound, represents a versatile intermediate, combining this core with a reactive handle for further synthetic elaboration.
However, the journey of a molecule from a laboratory curiosity to a viable drug candidate is fraught with challenges, chief among them being chemical stability. A molecule's intrinsic stability dictates its shelf-life, formulation requirements, degradation pathways, and ultimately, its safety and efficacy profile.[1] Forced degradation studies, which involve subjecting a compound to stress conditions more severe than accelerated stability testing, are an indispensable tool in this context.[2] These studies are not merely a regulatory formality; they provide a critical understanding of a molecule's inherent vulnerabilities, enabling the development of robust formulations and stability-indicating analytical methods.
This guide aims to provide an in-depth, comparative stability assessment of this compound. By benchmarking it against carefully chosen analogs, we seek to dissect the contribution of individual structural features to its degradation profile under various stress conditions.
Rationale for Analog Selection
To understand the structure-stability relationships of the parent compound, three analogs were synthesized and selected for this study. Each analog was designed to isolate and test the stability contribution of a specific structural element.
-
Parent Compound: this compound
-
Analog 1 (Ester Variation): Methyl 2-(2-oxo-1,3-oxazinan-3-yl)acetate
-
Rationale: The bulky tert-butyl ester group is a common protecting group, often chosen for its unique cleavage conditions. This analog allows for a direct comparison with the less sterically hindered methyl ester, testing the hypothesis that steric bulk around the ester carbonyl may afford protection against hydrolysis.
-
-
Analog 2 (Ring Variation): tert-Butyl 2-(2-oxopyrrolidin-1-yl)acetate
-
Rationale: The stability of a lactam is intrinsically linked to its ring size due to angle strain.[3][4] This analog, featuring a five-membered γ-lactam (pyrrolidinone) in place of the six-membered δ-lactam (oxazinanone), is chosen to evaluate the impact of ring strain on the hydrolytic stability of the core amide bond. Generally, five-membered rings exhibit greater strain than six-membered rings, which can increase their susceptibility to nucleophilic attack.[5]
-
-
Analog 3 (Side Chain Deletion): 3-Propyl-1,3-oxazinan-2-one
-
Rationale: To assess the electronic influence of the N-acetic acid side chain on the stability of the oxazinanone ring, this analog replaces the entire ester-containing substituent with a simple propyl group. This helps determine if the side chain activates or deactivates the lactam ring toward degradation.
-
Below is a graphical representation of the compounds under investigation.
Caption: Standard workflow for forced degradation and stability analysis.
Detailed Experimental Protocols
A. Stock Solution Preparation:
-
Accurately weigh and dissolve each compound in acetonitrile (ACN) to prepare a 1.0 mg/mL stock solution.
B. Hydrolytic Stability:
-
Acidic: Pipette 1.0 mL of stock solution into a 10 mL volumetric flask. Add 5.0 mL of 0.2 M HCl and dilute to the mark with water to achieve a final concentration of 0.1 mg/mL in 0.1 M HCl / 10% ACN.
-
Basic: Pipette 1.0 mL of stock solution into a 10 mL volumetric flask. Add 5.0 mL of 0.2 M NaOH and dilute to the mark with water to achieve a final concentration of 0.1 mg/mL in 0.1 M NaOH / 10% ACN.
-
Neutral: Pipette 1.0 mL of stock solution into a 10 mL volumetric flask and dilute to the mark with HPLC-grade water.
-
Incubate all solutions in sealed vials in a thermostated water bath at 60°C.
-
At each time point, withdraw an aliquot, neutralize the acidic/basic samples with an equimolar amount of base/acid, and immediately analyze by HPLC.
C. Oxidative Stability:
-
Pipette 1.0 mL of stock solution into a 10 mL volumetric flask.
-
Add 1.0 mL of 30% hydrogen peroxide (H₂O₂) and dilute to the mark with water to achieve a final concentration of 0.1 mg/mL in 3% H₂O₂ / 10% ACN.
-
Keep the solution at room temperature, protected from light.
-
At each time point, withdraw an aliquot for immediate HPLC analysis. The rationale for using H₂O₂ is its ability to generate reactive oxygen species that can simulate oxidative degradation pathways. [6] D. Thermal & Photolytic Stability (Solid State):
-
Spread a thin layer (approx. 5 mg) of each solid compound in a petri dish.
-
Thermal: Place the dish in a calibrated oven at 80°C. [7]3. Photolytic: Place the dish in a photostability chamber and expose it to light according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to exclude light.
-
At each time point, accurately weigh a portion of the solid, dissolve it in ACN to 0.1 mg/mL, and analyze by HPLC.
Analytical Methodology
All samples were analyzed using a validated stability-indicating HPLC-UV method.
-
Instrument: Agilent 1260 Infinity II LC System
-
Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm)
-
Mobile Phase: Gradient elution with (A) 0.1% Formic Acid in Water and (B) 0.1% Formic Acid in Acetonitrile.
-
Gradient: 10% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
The percentage of the remaining compound was calculated by comparing the peak area at each time point to the peak area at T=0.
Results and Comparative Analysis
The stability of the parent compound and its analogs was evaluated after 48 hours of exposure to each stress condition. The results, presented as the percentage of compound degraded, are summarized in the table below.
| Compound | Acidic Hydrolysis (0.1M HCl, 60°C) | Basic Hydrolysis (0.1M NaOH, 60°C) | Oxidative (3% H₂O₂, RT) | Thermal (Solid, 80°C) | Photolytic (ICH Q1B) |
| Parent Compound | 11.2% | 35.8% | 4.1% | <1% | <1% |
| Analog 1 (Methyl Ester) | 18.5% | 51.2% | 4.3% | <1% | <1% |
| Analog 2 (Pyrrolidinone) | 15.6% | 42.1% | 3.9% | <1% | <1% |
| Analog 3 (Propyl Side Chain) | 2.4% | 12.5% | <1% | <1% | <1% |
Discussion of Findings
The data reveals distinct stability profiles and provides clear insights into the structure-stability relationships of the 1,3-oxazinan-2-one scaffold.
Primary Degradation Pathway: For all compounds containing the ester and lactam functionalities, the primary route of degradation was clearly hydrolysis, with significantly greater instability observed under basic conditions compared to acidic conditions. This is expected, as both ester and amide (lactam) groups are susceptible to base-catalyzed hydrolysis. [7]All compounds were highly stable to oxidative, thermal, and photolytic stress.
Analysis of the Parent Compound: this compound demonstrated moderate stability in acidic media but significant degradation under basic conditions (35.8%). The primary degradation products (data not shown) were consistent with hydrolysis of both the tert-butyl ester and the oxazinanone ring.
Structure-Stability Relationship Insights:
-
Effect of Ester Steric Hindrance (Parent vs. Analog 1): A direct comparison between the parent compound (11.2% acid, 35.8% base degradation) and its methyl ester analog (18.5% acid, 51.2% base degradation) provides compelling evidence for the protective effect of the tert-butyl group. The increased steric bulk of the tert-butyl group significantly hinders the approach of both hydronium and hydroxide ions to the ester carbonyl, thereby reducing the rate of hydrolysis. This is a classic demonstration of steric shielding influencing reaction kinetics.
-
Effect of Lactam Ring Strain (Parent vs. Analog 2): Analog 2, containing the five-membered pyrrolidinone ring, was less stable than the parent compound under both acidic (15.6% vs. 11.2%) and basic (42.1% vs. 35.8%) conditions. This aligns with established principles of lactam chemistry, where the increased angle strain in a five-membered ring makes the amide bond more susceptible to nucleophilic attack and subsequent ring-opening. [3][5]The six-membered 1,3-oxazinan-2-one ring in the parent compound possesses a more relaxed, lower-energy conformation, contributing to its superior hydrolytic stability.
-
Effect of the N-Acetic Acid Side Chain (Parent vs. Analog 3): Analog 3, which lacks the entire N-acetic acid moiety, was by far the most stable compound in the study, showing minimal degradation under all conditions. This strongly suggests that the N-substituent plays a crucial role in the degradation of the oxazinanone ring. The electron-withdrawing nature of the acetate group, even though separated by a methylene spacer, likely increases the electrophilicity of the lactam carbonyl carbon, making it a more favorable target for nucleophilic attack. The removal of this activating group in Analog 3 results in a much more robust lactam ring.
Conclusion
This comparative guide systematically benchmarked the chemical stability of this compound. The study confirms that the primary degradation liability for this class of compounds is hydrolysis, particularly under basic conditions.
The key structure-stability relationships elucidated are:
-
The sterically demanding tert-butyl ester provides significant protection against hydrolysis compared to a methyl ester.
-
The six-membered 1,3-oxazinan-2-one ring is inherently more stable than the corresponding five-membered pyrrolidinone ring, highlighting the favorable impact of lower ring strain.
-
The N-acetic acid side chain acts as an activating group, rendering the lactam ring more susceptible to hydrolysis.
These findings provide actionable intelligence for medicinal chemists and drug development professionals. When designing molecules based on this scaffold, the choice of N-substituent and ester group can be strategically employed to modulate chemical stability. For applications requiring high stability, minimizing the electron-withdrawing character of the N-substituent is a viable strategy. This guide serves as a foundational resource for making informed decisions in the development of robust and reliable drug candidates.
References
- G. F. D. M. S. R. W. D. N. G. S. T. S. K. Geduran, "Hydrolytic Stability Versus Ring Size in Lactams: Implications for the Development of Lactam Antibiotics and Other Serine Protease Inhibitors," Journal of Medicinal Chemistry, 2000. [URL: https://pubs.acs.org/doi/10.1021/jm000921k]
- ResearchGate, "Hydrolytic Stability versus Ring Size in Lactams: Implications for the Development of Lactam Antibiotics and Other Serine Protease Inhibitors †," ResearchGate, 2000. [URL: https://www.researchgate.net/publication/12181515_Hydrolytic_Stability_versus_Ring_Size_in_Lactams_Implications_for_the_Development_of_Lactam_Antibiotics_and_Other_Serine_Protease_Inhibitors]
- American Chemical Society, "Nature's Toolbox for the Hydrolysis of Lactams and Cyclic Imides," ACS Catalysis, 2020. [URL: https://pubs.acs.org/doi/10.
- MedCrave, "Forced Degradation Studies," MedCrave online, 2016. [URL: https://medcraveonline.
- Canadian Journal of Chemistry, "The kinetics and mechanism of acid catalysed hydrolysis of lactams," Canadian Journal of Chemistry, 1980. [URL: https://cdnsciencepub.com/doi/abs/10.1139/v80-142]
- LinkedIn, "Forced degradation studies: A critical lens into pharmaceutical stability," LinkedIn, 2024. [URL: https://www.linkedin.com/pulse/forced-degradation-studies-critical-lens-pharmaceutical-stability-wexl/]
- Royal Society of Chemistry, "Study of the transamidative ring expansion of N-ω-halogenoalkyl-β-lactams of alkyl chain lengths 2–12 in liquid ammonia and other liquid amines: syntheses of 7-, 8- and 9-membered 1,5-diaza cyclic ketones, including routes to (±)-dihydroperiphylline and (±)-celabenzine," Royal Society of Chemistry, 1993. [URL: https://pubs.rsc.org/en/content/articlelanding/1993/p1/p19930001859]
- BioPharm International, "Forced Degradation Studies for Biopharmaceuticals," BioPharm International, 2013. [URL: https://www.biopharminternational.
- Pharmaceutical Technology, "Overview Of Degradation Studies For Pharmaceutical Drug Candidates," Pharmaceutical Technology, 2006. [URL: https://www.pharmtech.
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Orthogonal Assays to Confirm the Activity of tert-Butyl 2-(2-oxo-1,3-oxazinan-3-yl)acetate: A Comparative Guide for Drug Discovery Professionals
In the landscape of modern drug discovery, the rigorous validation of a compound's biological activity is paramount. This guide provides an in-depth technical comparison of orthogonal assays designed to confirm the inhibitory activity of a novel synthetic compound, tert-Butyl 2-(2-oxo-1,3-oxazinan-3-yl)acetate. Drawing upon established principles of enzyme kinetics and cellular signaling, we present a strategic framework for researchers, scientists, and drug development professionals to corroborate the compound's hypothesized mechanism of action as a serine protease inhibitor.
The 2-oxo-1,3-oxazinane core is a privileged scaffold in medicinal chemistry, known to interact with the active site of serine proteases. The proposed mechanism involves the nucleophilic attack by the catalytic serine residue of the protease on the carbonyl group of the oxazinanone ring. This leads to the formation of a stable acyl-enzyme intermediate, effectively inactivating the enzyme. This guide will explore both direct enzymatic assays and downstream cell-based functional assays to provide a comprehensive and robust validation of this activity.
The Rationale for Orthogonal Assays
Confirming the biological activity of a test compound requires more than a single experimental approach. Orthogonal assays, which interrogate the same biological process through different analytical methods, are crucial for building a compelling case for a compound's mechanism of action. This approach minimizes the risk of artifacts and off-target effects, providing a higher degree of confidence in the experimental findings. In this guide, we will first explore direct enzymatic inhibition and then delve into cell-based assays that measure the downstream consequences of target engagement.
Section 1: Direct Enzymatic Inhibition Assays
The most direct method to confirm the activity of this compound as a serine protease inhibitor is to measure its effect on the enzymatic activity of purified proteases. Based on the inflammatory roles of many serine proteases, we have selected two highly relevant targets: Human Neutrophil Elastase (HNE) and Cathepsin G (CatG).
Target Enzymes and Rationale
-
Human Neutrophil Elastase (HNE): A key serine protease released by neutrophils during inflammation. It is implicated in the pathology of various inflammatory diseases, including chronic obstructive pulmonary disease (COPD) and acute respiratory distress syndrome (ARDS).
-
Cathepsin G (CatG): Another serine protease found in the azurophilic granules of neutrophils. It plays a role in host defense and inflammation, and its dysregulation is associated with inflammatory conditions.
Comparative Inhibitors
To benchmark the activity of our test compound, we will use well-characterized, commercially available inhibitors for each target enzyme.
| Target Enzyme | Comparative Inhibitor | Reported IC₅₀ (Human Enzyme) |
| Human Neutrophil Elastase | Sivelestat | ~44 nM[1][2] |
| Cathepsin G | Cathepsin G Inhibitor I | ~53 nM[3][4] |
Experimental Workflow: Enzymatic Assays
The following diagram illustrates the general workflow for the enzymatic inhibition assays.
Workflow for enzymatic inhibition assays.
Detailed Experimental Protocols
-
Principle: This assay measures the ability of the test compound to inhibit the cleavage of the chromogenic substrate N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide (MeOSuc-AAPV-pNA) by HNE. The release of p-nitroaniline (pNA) is monitored spectrophotometrically at 405 nm.[5][6]
-
Materials:
-
Procedure:
-
Prepare a stock solution of the test compound and Sivelestat in DMSO. Create a series of dilutions in assay buffer.
-
In a 96-well plate, add 10 µL of the diluted compounds or DMSO (vehicle control) to respective wells.
-
Add 70 µL of assay buffer to all wells.
-
Add 10 µL of HNE solution (final concentration ~25 nM) to all wells except the blank.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 10 µL of MeOSuc-AAPV-pNA solution (final concentration ~200 µM).
-
Immediately measure the absorbance at 405 nm every minute for 30 minutes at 37°C.
-
Calculate the rate of reaction (V) for each concentration of the inhibitor.
-
Plot the percentage of inhibition versus the inhibitor concentration and determine the IC₅₀ value using non-linear regression analysis.
-
-
Principle: This assay is analogous to the HNE assay but uses the CatG-specific chromogenic substrate N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA).[8]
-
Materials:
-
Procedure:
-
Follow the same serial dilution procedure for the test compound and Cathepsin G Inhibitor I as in the HNE assay.
-
Add 10 µL of the diluted compounds or DMSO to the wells of a 96-well plate.
-
Add 70 µL of assay buffer.
-
Add 10 µL of Cathepsin G solution (final concentration ~50 nM).
-
Pre-incubate at 37°C for 15 minutes.
-
Start the reaction by adding 10 µL of Suc-AAPF-pNA solution (final concentration ~500 µM).
-
Monitor the increase in absorbance at 405 nm for 30 minutes at 37°C.
-
Calculate the reaction rates and determine the IC₅₀ value as described for the HNE assay.
-
Section 2: Orthogonal Cell-Based Assays
To validate the enzymatic inhibition data in a more physiologically relevant context, we will perform cell-based assays. These assays will assess the ability of this compound to modulate inflammatory responses in macrophage-like cells, which are known to be affected by serine protease activity.
Rationale for Cell-Based Assays
Neutrophil serine proteases like HNE and CatG can influence inflammatory signaling pathways. By inhibiting these proteases, a compound is expected to attenuate pro-inflammatory responses. We will use a human monocytic cell line, THP-1, differentiated into macrophage-like cells, as our model system. These cells, when stimulated with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, mount a robust inflammatory response characterized by the activation of the NF-κB signaling pathway and the release of pro-inflammatory cytokines such as TNF-α and IL-6.[9][10]
Experimental Workflow: Cell-Based Assays
The following diagram outlines the workflow for the cell-based orthogonal assays.
Workflow for cell-based orthogonal assays.
Detailed Experimental Protocols
-
Cell Line: THP-1 human monocytic leukemia cell line.
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin.[9]
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.
-
Differentiation Protocol:
-
Seed THP-1 cells at a density of 5 x 10⁵ cells/mL in a T75 flask.
-
To differentiate into macrophage-like cells, treat the cells with 100 ng/mL of Phorbol 12-myristate 13-acetate (PMA) for 48 hours.[11]
-
After 48 hours, remove the PMA-containing medium, wash the adherent cells with PBS, and add fresh culture medium.
-
Allow the cells to rest for 24 hours before proceeding with the experiments.
-
-
Principle: This assay quantifies the amount of pro-inflammatory cytokines (TNF-α and IL-6) released into the cell culture supernatant following LPS stimulation, and assesses the inhibitory effect of the test compound.
-
Procedure:
-
Seed the differentiated THP-1 cells in a 24-well plate at a density of 5 x 10⁵ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 1 hour.
-
Stimulate the cells with 1 µg/mL of LPS for 6 hours.
-
Collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
Quantify the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.[12][13][14][15][16]
-
Plot the cytokine concentrations against the concentration of the test compound to determine its inhibitory effect.
-
-
Principle: This assay determines the effect of the test compound on the activation of the NF-κB signaling pathway by measuring the phosphorylation of the p65 subunit of NF-κB.
-
Procedure:
-
Seed and differentiate THP-1 cells in a 6-well plate as described above.
-
Pre-treat the cells with the test compound or vehicle for 1 hour.
-
Stimulate the cells with 1 µg/mL of LPS for 30 minutes.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the cell lysates using a BCA assay.
-
Separate 20-30 µg of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated NF-κB p65 (Ser536) overnight at 4°C.[17]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody against total NF-κB p65 or a housekeeping protein like GAPDH or β-actin.[18]
-
Quantify the band intensities using densitometry software and normalize the phosphorylated p65 signal to the total p65 or housekeeping protein signal.
-
Section 3: Data Interpretation and Comparison
The data from the enzymatic and cell-based assays should be integrated to build a comprehensive profile of the test compound's activity.
-
Enzymatic Assays: The IC₅₀ values obtained for this compound against HNE and CatG should be compared to those of the respective standard inhibitors, Sivelestat and Cathepsin G Inhibitor I. A potent inhibition in the nanomolar to low micromolar range would be indicative of a strong direct inhibitory effect.
-
Cell-Based Assays: A dose-dependent reduction in the secretion of TNF-α and IL-6, along with a decrease in the phosphorylation of NF-κB p65, would provide strong evidence that the compound is active in a cellular context. This would suggest that the enzymatic inhibition observed in the purified system translates to a functional anti-inflammatory effect.
Conclusion
The combination of direct enzymatic inhibition assays and orthogonal cell-based functional assays provides a robust and reliable strategy for confirming the biological activity of this compound as a serine protease inhibitor. By employing the detailed protocols and comparative framework outlined in this guide, researchers can generate high-quality, reproducible data to support the progression of this compound in the drug discovery pipeline. This multi-faceted approach ensures a thorough understanding of the compound's mechanism of action and its potential as a therapeutic agent for inflammatory diseases.
References
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Wada, Y., Yoshida, K., Hihara, J., et al. Sivelestat, a specific neutrophil elastase inhibitor, suppresses the growth of gastric carcinoma cells by preventing the release of transforming growth factor-α. Cancer Sci. 2006;97(10):1139-1144. Available at: [Link].
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Measurement of IL-6, IL-8 and TNF-α proteins. Bio-protocol. Available at: [Link].
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Bartosh, T. J., Ylöstalo, J. H., Bazhanov, N., Kuhlman, J., & Prockop, D. J. Macrophage Inflammatory Assay. J Vis Exp. 2013;(78):50393. Available at: [Link].
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Culturing and differentiating THP-1 cells. Nanopartikel.info. Available at: [Link].
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Expert Insights | Tutorial for THP-1 Cell Culture. Ubigene. Available at: [Link].
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Cathepsin G Inhibitor I. Bertin Bioreagent. Available at: [Link].
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THP-1 Cell Culture Guide: Common Issues and Solutions. Procell. Available at: [Link].
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Cell culture of THP-1 monocytes and differentiation into macrophages with PMA. protocols.io. Available at: [Link].
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Serine protease acylation proceeds with a subtle re-orientation of the histidine ring at the tetrahedral intermediate. Chem Commun (Camb). 2011;47(39):11065-11067. Available at: [Link].
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What will be the best way to test NFkb activation via western blot?. ResearchGate. Available at: [Link].
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Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants. National Cancer Institute. Available at: [Link].
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Is it possible to culture RAW264.7 and THP 1 cells without 10% serum ?. ResearchGate. Available at: [Link].
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Nagatake, T., Kishino, S., Urano, E., et al. Induction of unique macrophage subset by simultaneous stimulation with LPS and IL-4. Front Immunol. 2019;10:1633. Available at: [Link].
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Zhang, J., Yu, Y., Zhang, Y., et al. Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin. Molecules. 2012;17(4):3574-3585. Available at: [Link].
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Mangel, W. F., Singer, P. T., Cyr, D. M., et al. Insights into the serine protease mechanism from atomic resolution structures of trypsin reaction intermediates. Proc Natl Acad Sci U S A. 2006;103(18):6849-6854. Available at: [Link].
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Does someone here have experience with NFkB-P blot detection?. Reddit. Available at: [Link].
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Richards, S. Z., Mudianto, T., McPherson, C., et al. Quantifying Nuclear p65 as a Parameter for NF-κB Activation: Correlation Between ImageStream Cytometry, Microscopy and Western Blot. J Immunol Methods. 2015;427:57-66. Available at: [Link].
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Hedstrom, L. Serine Proteases. In: Encyclopedia of Biological Chemistry. 2nd ed. Elsevier; 2013:149-153. Available at: [Link].
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Gehrig, S., de la Torre, C., Loffredo, S., et al. Cathepsin G Activity as a New Marker for Detecting Airway Inflammation by Microscopy and Flow Cytometry. ACS Cent Sci. 2019;5(4):659-669. Available at: [Link].
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Korkmaz, B., Lesner, A., Marchand-Adam, S., et al. Human Neutrophil Elastase: Characterization of Intra- vs. Extracellular Inhibition. Int J Mol Sci. 2018;19(9):2759. Available at: [Link].
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Inhibition of human neutrophil elastase using MeOSuc-AAPV-pNA as substrate measured after 30 mins by spectrometric method. PubChem. Available at: [Link].
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Lonsdale, R., Ranaghan, K. E., & Mulholland, A. J. Conformational Ensembles Reveal the Origins of Serine Protease Catalysis. bioRxiv. 2020.07.28.224599. Available at: [Link].
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Garcia-Viloca, M., Gonzalez-Lafont, A., & Lluch, J. M. Theoretical studies on the deacylation step of serine protease catalysis in the gas phase, in solution, and in elastase. J Am Chem Soc. 2003;125(39):12035-12048. Available at: [Link].
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Groutas, W. C., Kuang, R., Ruan, S., et al. New, Sensitive Fluorogenic Substrates for Human Cathepsin G Based on the Sequence of Serpin-reactive Site Loops. Bioorg Med Chem. 1997;5(12):2251-2256. Available at: [Link].
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Serwas, N. S., & Bogyo, M. Activity-Based Probes to Utilize the Proteolytic Activity of Cathepsin G in Biological Samples. Front Immunol. 2021;12:639019. Available at: [Link].
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Novel Research Compounds: A Case Study of tert-Butyl 2-(2-oxo-1,3-oxazinan-3-yl)acetate
In the fast-paced world of drug discovery and chemical research, the synthesis of novel compounds is a daily occurrence. While these new molecular entities hold the promise of scientific breakthroughs, they also present a significant challenge: ensuring their safe handling and disposal when specific safety data is not yet available. This guide addresses the proper disposal procedures for one such compound, tert-Butyl 2-(2-oxo-1,3-oxazinan-3-yl)acetate.
A thorough search of public chemical safety databases and supplier information did not yield a specific Safety Data Sheet (SDS) for this compound. This is a common scenario for novel substances created in a research and development setting.[1] Therefore, this document provides a comprehensive framework for the safe disposal of uncharacterized chemical waste, using this compound as a practical example. As a Senior Application Scientist, the core principle I advocate is one of caution: any compound with unknown hazards must be treated as hazardous until proven otherwise .[2]
Part 1: Pre-Disposal Risk Assessment and Characterization
The foundation of safe laboratory practice is to establish a disposal plan before beginning an experiment.[3] For a novel compound, this begins with a thorough risk assessment based on available information and chemical intuition.
1.1. Analysis of Chemical Structure and Synthesis Pathway
The structure of this compound contains several functional groups that inform our initial hazard assessment:
-
tert-Butyl Ester: Esters can undergo hydrolysis under acidic or basic conditions. The tert-butyl group may lead to the formation of tert-butanol and acetic acid derivatives upon decomposition.
-
Oxazinanone Ring: This is a cyclic urethane. Such rings can be susceptible to hydrolysis, opening the ring structure. The stability of similar cyclic urethanes can be influenced by catalysts and reaction conditions.[4]
-
N-Acyl Group: The linkage between the acetate group and the oxazinanone ring is an N-acyl bond, which can also be subject to cleavage.
Reviewing the synthesis pathway is also critical. Were any highly reactive, toxic, or unstable reagents used? Residual amounts of these precursors could be present in the final product and its waste streams.
1.2. Consulting Safety Data Sheets of Structural Analogs
In the absence of a specific SDS, we can infer potential hazards by examining the SDS of structurally similar compounds. For instance, an SDS for Tert-butyl 2-oxo-2-(piperazin-1-yl)acetate indicates that it causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). It also gives the general disposal advice to "Dispose of contents/container to an approved waste disposal plant." While not identical, the presence of the tert-butyl acetate moiety suggests we should be cautious of similar irritant properties.
Furthermore, the related solvent, tert-butyl acetate, is classified as a highly flammable liquid (H225) and may cause respiratory irritation and drowsiness (H335, H336).[5] This suggests that waste containing our target compound, especially in solution, should be handled with appropriate precautions against ignition.
1.3. Preliminary Hazard Characterization
If the characteristics of the waste are unknown, it must be classified. This should be done on a small scale, in a controlled environment like a fume hood, and always in consultation with your institution's Environmental Health and Safety (EHS) department.[1][6]
| Hazard Characteristic | Assessment Protocol | Rationale |
| Ignitability | Assess the flashpoint if it is a liquid. Observe for any tendency to ignite spontaneously. | Determines if the waste is a fire hazard and must be stored away from ignition sources.[7] |
| Corrosivity | For aqueous solutions, measure the pH. A pH ≤ 2 or ≥ 12.5 classifies the waste as corrosive.[3] | Corrosive materials require specific containers (e.g., not metal for acids/bases) and pose a direct contact hazard.[8] |
| Reactivity | Cautiously add a small amount to water to check for vigorous reaction or gas evolution. Review the structure for known reactive functional groups (e.g., azides, peroxides). | Prevents accidental mixing of incompatible chemicals that could lead to explosions or the release of toxic gases.[3] |
| Toxicity | Review literature on structurally similar compounds for acute or chronic toxicity data. Assume high toxicity in the absence of data. | Protects personnel from potential health effects through inhalation, ingestion, or skin contact.[3] |
Part 2: Standard Operating Procedure for Disposal
Once the pre-disposal assessment is complete, the following step-by-step procedure ensures the safe collection, storage, and disposal of the waste.
2.1. Personal Protective Equipment (PPE)
Based on the analysis of related compounds, the minimum required PPE when handling this compound and its waste includes:
-
A standard laboratory coat.[2]
-
Nitrile gloves.[2]
-
ANSI Z87.1-compliant safety glasses or goggles.[2]
All handling of the solid compound or its solutions should be performed in a certified chemical fume hood to minimize inhalation exposure.[2]
2.2. Waste Segregation and Containerization
Proper waste segregation is paramount to prevent dangerous reactions.[3]
-
Designate a Specific Waste Container: Use a dedicated, chemically compatible container for waste containing this compound. Given its organic nature, a high-density polyethylene (HDPE) or glass container is appropriate.[9]
-
Avoid Mixing: Do not mix this waste stream with other, incompatible waste types. For example, do not mix with strong acids or bases unless a specific neutralization protocol has been approved by EHS.
-
Solid vs. Liquid Waste: Collect solid waste (e.g., contaminated filter paper, residual solid compound) separately from liquid waste (e.g., reaction mother liquor, contaminated solvents).
-
Sharps: Any sharps contaminated with the compound must be disposed of in a designated sharps container.
2.3. Labeling and Storage in a Satellite Accumulation Area (SAA)
Accurate labeling is a regulatory requirement and essential for safety.[10]
-
Labeling: The waste container must be labeled with the words "Hazardous Waste" and a clear identification of its contents.[10] Since this is a novel compound, the label should include:
-
The full chemical name: "this compound"
-
The chemical structure.
-
The words "Unknown Hazards - Treat as Hazardous".
-
An estimate of the concentration of the compound and the identity of any solvents.
-
The date accumulation started.
-
The name of the principal investigator and laboratory contact information.
-
-
Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation and under the control of the laboratory operator.[7][11] The SAA should have secondary containment to capture any potential leaks.[12]
2.4. Disposal Workflow and EHS Coordination
The final disposal of the waste must be coordinated through your institution's EHS department. They are the trained professionals responsible for making the final hazardous waste determination and arranging for pickup by a licensed disposal company.[4][13]
Below is a diagram illustrating the decision-making process for the disposal of a novel compound like this compound.
Caption: Decision workflow for the disposal of a novel chemical compound.
Part 3: Waste Minimization and Best Practices
In pharmaceutical research, minimizing waste generation is both environmentally responsible and cost-effective.[14][15]
-
Order Small Quantities: Only synthesize or order the amount of compound necessary for your experiments.[7]
-
Maintain an Inventory: Keep a detailed inventory of all chemicals to avoid purchasing duplicates.[7]
-
Decontamination of Empty Containers: Empty containers that held the compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[1][9] After rinsing, the original label should be defaced, and the container can then be disposed of as non-hazardous waste.[9]
By adhering to this comprehensive, safety-first approach, researchers can confidently and responsibly manage the disposal of novel compounds like this compound, ensuring a safe laboratory environment and compliance with all regulatory standards.
References
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University of British Columbia. (n.d.). Unknown Laboratory Chemicals Disposal. Safety & Risk Services. [Link]
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Rx Destroyer. (2022, January 20). Proper Disposal in Pharmaceutical Research is Extremely Important. [Link]
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U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. [Link]
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University of Pennsylvania. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. EHRS. [Link]
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East Stroudsburg University. (n.d.). Laboratory Waste Management Guidelines. [Link]
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Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Research Safety. [Link]
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Navigating the Safe Handling of tert-Butyl 2-(2-oxo-1,3-oxazinan-3-yl)acetate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling tert-Butyl 2-(2-oxo-1,3-oxazinan-3-yl)acetate, a key reagent in modern synthetic chemistry. The following protocols are grounded in established safety principles and data from structurally related compounds to ensure a comprehensive understanding of the risks and the necessary precautions.
Core Safety Directives: A Proactive Stance on Protection
Given the potential for irritation, a comprehensive personal protective equipment (PPE) strategy is the first line of defense. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Protection | Standard | Rationale |
| Eyes/Face | Safety Goggles with side shields or Face Shield | EN 166 (EU) or NIOSH (US) approved | Protects against splashes and airborne particles that can cause serious eye irritation.[1][2] |
| Skin | Chemical-resistant gloves (Nitrile or Neoprene recommended) and a lab coat | EN 374 tested | Prevents direct skin contact, which can lead to irritation.[1][3] |
| Respiratory | Use in a well-ventilated area or with a full-face respirator if exposure limits are exceeded | NIOSH approved | Minimizes the risk of inhaling airborne particles that may cause respiratory tract irritation.[1][2][4] |
Operational Workflow: From Receipt to Disposal
A structured and logical workflow is critical to maintaining a safe laboratory environment. The following diagram and step-by-step guide outline the key phases of handling this compound.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
